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  • Product: 1-Octen-3-yl butyrate
  • CAS: 164578-37-4

Core Science & Biosynthesis

Foundational

1-Octen-3-yl butyrate natural occurrence and sources

An In-depth Technical Guide to the Natural Occurrence and Sources of 1-Octen-3-yl Butyrate Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1-octen-3-yl butyrate, an ester of sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Sources of 1-Octen-3-yl Butyrate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-octen-3-yl butyrate, an ester of significant interest in the flavor, fragrance, and potentially pharmaceutical industries. We will delve into its natural origins, biosynthetic pathways, analytical methodologies for its detection, and its known biological activities, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction: Characterizing 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate (IUPAC name: oct-1-en-3-yl butanoate) is a fatty acid ester formed from the C8 alcohol 1-octen-3-ol and the C4 carboxylic acid, butyric acid.[] It is recognized as a significant flavor and fragrance compound, valued for its complex aroma profile.[] The scent is often described as a combination of fruity, buttery, and mushroom-like notes.[2] This unique organoleptic profile makes it a valuable ingredient in the food industry for creating or enhancing flavors, particularly those of a mushroom character.[][3]

While its primary commercial use is as a flavoring agent, the biological activities of 1-octen-3-yl butyrate and its parent alcohol, 1-octen-3-ol, are drawing increasing scientific interest, suggesting a broader potential for this molecule.

Natural Occurrence and Known Sources

1-Octen-3-yl butyrate is a naturally occurring volatile compound, though its documented presence is relatively specific. The most frequently cited natural sources include:

  • Passion Fruit (Passiflora edulis) : This tropical fruit is a well-documented source of 1-octen-3-yl butyrate, where it contributes to the fruit's complex and characteristic aroma profile.[2]

  • Essential Oils : The compound has also been reported in the essential oils of certain plants, including lemon peel oil and lavender oil.[2]

It is crucial to distinguish the occurrence of the ester, 1-octen-3-yl butyrate, from its parent alcohol, 1-octen-3-ol , also known as "mushroom alcohol." 1-octen-3-ol is one of the most abundant volatile compounds found in fresh mushrooms and is largely responsible for their typical earthy smell.[4][5] This alcohol is also found in a variety of other natural sources, including mint, melons, and thyme.[6] The widespread presence of 1-octen-3-ol in the fungal kingdom suggests that its ester derivatives, like the butyrate form, may be more widely distributed than currently documented, pending further analytical investigation.

Biosynthesis: From Linoleic Acid to Aromatic Ester

The precise enzymatic pathway for the synthesis of 1-octen-3-yl butyrate is not fully elucidated in the literature. However, a scientifically robust pathway can be proposed based on the well-studied biosynthesis of its precursor, 1-octen-3-ol, particularly in fungi such as the common mushroom, Agaricus bisporus.[7]

The synthesis begins with an essential fatty acid, linoleic acid.

  • Dioxygenation : The pathway is initiated by a fatty acid dioxygenase (DOX), specifically a lipoxygenase (LOX) in A. bisporus, which converts linoleic acid into 10-hydroperoxyoctadecadienoic acid (10-HPOD).[7]

  • Cleavage : A hydroperoxide lyase (HPL) then cleaves the 10-HPOD molecule. This cleavage results in the formation of two products: the eight-carbon volatile compound 1-octen-3-ol and 10-oxodecanoic acid.[7]

  • Esterification : The final step, leading to 1-octen-3-yl butyrate, involves the enzymatic esterification of 1-octen-3-ol with butyric acid (or its activated form, Butyryl-CoA). This reaction would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of esters from alcohols and acyl-CoAs, which are common in plants and fungi for the production of volatile aroma compounds.

This proposed pathway highlights a key metabolic route for generating volatile C8 compounds from fatty acid precursors in many organisms.

Biosynthesis of 1-Octen-3-yl Butyrate cluster_0 Precursor Pool cluster_1 Enzymatic Conversions Linoleic Acid Linoleic Acid 10-HPOD 10-HPOD Linoleic Acid->10-HPOD  Lipoxygenase (LOX) Butyric Acid / Butyryl-CoA Butyric Acid / Butyryl-CoA 1-Octen-3-yl Butyrate 1-Octen-3-yl Butyrate Butyric Acid / Butyryl-CoA->1-Octen-3-yl Butyrate 1-Octen-3-ol 1-Octen-3-ol 10-HPOD->1-Octen-3-ol  Hydroperoxide Lyase (HPL) 1-Octen-3-ol->1-Octen-3-yl Butyrate Alcohol Acyltransferase (AAT)

Proposed biosynthetic pathway of 1-octen-3-yl butyrate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-octen-3-yl butyrate is presented below for reference in experimental design and analysis.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[][8]
Molecular Weight 198.30 g/mol [][8]
Appearance Colorless to pale yellow liquid[][8][9]
Odor Fruity, buttery, mushroom, earthy[][2]
Boiling Point 225-229 °C at 760 mm Hg[2]
Density ~0.87 g/mL at 25 °C[2]
Refractive Index ~1.424 - 1.431 at 20 °C[]
Solubility Insoluble in water; soluble in alcohol and oils[][8]
FEMA Number 3612[8][10]

Analytical Methodologies: Extraction, Identification, and Quantification

The analysis of 1-octen-3-yl butyrate from natural matrices requires a systematic workflow to handle its volatile nature. The standard approach involves extraction, separation, and identification.

Experimental Workflow:

  • Sample Preparation : The biological matrix (e.g., fruit puree, fungal mycelia) is homogenized. For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added.

  • Extraction : Due to its volatility, several extraction techniques are suitable:

    • Headspace Solid-Phase Microextraction (HS-SPME) : A solvent-free method ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the analytes.

    • Solvent Extraction followed by Solvent-Assisted Flavor Evaporation (SAFE) : A more exhaustive method where the sample is extracted with an organic solvent (e.g., dichloromethane). The extract is then carefully concentrated under high vacuum at low temperatures using SAFE to minimize the loss of volatile compounds and prevent artifact formation.

  • Separation and Identification : The extracted compounds are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC) : Separates the volatile compounds in the extract based on their boiling points and polarity as they pass through a capillary column.

    • Mass Spectrometry (MS) : Fragments the separated compounds, generating a unique mass spectrum for each. This spectrum acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries (e.g., NIST).

  • Quantification : The concentration of 1-octen-3-yl butyrate is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Analytical Workflow cluster_workflow Workflow for Analysis of 1-Octen-3-yl Butyrate cluster_analysis Sample Natural Matrix (e.g., Passion Fruit, Fungi) Homogenization Homogenization & Addition of Internal Standard Sample->Homogenization Extraction Extraction (HS-SPME or Solvent Extraction) Homogenization->Extraction Analysis GC-MS Analysis Extraction->Analysis Separation Separation (GC) Identification Identification (MS) Library Matching Quantification Quantification (vs. Internal Standard) Result Data Output Quantification->Result

General experimental workflow for analyzing 1-octen-3-yl butyrate.

Biological Activities and Potential Applications

While primarily known for its sensory properties, emerging research points to notable biological activities, particularly for 1-octen-3-yl butyrate and its parent alcohol, 1-octen-3-ol.

  • Acaricidal Activity : 1-Octen-3-yl butyrate has demonstrated acaricidal (mite-killing) properties against common house dust and stored food mites.[][11] In one study, its activity was compared to the synthetic repellent DEET, highlighting its potential as a naturally derived pest control agent.[]

  • Antimicrobial Activity of 1-Octen-3-ol : The precursor, 1-octen-3-ol, exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against several food-related Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, where it can inhibit both fungal growth and spore germination.[12] The mechanism appears to involve disruption of the cell membrane permeability.[12]

  • Neurotoxic Potential of 1-Octen-3-ol : Of significant interest to drug development professionals, research using a Drosophila (fruit fly) model has shown that 1-octen-3-ol can cause degeneration of dopamine neurons.[13][14] The mechanism involves the disruption of dopamine homeostasis by inhibiting the uptake of dopamine into synaptic vesicles via the vesicular monoamine transporter (VMAT).[13][14] Given that 1-octen-3-ol is a common volatile organic compound emitted by molds, this finding suggests it could be an environmental factor contributing to parkinsonism, warranting further investigation into its effects and the activities of its derivatives in mammalian systems.[13]

Conclusion

1-Octen-3-yl butyrate is a naturally occurring ester with a significant footprint in the flavor and fragrance industry. Its presence in passion fruit and certain essential oils is well-established, and its biosynthesis is logically derived from the widespread fungal pathway that produces its precursor, 1-octen-3-ol, from linoleic acid. Standard analytical techniques such as GC-MS are well-suited for its identification and quantification. Beyond its aromatic properties, the documented acaricidal activity of the ester and the potent antimicrobial and neurotoxic activities of its parent alcohol present compelling avenues for future research. For professionals in drug discovery and development, the impact of 1-octen-3-ol on dopamine pathways serves as a critical reminder of the potent and sometimes unexpected biological activities of common natural compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1-Octen-3-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., & Siuchta, D. (1990). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria Polonica.
  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences, 110(48), 19561-19566. Retrieved from [Link]

  • Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. PubMed. Retrieved from [Link]

  • Li, X., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. Retrieved from [Link]

  • Penta Manufacturing Company. (n.d.). 1-Octen-3-YL Butyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Main pathways involved in the degradation of 1-octen-3-ol (A) and the formation of phenylethyl alcohol (B) in shiitake mushrooms during drying. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 107-114.
  • Chen, X., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. MDPI. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 1-OCTEN-3-YL BUTYRATE. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for 1-Octen-3-yl Butyrate: An In-depth Technical Guide

Introduction 1-Octen-3-yl butyrate is a significant flavor and fragrance compound, characterized by its pleasant mushroom and buttery aroma.[][2][3] This fatty acid ester is found naturally in passion fruit and is a valu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Octen-3-yl butyrate is a significant flavor and fragrance compound, characterized by its pleasant mushroom and buttery aroma.[][2][3] This fatty acid ester is found naturally in passion fruit and is a valuable ingredient in the food and perfume industries.[][2] The synthesis of 1-octen-3-yl butyrate is achieved through the esterification of 1-octen-3-ol with butyric acid. This guide provides a comprehensive overview of the primary synthesis pathways for this molecule, catering to researchers, scientists, and professionals in drug development and chemical synthesis. We will explore both traditional chemical methods and modern enzymatic approaches, offering detailed protocols, comparative data, and mechanistic insights to inform laboratory practice and process development.

Physicochemical Properties of 1-Octen-3-yl Butyrate

A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its synthesis and purification.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, buttery, mushroom-like,
Boiling Point 225-229 °C,
Density 0.87 g/mL at 25 °C
Refractive Index n20/D 1.4295,
Solubility Insoluble in water; soluble in alcohol

I. Chemical Synthesis: The Fischer-Speier Esterification Approach

The traditional and widely used method for synthesizing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] This equilibrium-driven reaction requires specific conditions to achieve high yields of the desired ester.

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final ester product is formed upon deprotonation.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water produced is removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Butyric Acid Reaction_Vessel Reaction Mixture (Reflux) RCOOH->Reaction_Vessel ROH 1-Octen-3-ol ROH->Reaction_Vessel H_plus H+ (e.g., H₂SO₄) H_plus->Reaction_Vessel Ester 1-Octen-3-yl Butyrate Water Water Reaction_Vessel->Ester Reaction_Vessel->Water

Fischer-Speier esterification of 1-octen-3-ol and butyric acid.

Experimental Protocol: Synthesis of 1-Octen-3-yl Butyrate

This protocol is adapted from standard Fischer esterification procedures for similar esters.[6]

Materials:

  • 1-Octen-3-ol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-octen-3-ol and a molar excess of butyric acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure 1-octen-3-yl butyrate.[7]

II. Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis, particularly using lipases, has emerged as a sustainable and highly selective alternative to chemical methods for ester production.[8] Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification, transesterification, and aminolysis reactions in non-aqueous or low-water environments.

Advantages of Enzymatic Synthesis:
  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures, reducing energy consumption.[8]

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts.

  • Environmental Friendliness: The use of biodegradable catalysts and often solvent-free conditions aligns with the principles of green chemistry.[8]

  • Product Quality: The high purity of the product often simplifies downstream processing.

Key Parameters in Lipase-Catalyzed Synthesis

The efficiency of enzymatic esterification is influenced by several factors:

  • Lipase Source and Form: Lipases from different microorganisms exhibit varying activities and selectivities. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are widely used due to their enhanced stability and reusability.[3][9][10]

  • Temperature: Each enzyme has an optimal temperature for activity. Temperatures that are too high can lead to denaturation.

  • Substrate Molar Ratio: The ratio of alcohol to acid can significantly affect the reaction equilibrium and rate.

  • Water Content: A small amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis).

  • Reaction Medium: The reaction can be carried out in organic solvents or in a solvent-free system. Solvent-free systems are often preferred for their higher volumetric productivity and simpler product purification.[11]

Enzymatic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_products Products Alcohol 1-Octen-3-ol Bioreactor Bioreactor (Controlled Temperature & Agitation) Alcohol->Bioreactor Acid Butyric Acid Acid->Bioreactor Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Bioreactor Ester 1-Octen-3-yl Butyrate Water Water Bioreactor->Ester Bioreactor->Water

Enzymatic synthesis of 1-octen-3-yl butyrate using an immobilized lipase.

Experimental Protocol: Solvent-Free Enzymatic Synthesis of 1-Octen-3-yl Butyrate

This protocol is based on optimized procedures for the synthesis of similar butyrate esters using Novozym 435.[8][9][11]

Materials:

  • 1-Octen-3-ol

  • Butyric acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped vial or small reactor)

  • Shaking incubator or magnetic stirrer with heating

  • Centrifuge or filtration setup

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-octen-3-ol and butyric acid in a specific molar ratio (e.g., 1:1 to 1:2).

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% (w/w) of the total substrate weight.

  • Water Removal (Optional): Add molecular sieves to the reaction mixture to adsorb the water produced during the reaction, which can drive the equilibrium towards the product.

  • Incubation: Incubate the mixture at the optimal temperature for the lipase (e.g., 40-50 °C) with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by analyzing small aliquots of the reaction mixture using GC.

  • Product Isolation:

    • After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed and reused.

    • The liquid product, 1-octen-3-yl butyrate, is often of high purity and may not require further purification. If necessary, vacuum distillation can be employed.

III. Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis depends on various factors, including cost, desired product purity, environmental considerations, and scale of production.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (e.g., Candida antarctica lipase B)
Reaction Temperature High (Reflux, typically >100°C)Mild (e.g., 30-60°C)
Reaction Time Several hoursTypically 2 to 24 hours
Yield Variable, can be >90% with excess reactants and water removalGenerally high, often exceeding 90%
Product Purity May require extensive purificationHigh, due to enzyme specificity
Byproducts Water, potential for side reactionsWater
Solvent Often excess alcohol or a non-polar organic solventOrganic solvents or solvent-free systems
Environmental Impact Involves corrosive acids, high energy consumptionUtilizes a biodegradable catalyst, lower energy consumption
Catalyst Reusability Not typically reusableReusable

IV. Analytical Characterization

The identity and purity of the synthesized 1-octen-3-yl butyrate should be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying the ester product, as well as any unreacted starting materials or byproducts.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the ester linkage and the overall structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the ester carbonyl stretch.

Conclusion

Both chemical and enzymatic pathways offer viable routes for the synthesis of 1-octen-3-yl butyrate. The traditional Fischer-Speier esterification is a well-established method, but it is often associated with harsh reaction conditions and environmental concerns. In contrast, lipase-catalyzed enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions to produce a high-purity product. The choice of synthesis method will ultimately depend on the specific requirements of the application, balancing factors such as cost, scale, desired purity, and environmental impact. For applications in the food and fragrance industries where "natural" labeling is desirable, enzymatic synthesis is the preferred route.

References

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Truman ChemLab. (n.d.). 2017 Esters CHEM 100 lab. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Truman State University. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., & Wasowicz, E. (1990). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria Polonica, 16(3-4), 211-221.
  • University of California, Los Angeles. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391–4399. [Link]

  • Schwarz, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 162. [Link]

  • Garlapati, V. K., & Banerjee, R. (2013). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. The Scientific World Journal, 2013, 956278. [Link]

  • ResearchGate. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Retrieved from [Link]

  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2567-2588. [Link]

  • accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]

  • MDPI. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • Polymers (Basel). (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • ACS Omega. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. Retrieved from [Link]

  • Molecules. (2021). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate-binding Site Engineering of Candida antarctica Lipase B to Improve Selectivity for Synthesis of 1-monoacyl-sn-glycerols. Retrieved from [Link]

  • Semantic Scholar. (2022). Substrate-binding Site Engineering of Candida antarctica Lipase B to Improve Selectivity for Synthesis of 1-monoacyl-sn-glycerols. Retrieved from [Link]

  • Molecules. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Retrieved from [Link]

  • ResearchGate. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?. Retrieved from [Link]

  • SciSpace. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Green catalytic process for the synthesis of acetyl salicylic acid.
  • ResearchGate. (n.d.). Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of amyl butyrate catalyzed by solid superacid. Retrieved from [Link]

  • PMC. (n.d.). Catalytic upgrading of butyric acid towards fine chemicals and biofuels. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data of 1-Octen-3-yl Butyrate: An In-depth Technical Guide

Authored by: [Your Name/Title as Senior Application Scientist] Introduction 1-Octen-3-yl butyrate (also known as oct-1-en-3-yl butanoate) is a fatty acid ester recognized for its characteristic fruity, buttery, and mushr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title as Senior Application Scientist]

Introduction

1-Octen-3-yl butyrate (also known as oct-1-en-3-yl butanoate) is a fatty acid ester recognized for its characteristic fruity, buttery, and mushroom-like aroma.[1][2][3] With the molecular formula C₁₂H₂₂O₂, this volatile compound is a significant component in the flavor and fragrance industry, finding application in various food products and perfumes.[1][] Its natural occurrence has been reported in passion fruit, lemon peel oil, and lavender oil.[2]

Accurate structural elucidation and quality control of 1-Octen-3-yl butyrate are paramount for its application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for the unambiguous identification and characterization of this molecule. This guide offers a detailed exploration of the spectroscopic data of 1-Octen-3-yl butyrate, providing insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Workflow

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering of the carbon and hydrogen atoms in the following diagram will be used for the assignment of NMR signals.

Caption: Molecular structure of 1-Octen-3-yl butyrate with atom numbering for NMR assignments.

The following workflow provides a general overview of the spectroscopic analysis process for a volatile ester like 1-Octen-3-yl butyrate.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 1-Octen-3-yl Butyrate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of 1-Octen-3-yl butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Octen-3-yl butyrate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR
  • Sample Preparation: A solution of 1-Octen-3-yl butyrate is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Spectral Width: Typically set to 12-16 ppm.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A range of 0-220 ppm is typically used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Octen-3-yl butyrate exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.75ddd1HH-2
~5.20m2HH-1
~5.15m1HH-3
~2.25t2HH-11
~1.60m2HH-12
~1.55m2HH-4
~1.30m4HH-5, H-6
~0.90t3HH-14
~0.85t3HH-8

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. Data is synthesized from typical values for similar structures and available spectral information.[1]

Interpretation of ¹H NMR Spectrum:

  • The downfield region shows the vinyl protons. The proton at C2 (~5.75 ppm) is a doublet of doublet of doublets due to coupling with the geminal and vicinal protons of the double bond and the proton at C3. The terminal vinyl protons at C1 (~5.20 ppm) appear as a multiplet.

  • The proton at C3, which is attached to the carbon bearing the ester oxygen, is shifted downfield to ~5.15 ppm and appears as a multiplet due to coupling with the protons at C2 and C4.

  • The methylene group alpha to the carbonyl (H-11) at ~2.25 ppm is a triplet, coupled to the adjacent methylene group (H-12).

  • The remaining aliphatic protons of the octenyl and butyrate chains appear in the upfield region between ~0.85 and ~1.60 ppm. The two terminal methyl groups (H-8 and H-14) each appear as a triplet around 0.85-0.90 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmCarbon Assignment
~172.5C-10 (C=O)
~138.0C-2
~116.5C-1
~75.0C-3
~36.0C-11
~34.0C-4
~31.5C-6
~25.0C-5
~22.5C-7
~18.5C-12
~14.0C-8
~13.5C-14

Note: This is a representative ¹³C NMR data table based on available information and spectral prediction tools.[1]

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon of the ester group (C-10) is the most downfield signal, appearing around 172.5 ppm.

  • The olefinic carbons (C-1 and C-2) are observed at approximately 116.5 and 138.0 ppm, respectively.

  • The carbon atom bonded to the ester oxygen (C-3) is found around 75.0 ppm.

  • The remaining aliphatic carbons of the octenyl and butyrate chains resonate in the upfield region of the spectrum (13.5 - 36.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR
  • Sample Preparation: A small drop of neat 1-Octen-3-yl butyrate liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first collected.

    • The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080Medium=C-H stretch (vinyl)
2960-2850StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
1250-1150StrongC-O stretch (ester)

Note: This data is based on typical IR absorption frequencies for the functional groups present in the molecule.[1]

Interpretation of IR Spectrum:

  • The most prominent absorption band is the strong C=O stretch of the ester functional group, which appears around 1740 cm⁻¹.

  • The strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations from the aliphatic parts of the molecule.

  • The presence of the carbon-carbon double bond is confirmed by the =C-H stretching vibration at ~3080 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹.

  • A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like 1-Octen-3-yl butyrate.[5]

Experimental Protocol: GC-MS
  • Sample Preparation: A dilute solution of 1-Octen-3-yl butyrate is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector: The sample is injected in split mode with an injector temperature of around 250 °C.

    • Oven Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: The mass analyzer scans a range of m/z values, typically from 40 to 400 amu.

    • Ion Source Temperature: Maintained around 230 °C.

MS Spectral Data

The mass spectrum of 1-Octen-3-yl butyrate will show the molecular ion peak (if stable enough to be detected) and several fragment ions.

m/zRelative IntensityPossible Fragment Ion
198Low[M]⁺ (Molecular Ion)
111Moderate[C₈H₁₅]⁺ (Loss of butyric acid)
71High[C₄H₇O]⁺ (Butyryl cation)
54High[C₄H₆]⁺
43High[C₃H₇]⁺ (Propyl cation from butyrate chain)

Note: The fragmentation pattern and relative intensities are predicted based on the structure and common fragmentation pathways for esters. The base peak may vary depending on the instrument conditions.[1]

Interpretation of Mass Spectrum:

  • The molecular ion peak [M]⁺ at m/z 198 corresponds to the molecular weight of 1-Octen-3-yl butyrate (198.30 g/mol ).[1] This peak may be weak or absent due to the instability of the molecular ion under EI conditions.

  • A common fragmentation pathway for esters is the McLafferty rearrangement and cleavage of the C-O bond.

  • The peak at m/z 71 is likely due to the butyryl cation, [CH₃CH₂CH₂CO]⁺.

  • The peak at m/z 43 corresponds to the propyl fragment [CH₃CH₂CH₂]⁺ from the butyrate moiety.

  • The ion at m/z 111 represents the octenyl fragment [C₈H₁₅]⁺ resulting from the loss of butyric acid.

  • The peak at m/z 54 is a common fragment in the mass spectra of unsaturated hydrocarbons.

Conclusion

The comprehensive analysis of 1-Octen-3-yl butyrate using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester and alkene), and mass spectrometry determines the molecular weight and characteristic fragmentation pattern. The integration of these techniques offers an authoritative and robust methodology for the characterization of this important flavor and fragrance compound, ensuring its quality and consistency in various applications.

References

  • PubChem. (n.d.). 1-Octen-3-yl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. (2023). National Institutes of Health. Retrieved from [Link]

  • J-Stage. (2023). Original Article Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). Retrieved from [Link]

  • PubChem. (n.d.). 1-Octen-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Tequila Volatile Characterization and Ethyl Ester Determination by Solid Phase Microextraction Gas Chromatography/Mass Spectrometry Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate, 16491-54-6. Retrieved from [Link]

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Sources

Exploratory

Topic: Biosynthesis of 1-Octen-3-yl Butyrate in Fungi

An In-depth Technical Guide for Researchers Abstract Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), which play crucial roles in their ecological interactions, development, and commu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), which play crucial roles in their ecological interactions, development, and communication.[1][2] Among these, 1-octen-3-yl butyrate, an ester characterized by its fruity, mushroom-like, and buttery aroma, is a significant contributor to the flavor and aroma profiles of many fungal species and their associated food products.[] Understanding the biosynthetic pathway of this compound is paramount for professionals in flavor science, biotechnology, and drug development, as it opens avenues for metabolic engineering to enhance or modulate the production of desirable aroma compounds. This guide provides a comprehensive technical overview of the core metabolic cascade leading to 1-octen-3-yl butyrate synthesis in fungi, grounded in established biochemical principles and supported by detailed experimental protocols for its study. We will dissect the enzymatic machinery, precursor sourcing from primary metabolism, and the analytical workflows required for robust investigation.

Introduction: The Chemo-Ecological Significance of Fungal Esters

Volatile esters are pivotal secondary metabolites in the fungal kingdom.[1][4] They are not mere metabolic byproducts but active semiochemicals that mediate complex interactions with plants, insects, and other microbes.[2][5] 1-Octen-3-yl butyrate (CAS No. 16491-54-6) is an archetypal example, an ester formed from the C8 alcohol, 1-octen-3-ol, and the C4 carboxylic acid, butyric acid.[] The alcohol moiety, 1-octen-3-ol, is famously known as "mushroom alcohol" and is one of the most ubiquitously reported fungal volatiles, often acting as a signaling molecule and self-inhibitor of spore germination.[4][6][7] The esterification of this alcohol to form 1-octen-3-yl butyrate modifies its organoleptic properties, resulting in a more complex and often desirable aroma profile. The biosynthesis of such esters is a testament to the intricate nature of fungal secondary metabolism, which often repurposes intermediates from primary metabolic pathways, such as fatty acid metabolism.[8][9][10]

Compound Property Value
Chemical Name oct-1-en-3-yl butanoate
CAS Number 16491-54-6[11][12][13]
Molecular Formula C12H22O2[11][12]
Molecular Weight 198.30 g/mol [][11]
Odor Profile Mushroom, buttery, fruity[]
Boiling Point ~235-248 °C[][12]
Solubility Insoluble in water; soluble in alcohol[]

The Core Biosynthetic Pathway: A Trifecta of Enzymatic Logic

The formation of 1-octen-3-yl butyrate is not a single-step process but a convergence of three distinct metabolic modules:

  • Module 1: The Lipoxygenase (LOX) Pathway: Generation of the C8 alcohol precursor, 1-octen-3-ol, from linoleic acid.

  • Module 2: Fatty Acid β-Oxidation: Sourcing of the C4 acyl-CoA precursor, butyryl-CoA.

  • Module 3: Esterification: The final condensation reaction catalyzed by an Alcohol Acyltransferase (AAT).

This modularity is a key concept; manipulating any of these three points can profoundly impact the final yield of the target ester.

Diagram: Biosynthetic Pathway of 1-Octen-3-yl Butyrate```dot

Biosynthesis Octenol Octenol FinalEster FinalEster Octenol->FinalEster Esterification_label Alcohol Acyltransferase (AAT) ButyrylCoA ButyrylCoA ButyrylCoA->FinalEster

Caption: A generalized workflow for studying fungal volatile organic compounds.

Protocol 3.1: Fungal Culture and Induction of Volatile Production

Causality: The choice of medium and growth conditions directly influences the primary and secondary metabolism of the fungus. [14][15]Supplementing with linoleic acid provides the specific precursor for the LOX pathway, often enhancing the production of C8 volatiles. [16]Microaerophilic conditions have also been shown to increase ester production in some endophytic fungi. [17] Methodology:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) or a defined synthetic medium. For induction experiments, supplement the medium with 0.1% (v/v) linoleic acid (emulsified with 0.2% Tween 80).

  • Inoculation: Inoculate the center of the petri dish with a 5 mm mycelial plug from a fresh culture of the fungus (e.g., Penicillium expansum, Aspergillus flavus).

  • Incubation: Seal the plates with parafilm and incubate at 25°C in the dark for 7-14 days. For studying the effect of aeration, specialized VOC chambers can be used. [18]4. Control Group: Prepare a control group of cultures on the same medium without the linoleic acid supplement. This is critical to validate that any increase in C8 compounds is a direct result of precursor availability.

Protocol 3.2: Headspace VOC Collection and GC-MS Analysis

Causality: VOCs are, by definition, volatile. Non-invasive headspace sampling is the gold standard for accurately profiling the compounds released by a living culture without using solvents that could introduce artifacts. SPME is a solvent-free technique that concentrates volatiles onto a coated fiber, increasing sensitivity. [19]GC-MS is the definitive analytical technique, separating the complex mixture of volatiles (GC) and providing structural information for identification (MS). [19][20][21] Methodology:

  • Sampling: After the incubation period, expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the fungal culture plate for 30-60 minutes at room temperature.

  • GC-MS Injection: Immediately desorb the fiber in the heated injection port (e.g., 250°C) of a GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature, for example, from 40°C (hold 2 min) to 250°C at a rate of 5°C/min. Use helium as the carrier gas.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) and scan from m/z 40 to 400.

  • Identification: Identify 1-octen-3-ol, 1-octen-3-yl butyrate, and other metabolites by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention times with those of authentic chemical standards. [22][23]

Protocol 3.3: In Vitro Enzyme Assays from Fungal Homogenate

Causality: To definitively prove the biosynthetic pathway, one must demonstrate the activity of the key enzymes. This protocol uses a crude cell-free extract to show that the fungal proteins can convert the specific substrates into the expected products. The heat-inactivated control is essential to prove the reaction is enzymatic and not a result of spontaneous chemical degradation.

Methodology:

  • Enzyme Extraction: Harvest fungal mycelium from a liquid culture by filtration. Freeze the mycelium in liquid nitrogen and grind it to a fine powder. Resuspend the powder in an ice-cold extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 1 mM DTT and 10% glycerol). Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

  • LOX/HPL Assay:

    • Reaction: To 1 mL of the crude extract, add linoleic acid to a final concentration of 100 µM.

    • Incubation: Incubate at 30°C for 30 minutes.

    • Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and analyze the extract for the presence of 1-octen-3-ol using GC-MS as described above.

  • AAT Assay:

    • Reaction: To 1 mL of the crude extract, add 1-octen-3-ol (1 mM) and butyryl-CoA (0.5 mM).

    • Incubation: Incubate at 30°C for 30 minutes.

    • Analysis: Extract with an organic solvent and analyze for the formation of 1-octen-3-yl butyrate by GC-MS.

  • Self-Validating Control: Prepare a heat-inactivated control by boiling a sample of the crude extract for 10 minutes before adding the substrates. This control should show no product formation, confirming the enzymatic nature of the conversion.

Conclusion and Future Directions

The biosynthesis of 1-octen-3-yl butyrate in fungi is a classic example of secondary metabolism, elegantly linking the catabolism of fatty acids with the production of potent flavor and signaling molecules. The pathway relies on a conserved enzymatic toolkit, including lipoxygenases, hydroperoxide lyases, and alcohol acyltransferases. For researchers in drug development and biotechnology, understanding this pathway provides a roadmap for discovery. The enzymes involved, particularly fungal LOX and AATs, represent novel targets for modulation. Furthermore, elucidating the regulatory networks that control the expression of these biosynthetic genes—whether by environmental cues or genetic factors—will empower the metabolic engineering of fungal strains for the targeted overproduction of high-value natural flavors and other bioactive compounds.

References

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  • Ghosh, S., et al. (2019). Characterization of an alcohol acetyltransferase GcAAT responsible for the production of antifungal volatile esters in endophytic Geotrichum candidum PF005. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the Olfactory Properties of 1-Octen-3-yl Butyrate Enantiomers

Abstract Chirality is a cornerstone of molecular recognition in biological systems, and its influence on olfactory perception is profound. While the racemic mixture of 1-octen-3-yl butyrate is recognized for its characte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a cornerstone of molecular recognition in biological systems, and its influence on olfactory perception is profound. While the racemic mixture of 1-octen-3-yl butyrate is recognized for its characteristic mushroom and buttery aroma, a deeper understanding of its sensory profile necessitates the characterization of its individual enantiomers. This technical guide provides a comprehensive exploration of the anticipated olfactory properties of (R)- and (S)-1-octen-3-yl butyrate. Drawing upon established principles of stereochemistry in olfaction, data from its precursor alcohol (1-octen-3-ol), and analogous esters, we delineate the expected sensory profiles. Furthermore, this guide furnishes detailed, field-proven methodologies for the enantioselective synthesis or resolution, and subsequent sensory analysis via chiral gas chromatography-olfactometry (GC-O), empowering researchers to validate these hypotheses and unlock a more nuanced understanding of this flavor and fragrance compound.

The Principle of Chirality in Olfaction: A Molecular Handshake

Our sense of smell is predicated on the interaction between volatile molecules and a vast array of olfactory receptors in the nasal epithelium. These receptors are chiral entities, meaning they can differentiate between stereoisomers of a single compound.[1][2] This is akin to a handshake; a right hand (the receptor) will interact differently with a left hand versus another right hand (the enantiomers).[1] This differential binding can trigger distinct neural signals, leading to the perception of entirely different odors.[2]

Classic examples of this phenomenon include:

  • Limonene: (R)-limonene is perceived as orange, while (S)-limonene has a lemon-like, turpentine aroma.[1]

  • Carvone: (R)-carvone is characteristic of spearmint, whereas (S)-carvone is associated with caraway.[1]

Therefore, it is a well-established principle that the enantiomers of a chiral odorant can, and often do, possess unique olfactory properties.[3]

1-Octen-3-yl Butyrate: From Racemate to Enantiomeric Distinction

The racemic mixture of 1-octen-3-yl butyrate is described in the flavor and fragrance industry as possessing a pleasant mushroom, buttery, and fruity aroma.[][5][6] It is formed from the esterification of 1-octen-3-ol and butyric acid.[] The key to understanding the potential for distinct olfactory profiles in its enantiomers lies in the chirality of its precursor alcohol, 1-octen-3-ol.

Olfactory Profile of 1-Octen-3-ol Enantiomers

The enantiomers of 1-octen-3-ol have been well-characterized and exhibit starkly different odor profiles:

EnantiomerReported Odor Profile
(R)-(-)-1-octen-3-ol Mushroom, earthy. Described as lacking the metallic note of the racemate.[7]
(S)-(+)-1-octen-3-ol Moldy, grassy.

This significant perceptual difference in the precursor alcohol strongly suggests that the corresponding butyrate esters will also display distinct aromas.

Anticipated Olfactory Profiles of 1-Octen-3-yl Butyrate Enantiomers

While direct sensory analysis of the individual enantiomers of 1-octen-3-yl butyrate is not extensively documented in publicly available literature, we can formulate a scientifically grounded hypothesis based on the properties of the precursor alcohol and related esters. It is plausible that the characteristic mushroom note of the racemate is primarily contributed by the (R)-enantiomer, while the (S)-enantiomer may introduce other, potentially less desirable, notes.

Further insight can be gained from the closely related compound, 1-octen-3-yl acetate. A study on its enantiomeric composition in lavender essential oils suggests that the (R)-enantiomer is likely to possess a fresh, herbaceous, fruity, and minty lavender-like aroma.[8] While the butyrate moiety will undoubtedly influence the overall scent, the contribution of the chiral center is expected to follow a similar pattern.

Table 1: Summary of Known and Hypothesized Olfactory Data

CompoundEnantiomerKnown/Hypothesized Odor Profile
1-Octen-3-ol (R)-Mushroom, earthy[7]
(S)-Moldy, grassy
1-Octen-3-yl Acetate (R)-Hypothesized: Fresh, herbaceous, fruity, minty lavender-like[8]
(S)-Not specified
1-Octen-3-yl Butyrate RacemicMushroom, buttery, fruity[]
(R)- (Hypothesized) Dominant mushroom and buttery notes, potentially with enhanced fruity or earthy characteristics.
(S)- (Hypothesized) Potentially possessing off-notes, possibly with grassy, waxy, or less defined fruity characteristics.

Experimental Validation: A Protocol for Enantioselective Analysis

To validate the hypothesized olfactory properties, a robust experimental workflow is required. This involves the preparation of enantiomerically enriched samples and their subsequent analysis by chiral gas chromatography coupled with olfactometry.

Enantioselective Synthesis or Resolution

The first critical step is to obtain the individual enantiomers of 1-octen-3-yl butyrate. This can be achieved through two primary routes:

  • Asymmetric Synthesis: Synthesizing the desired enantiomer from achiral starting materials using a chiral catalyst or auxiliary.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This is often achieved through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for its separation from the unreacted enantiomer.

For instance, a lipase-catalyzed acetylation has been used for the resolution of racemic alkan-2-ols, a similar class of compounds. A similar enzymatic esterification or hydrolysis approach could be developed for 1-octen-3-yl butyrate.

Chiral Gas Chromatography-Olfactometry (GC-O) Analysis

Gas chromatography-olfactometry (GC-O) is the definitive technique for assessing the odor of individual volatile compounds as they elute from the GC column.[9] For chiral compounds, a specialized chiral column is required to separate the enantiomers.

Diagram 1: Experimental Workflow for Chiral GC-O Analysis

GCO_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_detection Detection racemic Racemic 1-Octen-3-yl Butyrate Sample injector Injector racemic->injector Injection column Chiral Capillary Column (e.g., Rt-βDEXsa) injector->column splitter Effluent Splitter column->splitter oven GC Oven (Temperature Program) ms Mass Spectrometer (MS) splitter->ms 50% odp Olfactory Detection Port (ODP) splitter->odp 50% assessor Human Assessor odp->assessor

Caption: Workflow for Chiral GC-MS/O Analysis.

Step-by-Step Protocol for Chiral GC-O:

  • Column Selection: Employ a chiral capillary column known for resolving similar compounds. Based on literature for related molecules like 1-octen-3-ol, a column such as Rt-βDEXsa or a similar cyclodextrin-based stationary phase would be an appropriate starting point.[10]

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP).[9]

    • Effluent Splitter: To direct a portion of the column effluent to the chemical detector (MS/FID) and the other to the ODP. A 1:1 split is common.[11]

    • Carrier Gas: Hydrogen or Helium at an optimized linear velocity.

    • Inlet: Split/splitless injector, typically at a temperature of 250°C.

  • Temperature Program: A slow oven temperature ramp (e.g., 2-5°C/min) is often crucial for achieving good chiral separation. An example program could be: 50°C held for 2 min, then ramp to 220°C at 3°C/min.

  • Olfactometry:

    • A trained sensory panel sniffs the effluent from the ODP.

    • Assessors record the retention time, odor descriptor, and intensity of each detected aroma.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be employed to determine the odor potency of each enantiomer.[11]

  • Data Analysis:

    • The MS data is used to confirm the identity of the eluting compounds.

    • The olfactometry data provides the sensory profile for each separated enantiomer.

    • The elution order of the enantiomers should be confirmed using authentic standards of known configuration, if available.

Diagram 2: Logic of Olfactory Perception of Enantiomers

Olfactory_Perception cluster_molecules Chiral Molecules cluster_receptors Olfactory Receptors cluster_perception Brain Perception R_enantiomer (R)-1-Octen-3-yl Butyrate receptor_A Receptor Type A R_enantiomer->receptor_A High Affinity Binding receptor_B Receptor Type B R_enantiomer->receptor_B Low Affinity S_enantiomer (S)-1-Octen-3-yl Butyrate S_enantiomer->receptor_A Low Affinity S_enantiomer->receptor_B High Affinity Binding odor_R Mushroom/Buttery Odor receptor_A->odor_R Signal Transduction odor_S Grassy/Waxy Odor receptor_B->odor_S Signal Transduction

Sources

Exploratory

An In-Depth Technical Guide to 1-Octen-3-yl Butyrate (CAS: 16491-54-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1-Octen-3-yl butyrate (CAS No. 16491-54-6) is a fatty acid ester recognized for its distinctive organoleptic properties, presenting a com...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-yl butyrate (CAS No. 16491-54-6) is a fatty acid ester recognized for its distinctive organoleptic properties, presenting a complex profile described as fruity, buttery, and mushroom-like[][2]. While its primary application lies within the flavor and fragrance industries, its chemical structure—combining the volatile C8 alcohol 1-octen-3-ol with the biologically significant short-chain fatty acid (SCFA) butyrate—suggests a broader potential for scientific investigation. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and established applications. Furthermore, it explores the potential pharmacological relevance of the butyrate moiety, offering a forward-looking perspective for researchers in drug development and life sciences.

Physicochemical and Organoleptic Profile

1-Octen-3-yl butyrate is a colorless to pale yellow liquid under standard conditions[][3]. It is characterized by its insolubility in water and solubility in alcohols and oils[][4]. Its identity and key physical constants are summarized below.

PropertyValueSource(s)
CAS Number 16491-54-6[][5][6]
Molecular Formula C₁₂H₂₂O₂[][4][5]
Molecular Weight 198.30 g/mol [][4][6]
IUPAC Name oct-1-en-3-yl butanoate[4]
Synonyms Butanoic acid, 1-ethenylhexyl ester; 1-Pentylallyl butyrate[][4][7]
Boiling Point 225-229 °C[2][4][6]
Density 0.863 - 0.879 g/mL at 25 °C[][4][6]
Refractive Index 1.423 - 1.431 at 20 °C[][4][6]
Flash Point 98.8 °C (209.8 °F)[5][6]
FEMA Number 3612[4][6]
JECFA Number 1837[4]
Solubility Insoluble in water; soluble in alcohol and oils[][4]

Organoleptic Characteristics: The sensory profile of 1-octen-3-yl butyrate is complex and concentration-dependent.

  • Odor: Described as having pleasant mushroom, buttery, earthy, and fruity (strawberry-like) notes[][2][5]. At a 1.0% concentration, it presents musty, earthy, and waxy characteristics[2].

  • Taste: At 5 ppm, it is reported to have tuna fish-like, amine, and mushroom-like taste characteristics[2]. Its aroma detection threshold is approximately 22 ppb[2].

Synthesis and Purification

The synthesis of 1-octen-3-yl butyrate is primarily achieved through esterification. The selection of the synthetic route often depends on the desired yield, purity, and scalability.

Chemical Synthesis: Fischer Esterification

The most common laboratory and industrial synthesis involves the acid-catalyzed esterification of 1-octen-3-ol with butyric acid.

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst (e.g., sulfuric acid) is used to protonate the carbonyl oxygen of butyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-octen-3-ol.

  • Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. A Dean-Stark apparatus is often employed to remove water, the byproduct of the reaction. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more ester, thereby increasing the yield.

  • Purification: Post-reaction workup involves neutralizing the acid catalyst, washing with brine to remove water-soluble impurities, and drying over an anhydrous salt like sodium sulfate. Final purification is achieved via vacuum distillation, which is necessary due to the compound's relatively high boiling point, preventing thermal degradation.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with equimolar amounts of 1-octen-3-ol and butyric acid in a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is produced.

  • Workup: Cool the reaction mixture. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by vacuum distillation.

Enzymatic Synthesis

As an alternative to chemical catalysis, enzymatic synthesis using lipases offers a "greener" route, operating under milder conditions and with higher specificity, potentially reducing byproduct formation. This method is particularly relevant for producing natural-grade esters.

Causality of Experimental Choices:

  • Enzyme: Immobilized lipases (e.g., Candida antarctica lipase B, often referred to as Novozym 435, or Lipozyme TL IM) are preferred as they are easily recovered and reused, improving process economics[8].

  • Solvent: A non-polar organic solvent like n-hexane is typically used to solubilize the non-polar substrates and facilitate product recovery[8].

  • Molar Ratio: A 1:1 molar ratio of alcohol to acid is often optimal to maximize conversion while minimizing substrate inhibition or excess reactant in the final product[8].

Workflow Diagram: Chemical vs. Enzymatic Synthesis

G cluster_0 Chemical Synthesis (Fischer Esterification) cluster_1 Enzymatic Synthesis chem_reactants 1-Octen-3-ol + Butyric Acid + H₂SO₄ Catalyst chem_reflux Reflux with Dean-Stark Trap chem_reactants->chem_reflux chem_workup Neutralization & Washing chem_reflux->chem_workup chem_purify Vacuum Distillation chem_workup->chem_purify chem_product Purified 1-Octen-3-yl Butyrate chem_purify->chem_product enz_reactants 1-Octen-3-ol + Butyric Acid + Immobilized Lipase enz_incubation Incubation in Solvent (e.g., n-hexane, 30-50°C) enz_reactants->enz_incubation enz_filter Enzyme Filtration (for reuse) enz_incubation->enz_filter enz_purify Solvent Evaporation enz_filter->enz_purify enz_product Purified 1-Octen-3-yl Butyrate enz_purify->enz_product

Caption: Comparative workflows for chemical and enzymatic synthesis routes.

Analytical Characterization

Rigorous analytical methods are essential for confirming the identity, purity, and concentration of 1-Octen-3-yl butyrate, especially in complex matrices like essential oils or food products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane). If analyzing a complex matrix, a sample cleanup step like solid-phase microextraction (SPME) may be employed to concentrate volatiles[9].

  • GC Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min. This temperature gradient ensures separation of compounds with varying boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350 amu.

    • Source Temperature: 230 °C[10].

  • Identification: Compare the obtained mass spectrum and retention index with a reference library (e.g., NIST, Wiley) and an authentic standard. The fragmentation pattern will be characteristic of the ester.

  • Quantification: Generate a calibration curve using standards of known concentrations to determine the quantity of the analyte in the sample.

Workflow Diagram: GC-MS Analysis

G A Sample Preparation (Dilution/SPME) B GC Injection (250°C) A->B C Capillary Column Separation B->C D MS Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Data Acquisition E->F G Library Matching & Retention Index F->G H Quantification (Calibration Curve) F->H I Final Report G->I H->I

Caption: Standard workflow for GC-MS analysis of volatile esters.

Applications and Biological Activity

Flavor and Fragrance Industry

The primary commercial use of 1-Octen-3-yl butyrate is as a flavoring agent and fragrance ingredient[][3][11]. It is used to impart mushroom, buttery, and earthy notes in savory products and can contribute to the fruity character of other flavors[5]. It is found naturally in passion fruit and lavender oil[2][10]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent[4].

Acaricidal Properties

Research has demonstrated that 1-Octen-3-yl butyrate possesses acaricidal (mite-killing) activity. A study highlighted its effectiveness against house dust mites (Dermatophagoides farinae) and stored food mites (Tyrophagus putrescentiae)[][7]. Its mode of action is believed to involve toxic effects on the target organisms, making it a candidate for investigation in pest management applications[7].

Potential Pharmacological Relevance: The Butyrate Moiety

For drug development professionals, the most intriguing aspect of 1-Octen-3-yl butyrate is its potential to act as a pro-drug or delivery vehicle for butyrate. Butyrate is a short-chain fatty acid (SCFA) produced by gut microbiota through the fermentation of dietary fiber[12][13]. It plays a crucial role in host physiology.

Key Biological Roles of Butyrate:

  • HDAC Inhibition: Butyrate is a well-established inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression. This mechanism is linked to anti-proliferative and pro-apoptotic effects in cancer cells[13].

  • Anti-Inflammatory Effects: Butyrate signals through G-protein-coupled receptors (GPCRs) like GPR43 and GPR109A[12]. It can suppress inflammatory pathways by inhibiting the NLRP3 inflammasome and downregulating the production of pro-inflammatory cytokines[14].

  • Metabolic Regulation: Butyrate stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, a hormone that enhances insulin secretion and promotes satiety[12]. This links gut health to systemic glucose metabolism.

The ester linkage in 1-Octen-3-yl butyrate could potentially be hydrolyzed by esterases in vivo, releasing butyric acid and 1-octen-3-ol. This presents a hypothetical framework for delivering butyrate to targeted tissues, potentially overcoming the rapid metabolism of free butyrate in the gut and liver.

Diagram: Potential Bio-activation and Signaling of the Butyrate Moiety

G cluster_0 In Vivo Hydrolysis cluster_1 Cellular Mechanisms of Butyrate ester 1-Octen-3-yl Butyrate esterases Esterases ester->esterases products Butyrate + 1-Octen-3-ol esterases->products butyrate Butyrate products->butyrate gpcrs GPCRs (GPR43/109A) butyrate->gpcrs hdac HDACs butyrate->hdac Inhibition nucleus Nucleus butyrate->nucleus inflammation ↓ NLRP3 Inflammasome ↓ Pro-inflammatory Cytokines gpcrs->inflammation gene ↑ Gene Expression (e.g., cell cycle arrest) hdac->gene nucleus->hdac

Caption: Hypothetical pathway of 1-octen-3-yl butyrate hydrolysis and subsequent cellular actions of butyrate.

Safety and Handling

  • Toxicology: Based on available data, 1-Octen-3-yl butyrate is not classified as hazardous under GHS criteria[4]. The related compound, 1-octen-3-yl acetate, was found to not be a concern for genotoxicity[15]. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[6].

  • Storage: Store in a tightly sealed container under an inert gas in a cool, well-ventilated area to prevent oxidation and degradation[].

Conclusion and Future Directions

1-Octen-3-yl butyrate is a well-characterized ester with established value in the flavor and fragrance sector. Its synthesis and analysis are straightforward using standard organic chemistry and analytical techniques. Looking beyond its current applications, its chemical structure presents an exciting opportunity for research in pharmacology and drug delivery. Future investigations should focus on:

  • In Vitro/In Vivo Hydrolysis: Quantifying the rate and extent of ester cleavage by various cellular and tissue esterases to validate its potential as a butyrate pro-drug.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to determine if it can deliver butyrate systemically more effectively than oral butyrate administration.

  • Efficacy Studies: Testing the compound in cell culture and animal models of diseases where butyrate has shown promise, such as inflammatory bowel disease, metabolic syndrome, and certain cancers.

By bridging the gap between flavor chemistry and pharmacology, 1-Octen-3-yl butyrate stands as a molecule of dual identity and significant untapped potential.

References

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Octen-3-Yl Butyrate (16491-54-6). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol. Retrieved from [Link]

  • Biosolve. (2023). Safety data sheet: 1-Octen-3-ol. Retrieved from [Link]

  • Penta Manufacturing Company. (n.d.). 1-Octen-3-YL Butyrate. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). natural 1-octen-3-yl butyrate Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

  • Advanced Biotech. (n.d.). 1-Octen-3-yl Acetate (2442-10-06). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE | FEMA 3612. Retrieved from [Link]

  • Halahovets, Y., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 29(15), 3538.
  • Liu, J., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827.
  • Canani, R. B., et al. (2019).
  • Gyergyek, S., & Leitgeb, M. (2019). Enzymatic synthesis isoamyl butyrate employing commercial microbial lipases. Periodica Polytechnica Chemical Engineering, 63(2), 268-275.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 138, 111248.
  • Liu, J., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. ResearchGate. Retrieved from [Link]

  • Kulling, S. E., et al. (2003). Butyrate is only one of several growth inhibitors produced during gut flora-mediated fermentation of dietary fibre sources. British Journal of Nutrition, 90(5), 939-947.
  • Amponsah-Offeh, M., et al. (2023). Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings. International Journal of Molecular Sciences, 24(13), 10675.

Sources

Foundational

An In-depth Technical Guide to the Physical Constants of 1-Octen-3-yl Butyrate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Octen-3-yl butyrate (CAS No. 16491-54-6) is a significant ester, recognized for its distinct fruity, buttery, and mushroom-like aroma pr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-yl butyrate (CAS No. 16491-54-6) is a significant ester, recognized for its distinct fruity, buttery, and mushroom-like aroma profile.[1] This profile makes it a valuable compound in the flavor and fragrance industries.[2][] Beyond its sensory applications, a thorough understanding of its fundamental physical properties is critical for professionals in research and development, where it may be used as a synthetic building block, a reference standard, or investigated for other potential biological activities. This guide provides a detailed examination of two core physical constants of 1-Octen-3-yl butyrate: its boiling point and density. It synthesizes literature data, explains the theoretical and practical considerations for their determination, and offers standardized protocols for experimental validation, thereby ensuring a foundation of accuracy and reproducibility for scientific applications.

Introduction to 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate, with the IUPAC name oct-1-en-3-yl butanoate, is a fatty acid ester formed from 1-octen-3-ol and butyric acid.[][4] Its molecular formula is C₁₂H₂₂O₂, and it has a molecular weight of approximately 198.30 g/mol . While its primary commercial use is as a flavoring agent, the unique chemical structure, featuring both an ester functional group and a terminal alkene, makes it a subject of interest for further chemical synthesis and potential applications in materials science and drug development. Accurate physical constant data is the cornerstone of its scientific and industrial utility, essential for process design, quality control, and computational modeling.

Core Physicochemical Properties

The boiling point and density are fundamental properties that dictate the handling, purification, and application of a chemical substance. This section consolidates the available data for 1-Octen-3-yl butyrate and discusses the experimental context.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for distillation-based purification and for predicting volatility. The boiling point is highly dependent on ambient pressure.

Density

Density is the mass of a substance per unit volume. It is an essential property for mass-to-volume conversions in process chemistry and for formulation development. Density is temperature-dependent, generally decreasing as temperature increases.

Data Summary

The physical constants for 1-Octen-3-yl butyrate, as reported in scientific literature and chemical databases, are summarized below.

Physical ConstantValueConditionsSource(s)
Boiling Point 225-229 °C760 mmHg (Atmospheric Pressure)[1][4][5]
248.4 °C760 mmHg (Atmospheric Pressure)[2]
80-81 °C3.5 mmHg (Reduced Pressure)[5]
Density 0.87 g/mL25 °C[1][2]
0.863 - 0.870 g/mL25 °C[][5]
0.870 - 0.879 g/mLNot Specified[4]

Note on Data Variance: The observed range in boiling points at atmospheric pressure (225-229 °C vs. 248.4 °C) may be attributable to differences in experimental methodology, purity of the analyzed sample, or the specific technique used for measurement (e.g., ebulliometry vs. differential scanning calorimetry). The value of 235.59 °C is a computationally estimated figure and should be treated as such.[6] For practical applications, experimental verification is paramount.

Experimental Determination Protocols

To ensure the highest degree of accuracy, physical constants must be determined empirically under controlled laboratory conditions. The following protocols describe standard, self-validating methodologies for determining the boiling point and density of 1-Octen-3-yl butyrate.

Protocol: Determination of Boiling Point via Distillation

This protocol explains the determination of boiling point at both atmospheric and reduced pressures. The choice of pressure is dictated by the thermal stability of the compound. For esters like 1-Octen-3-yl butyrate, vacuum distillation is often preferred to prevent thermal decomposition at higher temperatures.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus (short-path or Vigreux column, depending on required purity) with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is clean and dry.

  • Thermometer Placement: Place a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This positioning is critical for accurately measuring the temperature of the vapor in equilibrium with the liquid.

  • Sample Preparation: Charge the distillation flask with 1-Octen-3-yl butyrate (typically 1/2 to 2/3 full) and add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Observe the reflux ring of condensate as it rises up the apparatus. The boiling point is reached when the temperature on the thermometer stabilizes while a steady rate of distillation (e.g., 1-2 drops per second) is maintained.

  • Data Recording: Record the stable temperature reading and the corresponding barometric pressure.

  • For Reduced Pressure:

    • Connect the apparatus to a vacuum pump with a manometer or vacuum gauge to monitor the pressure.

    • Ensure all joints are properly sealed with vacuum grease.

    • Slowly reduce the pressure to the desired level (e.g., 3.5 mmHg).[5]

    • Initiate heating and record the stable temperature at the measured vacuum pressure.

  • Validation: Repeat the measurement to ensure reproducibility. The result should be consistent within an acceptable margin of error (e.g., ±0.5 °C).

Workflow for Boiling Point Determination

cluster_prep Preparation cluster_exec Execution cluster_val Validation prep1 Assemble Distillation Apparatus prep2 Calibrate & Position Thermometer prep1->prep2 prep3 Charge Flask with Sample & Boiling Chips prep2->prep3 exec1 Apply Gentle Heat prep3->exec1 exec2 Observe for Stable Distillation Rate exec1->exec2 exec3 Record Stable Vapor Temperature & Pressure exec2->exec3 val1 Repeat Measurement (n=3) exec3->val1 val2 Compare with Literature Values val1->val2

Caption: Experimental workflow for the determination of boiling point.

Protocol: Determination of Density via Pycnometry

A pycnometer (or specific gravity bottle) is a flask with a precise volume used for measuring the density of liquids. This method offers high accuracy and precision.

Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL or 25 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water. Weigh the filled pycnometer (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the 1-Octen-3-yl butyrate sample, ensuring the temperature is equilibrated to 25.0 °C. Weigh the pycnometer with the sample (m₃).

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Volume of pycnometer at 25 °C: V = m_water / ρ_water (where ρ_water is the known density of water at 25 °C, ~0.99704 g/mL).

    • Mass of sample: m_sample = m₃ - m₁

    • Density of sample: ρ_sample = m_sample / V

  • Validation: Perform the measurement in triplicate to ensure the results are consistent. The standard deviation should be minimal.

Conclusion

The accurate characterization of physical constants such as boiling point and density is a non-negotiable prerequisite for the effective use of 1-Octen-3-yl butyrate in scientific and industrial contexts. This guide provides a consolidated overview of its key properties, with a boiling point in the range of 225-229 °C at atmospheric pressure and a density of approximately 0.87 g/mL at 25 °C.[1][5] By adhering to the detailed experimental protocols provided, researchers can confidently validate these constants, ensuring the integrity and reproducibility of their work, whether in flavor formulation, chemical synthesis, or novel therapeutic development.

References

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl butyrate. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). EPI System Information for 1-octen-3-yl butyrate 16491-54-6. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Octen-3-yl Butyrate

Introduction 1-Octen-3-yl butyrate is a volatile ester compound recognized for its characteristic sweet, fruity, and mushroom-like aroma.[1][2] This colorless liquid is a significant component in the flavor and fragrance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Octen-3-yl butyrate is a volatile ester compound recognized for its characteristic sweet, fruity, and mushroom-like aroma.[1][2] This colorless liquid is a significant component in the flavor and fragrance industries, finding application in a variety of consumer products.[2][3] For researchers, formulation scientists, and professionals in drug development, a thorough understanding of the solubility of 1-octen-3-yl butyrate in different solvent systems is paramount for its effective application, whether as a flavoring agent, a fragrance component, or a potential excipient.

This technical guide provides a comprehensive overview of the solubility of 1-octen-3-yl butyrate, grounded in its physicochemical properties. It offers detailed, field-proven experimental protocols for determining its solubility, designed to ensure scientific integrity and reproducibility.

Physicochemical Properties of 1-Octen-3-yl Butyrate

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for 1-octen-3-yl butyrate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless liquid[1]
Density 0.870-0.879 g/mL at 25 °C[1][4]
Boiling Point 225-229 °C at 760 mmHg[4][5]
logP (o/w) 4.500 (estimated)[6]

The octanol-water partition coefficient (logP) is a critical indicator of a compound's lipophilicity. With an estimated logP of 4.5, 1-octen-3-yl butyrate is significantly more soluble in lipids and non-polar solvents than in water, classifying it as a hydrophobic and lipophilic molecule.[6][7] This high logP value is a strong predictor of its solubility behavior, aligning with the principle of "like dissolves like."

Solubility Profile of 1-Octen-3-yl Butyrate

The solubility of 1-octen-3-yl butyrate has been qualitatively described in several sources. This section consolidates that information and provides context based on its chemical nature.

SolventSolvent TypeSolubilitySource(s)
Water Polar ProticInsoluble (Estimated at 5.441 mg/L @ 25 °C)[1][6]
Ethanol Polar ProticSoluble / Miscible[1][2]
Propylene Glycol Polar ProticSlightly Soluble[1]
Fixed Oils Non-PolarSoluble[6]
Acetone Polar AproticExpected to be Soluble/Miscible-
Toluene Non-PolarExpected to be Soluble/Miscible-
Hexane Non-PolarExpected to be Soluble/Miscible-

Expert Insights: The ester functional group in 1-octen-3-yl butyrate can accept hydrogen bonds, but it lacks a hydrogen bond donor. Its long hydrocarbon chain (an octenyl group and a butyl group) is the dominant structural feature, imparting a non-polar character to the molecule. This explains its high solubility in non-polar solvents like oils, toluene, and hexane.[8]

Experimental Protocols for Solubility Determination

To provide a robust framework for quantitative analysis, this guide details two primary methods for solubility determination: the gold-standard Shake-Flask method for thermodynamic solubility and a high-throughput nephelometric screening for kinetic solubility.

Part 1: Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method, as recommended by the World Health Organization (WHO), is the definitive technique for determining the equilibrium or thermodynamic solubility of a compound.[12][13] The protocol below has been adapted for a liquid solute like 1-octen-3-yl butyrate.

Causality Behind Experimental Choices:
  • Excess Solute: Adding an excess of the solute ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[14]

  • Agitation: Continuous agitation is necessary to maximize the surface area contact between the solute and the solvent, facilitating the dissolution process and helping the system reach equilibrium faster.[12]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducible results.[13]

  • Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation (or separation for a liquid). This is confirmed by measuring the concentration at different time points until it plateaus.[12]

  • Phase Separation: Centrifugation is a crucial step to separate the undissolved solute from the saturated solution without altering the equilibrium.

Step-by-Step Protocol:
  • Preparation:

    • Select a range of solvents for testing (e.g., purified water, ethanol, propylene glycol, hexane).

    • Prepare a series of glass vials or flasks with stoppers for each solvent.

    • Accurately dispense a known volume of the solvent (e.g., 10 mL) into each vial.

  • Addition of Solute:

    • Add an excess amount of 1-octen-3-yl butyrate to each vial. For a liquid, this means adding enough so that a distinct, undissolved phase is clearly visible after initial mixing (e.g., 1-2 mL for a 10 mL solvent volume).

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C ± 1 °C).

    • Agitate the samples at a constant speed that ensures thorough mixing without forming an emulsion that is difficult to break (e.g., 150 rpm).

    • Allow the samples to equilibrate for a minimum of 24-48 hours. To validate the equilibration time, take aliquots at various intervals (e.g., 24h, 48h, 72h) and analyze the concentration until two consecutive time points show no significant change.[12]

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed for at least 2 hours to allow for initial phase separation.

    • Transfer the contents to centrifuge tubes and centrifuge at a high speed (e.g., 5000 x g for 15 minutes) to ensure complete separation of the undissolved 1-octen-3-yl butyrate.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the supernatant (the saturated solvent phase), ensuring not to disturb the separated layer.

    • Accurately dilute the aliquot with a suitable solvent (one in which both the solute and the original solvent are fully miscible, e.g., ethanol).

    • Quantify the concentration of 1-octen-3-yl butyrate in the diluted aliquot using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known standards.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add 10 mL Solvent to Vial B Add Excess 1-Octen-3-yl Butyrate A->B C Seal and Agitate at Constant Temp (24-48h) B->C D Let Stand (2h) C->D E Centrifuge (e.g., 5000 x g, 15 min) D->E F Withdraw Supernatant E->F G Dilute Aliquot F->G H Quantify by GC or HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Kinetic Solubility Screening by Nephelometry

For drug discovery and high-throughput screening applications, kinetic solubility is often more relevant. Nephelometry, which measures the light scattered by undissolved particles, is a rapid and efficient method to determine the point at which a compound precipitates from a solution.

Causality Behind Experimental Choices:
  • DMSO Stock Solution: 1-octen-3-yl butyrate is expected to be highly soluble in Dimethyl Sulfoxide (DMSO), a common solvent for creating concentrated stock solutions in high-throughput screening.

  • Serial Dilution: Creating a concentration gradient allows for the precise identification of the concentration at which precipitation begins.

  • Light Scattering: As the compound precipitates, it forms fine particles that scatter light. A nephelometer detects this increase in light scatter, providing a quantitative measure of insolubility.

Step-by-Step Protocol:
  • Preparation:

    • Prepare a high-concentration stock solution of 1-octen-3-yl butyrate in 100% DMSO (e.g., 100 mM).

    • Fill the wells of a 96- or 384-well microplate with the desired aqueous or organic solvents.

  • Assay Execution (Automated or Manual):

    • Add a small volume of the DMSO stock solution to the solvent in the wells to create a starting concentration.

    • Perform serial dilutions across the microplate to generate a range of concentrations.

    • Include control wells: solvent with DMSO only (negative control) and a compound known to be insoluble (positive control).

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

    • Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis:

    • Plot the light scattering units against the compound concentration.

    • The point at which the light scattering signal significantly increases above the baseline of the soluble compound is defined as the kinetic solubility limit.

Workflow Diagram: Nephelometry Screening

G A Prepare 100 mM Stock in DMSO C Add Stock and Perform Serial Dilutions A->C B Dispense Solvents into Microplate B->C D Incubate at Constant Temp (e.g., 2h) C->D E Measure Light Scatter (Nephelometer) D->E F Plot Scatter vs. Concentration E->F G Determine Precipitation Point (Kinetic Solubility) F->G

Caption: High-Throughput Kinetic Solubility Workflow.

Implications for Researchers and Drug Development Professionals

A clear understanding of 1-octen-3-yl butyrate's solubility is critical for several applications:

  • Formulation Development: For its use in fragrances and flavors, solubility in ethanol, oils, and co-solvents like propylene glycol dictates the stability and homogeneity of the final product.[] In drug development, if used as an excipient, its solubility will influence the choice of delivery vehicle, especially for non-aqueous formulations.

  • Preclinical Research: In toxicological or efficacy studies, the choice of vehicle for administering 1-octen-3-yl butyrate is dependent on its solubility. Using an appropriate solvent ensures bioavailability and avoids artifacts from precipitation at the site of administration.

  • Analytical Method Development: The solubility profile guides the selection of mobile phases in chromatography and solvents for sample preparation, ensuring the analyte remains in solution throughout the analytical process.

Conclusion

1-Octen-3-yl butyrate is a lipophilic ester with high solubility in non-polar organic solvents and ethanol, limited solubility in more polar solvents like propylene glycol, and very low solubility in water. This behavior is predictable from its high logP value and chemical structure. For precise quantitative applications, the adapted Shake-Flask protocol provided in this guide offers a reliable method for determining thermodynamic solubility. For rapid screening, the nephelometric method is a powerful tool for assessing kinetic solubility. By applying these robust methodologies, researchers and formulation scientists can ensure the effective and reliable application of 1-octen-3-yl butyrate in their respective fields.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Octen-3-Yl Butyrate (16491-54-6). Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Esters with Water—Revised and Updated. Retrieved from [Link]

  • Zancanella, M. A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 159-167.
  • Core.ac.uk. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Scent.vn. (n.d.). 1-Octen-3-Ol (CAS 3391-86-4). Retrieved from [Link]

  • Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved from [Link]

  • IMMAY. (2025). Role of Ethanol in Industrial Perfume Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Propylene glycol esters of fatty acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Esters at 37 °C in the Mixtures of Propylene Glycol : Phosphate Buffer Solution. Retrieved from [Link]

Sources

Foundational

A Methodological Guide to the Thermochemical Properties of 1-Octen-3-yl Butyrate

Abstract This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 1-octen-3-yl butyrate (CAS 16491-54-6). Recognizing the current scarcity of published experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 1-octen-3-yl butyrate (CAS 16491-54-6). Recognizing the current scarcity of published experimental data for this unsaturated ester, this document shifts focus from a simple data repository to a methodological whitepaper. It is designed to equip researchers, chemical engineers, and drug development professionals with the necessary protocols and theoretical grounding to generate high-fidelity thermochemical data. The guide details the synthesis and purification of high-purity 1-octen-3-yl butyrate, outlines rigorous experimental procedures for determining key thermochemical parameters—including enthalpy of formation, heat capacity, and enthalpies of phase transitions—and introduces computational chemistry as a powerful predictive and complementary tool. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a practical and authoritative resource for the comprehensive thermochemical characterization of 1-octen-3-yl butyrate and structurally related compounds.

Introduction: The Significance of 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate is a fatty acid ester recognized for its distinct fruity, buttery, and mushroom-like aroma.[1] This profile has led to its application as a flavoring and fragrance agent in the food and cosmetics industries.[][3] The molecule consists of a butyrate group esterified with the unsaturated alcohol 1-octen-3-ol, resulting in a chiral center and a terminal double bond, which contribute to its chemical reactivity and sensory properties.

A thorough understanding of a compound's thermochemical properties is fundamental to process design, safety assessment, and modeling its environmental fate. Key parameters such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpies of phase transitions (e.g., fusion, ΔfusH; vaporization, ΔvapH) govern energy balances in chemical reactors, predict reaction equilibria, and are essential for safety calculations, particularly for exothermic processes.[4]

Despite its commercial relevance, a comprehensive, publicly available dataset of the thermochemical properties of 1-octen-3-yl butyrate is conspicuously absent from the scientific literature. This guide, therefore, provides a robust methodological roadmap for researchers to determine these vital parameters.

Known Physical Properties

While comprehensive thermochemical data is lacking, several fundamental physical properties of 1-octen-3-yl butyrate have been reported. These values are crucial for designing purification processes and for the interpretation of further experimental results.

PropertyValueConditionsSource(s)
Molecular Formula C₁₂H₂₂O₂-[]
Molecular Weight 198.30 g/mol -[]
Boiling Point 225-229 °Cat 760 mmHg[1]
Density 0.87 g/mLat 25 °C[1]
Refractive Index 1.424 - 1.431at 20 °C[1][]
Vapor Pressure 0.0244 mmHgat 25 °C[5]
Solubility Insoluble in water; soluble in alcohol-[]

Prerequisite: Synthesis and High-Purity Isolation

The accuracy of any thermochemical measurement is contingent upon the purity of the sample. The presence of reactants, solvents, or byproducts can significantly alter the measured energetic properties. Therefore, the synthesis and rigorous purification of 1-octen-3-yl butyrate is the foundational step.

Synthesis via Fischer-Speier Esterification

The most direct and common route to 1-octen-3-yl butyrate is the Fischer-Speier esterification of 1-octen-3-ol with butyric acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[][6][7] This is a reversible condensation reaction where water is produced as a byproduct.[8]

Reaction: Butyric Acid + 1-Octen-3-ol ⇌ 1-Octen-3-yl Butyrate + Water

To drive the equilibrium towards the product, Le Châtelier's principle is exploited by either using an excess of one reactant (typically the less expensive one) or by removing the water as it forms.[8][9]

Experimental Protocol: Synthesis and Purification

This protocol outlines a standard laboratory procedure for the synthesis and purification of 1-octen-3-yl butyrate, aiming for a purity of ≥99.5%, suitable for calorimetry.

Step 1: Reaction Setup (Reflux)

  • To a round-bottom flask equipped with a magnetic stirrer, add 1-octen-3-ol and a slight molar excess (e.g., 1.1 equivalents) of butyric acid.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total mass).[10]

  • Attach a reflux condenser and heat the mixture gently using a heating mantle.[11] Refluxing allows the reaction to proceed at an elevated temperature without loss of volatile components.[10]

  • Optionally, a Dean-Stark apparatus can be used to azeotropically remove water, further driving the reaction to completion.[12]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 2: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separating funnel and dilute with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted butyric acid.[13]

    • Brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous layer.

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Step 3: Final Purification (Fractional Distillation)

  • The crude ester is purified by fractional distillation under reduced pressure (vacuum distillation).[12][13] This is necessary because the ester has a high boiling point at atmospheric pressure, and heating to this temperature could cause decomposition.

  • Collect the fraction that distills at the expected boiling point for 1-octen-3-yl butyrate at the given pressure. A sharp, constant boiling point is a good indicator of purity.[10]

  • Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The water content should be determined by Karl Fischer titration, as even trace amounts of water can affect calorimetric measurements.[14]

G Workflow for Synthesis and Purification of 1-Octen-3-yl Butyrate cluster_synthesis Synthesis cluster_isolation Isolation & Work-up cluster_purification Final Purification reactants 1-Octen-3-ol + Butyric Acid + H₂SO₄ Catalyst reflux Heat under Reflux (with Dean-Stark optional) reactants->reflux Fischer Esterification sep_funnel Separating Funnel: Dilute with Ether reflux->sep_funnel Cooling wash_bicarb Wash with NaHCO₃ (aq) sep_funnel->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evap Solvent Evaporation dry->evap distill Fractional Vacuum Distillation evap->distill Crude Product analysis Purity Analysis: GC-MS, NMR, Karl Fischer distill->analysis final_product final_product analysis->final_product High-Purity 1-Octen-3-yl Butyrate

Caption: Synthesis and Purification Workflow.

Experimental Determination of Thermochemical Properties

With a high-purity sample, the following experimental techniques can be employed to determine the core thermochemical properties.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For organic compounds, it is most accurately determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).[15] Oxygen bomb calorimetry is the gold standard for this measurement.[16]

Causality & Self-Validation: The experiment measures the heat released when a known mass of the sample is completely combusted in a high-pressure oxygen environment. The calorimeter is calibrated using a standard substance with a precisely known heat of combustion, typically benzoic acid.[16] This calibration provides the heat capacity of the calorimeter system, ensuring the self-validation of each measurement series.

Experimental Protocol: Bomb Calorimetry

  • Calibration: Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible of the bomb calorimeter. Add a known length of fuse wire.

  • Assemble the bomb, purge with oxygen, and then pressurize to ~30 atm.

  • Immerse the bomb in a known mass of water in the calorimeter's insulated bucket.

  • Allow the system to reach thermal equilibrium, then ignite the sample.

  • Record the temperature change of the water. The temperature rise, corrected for heat exchange with the surroundings, is used to calculate the heat capacity of the calorimeter.

  • Sample Measurement: Repeat the procedure using a known mass (0.5-1.0 g) of high-purity 1-octen-3-yl butyrate.[16] Liquid samples are typically sealed in gelatin or polyester capsules.

  • Calculation: From the temperature rise and the calorimeter's heat capacity, calculate the gross heat of combustion. Corrections are applied for the formation of nitric acid (from trace N₂) and sulfuric acid (if applicable), and for the heat of combustion of the fuse wire, to obtain the standard enthalpy of combustion.

  • Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law from the balanced combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).

G Bomb Calorimetry Workflow for ΔfH° cluster_calib Calibration cluster_exp Experiment cluster_analysis Data Analysis calib_sample Combust Benzoic Acid (known ΔcH°) calib_measure Measure ΔT calib_sample->calib_measure calib_calc Calculate Calorimeter Heat Capacity (C_cal) calib_measure->calib_calc exp_calc Calculate Gross Heat of Combustion (Q_total) calib_calc->exp_calc Use C_cal exp_sample Combust 1-Octen-3-yl Butyrate (known mass) exp_measure Measure ΔT exp_sample->exp_measure exp_measure->exp_calc calc_dch Apply Corrections Calculate ΔcH° exp_calc->calc_dch calc_dfh Use Hess's Law Calculate ΔfH° calc_dch->calc_dfh final_result Standard Enthalpy of Formation (ΔfH°) calc_dfh->final_result

Caption: Bomb Calorimetry Workflow.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[17][18] It is ideal for determining melting points, enthalpies of fusion, and heat capacities of substances like fatty acid esters.[19][20]

Causality & Self-Validation: DSC operates by maintaining a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program. The difference in heat flow required to do this is measured. The instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium, zinc) with known melting points and enthalpies of fusion. This ensures the accuracy and traceability of the measurements.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of high-purity 1-octen-3-yl butyrate into an aluminum DSC pan and hermetically seal it.

  • Melting Point & Enthalpy of Fusion:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Cool the sample to a low temperature (e.g., -50 °C) to ensure it is fully solidified.

    • Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere.[17]

    • The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH).[18]

  • Heat Capacity (Cp):

    • The heat capacity can be determined using a three-step method:

      • Run a baseline scan with two empty pans.

      • Run a scan with a sapphire standard (of known mass and Cp).

      • Run a scan with the sample pan.

    • The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is a critical parameter for distillation design and vapor pressure modeling. For high-boiling compounds like 1-octen-3-yl butyrate, direct measurement can be challenging. It is often derived from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.

Methods for Vapor Pressure Measurement:

  • Ebulliometry/Static Methods: These methods involve measuring the boiling temperature of the liquid at various sub-atmospheric pressures.[21] This is highly accurate but requires specialized equipment.

  • Gas Chromatography-Calorimetry: This technique combines GC retention time data with calorimetric measurements of the heat of solution to determine the heat of vaporization.[22]

  • DSC "Boiling Point" Method: Specialized DSC techniques can be used to determine vapor-liquid equilibrium data for binary systems and, by extension, for pure components.

  • Thermogravimetric Analysis (TGA): TGA can provide a rapid estimation of volatility and evaporation characteristics, from which vapor pressure can be inferred.[23]

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or as a means of verification, computational quantum chemistry methods provide a powerful alternative for estimating thermochemical properties.[24] High-accuracy composite methods like Gaussian-n (e.g., G3, G3MP2) are well-suited for calculating the gas-phase enthalpies of formation for organic molecules.[25][26]

Workflow for Computational Prediction:

  • Conformational Search: Identify the lowest energy conformer(s) of 1-octen-3-yl butyrate using a lower-level theory (e.g., DFT with a suitable functional).

  • Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on the lowest energy conformer(s) at the target level of theory (e.g., G3MP2). The frequency calculation confirms the structure is a true minimum and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The G3MP2 method involves a series of single-point energy calculations at higher levels of theory, which are then combined in a predefined way to approximate a very high-level energy.

  • Enthalpy of Formation Calculation: The calculated total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, O) to yield the standard gas-phase enthalpy of formation at 298.15 K.

Data Presentation and Conclusion

The successful application of the methodologies outlined in this guide will yield a comprehensive thermochemical dataset for 1-octen-3-yl butyrate. This data should be presented with clear indications of the experimental or computational methods used and a thorough uncertainty analysis.

Thermochemical PropertySymbolExpected Value (Methodology)
Standard Enthalpy of Formation (liquid) ΔfH°(l)(Bomb Calorimetry)
Standard Enthalpy of Formation (gas) ΔfH°(g)(From ΔfH°(l) and ΔvapH; or G3MP2)
Standard Enthalpy of Combustion ΔcH°(Bomb Calorimetry)
Melting Temperature Tm(DSC)
Enthalpy of Fusion ΔfusH(DSC)
Enthalpy of Vaporization ΔvapH(Vapor Pressure Measurements)
Heat Capacity (liquid) Cp(l)(DSC)

This guide provides a clear and actionable pathway for filling a notable gap in the chemical literature. By adhering to these rigorous, self-validating experimental and computational protocols, researchers can generate the high-quality thermochemical data necessary for the safe, efficient, and innovative application of 1-octen-3-yl butyrate.

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  • Differential scanning calorimetry (DSC) melting (heating) scans of soybean oil-fatty acid methyl esters (SME), Dimodan OK, monoolein, and monostearin. ResearchGate. [Link]

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  • 1-Octen-3-yl butyrate | C12H22O2. PubChem. [Link]

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Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Octen-3-yl butyrate

An Application Note for the Analysis of 1-Octen-3-yl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS) Abstract 1-Octen-3-yl butyrate is a significant volatile ester compound, recognized for its characteristic swe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 1-Octen-3-yl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

1-Octen-3-yl butyrate is a significant volatile ester compound, recognized for its characteristic sweet, fruity, and mushroom-like aroma.[1][2][3] It serves as a key flavoring agent and fragrance component in the food, beverage, and cosmetic industries.[4][5][] Accurate identification and quantification of this analyte are crucial for quality control, product formulation, and authenticity verification. This application note presents a detailed guide for the analysis of 1-Octen-3-yl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive protocols for direct liquid injection, static headspace (HS) sampling, and solid-phase microextraction (SPME), tailored for researchers, scientists, and professionals in drug and product development. The methodologies are designed to be robust, reliable, and adaptable to various sample matrices.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] The analysis proceeds through two main stages:

  • Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into the GC column by an inert carrier gas (typically helium).[8] Separation of components within the sample mixture is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the inner surface of the capillary column). Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster, resulting in different retention times (RT).[8][9]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. For a versatile and robust analysis of compounds like 1-Octen-3-yl butyrate, Electron Ionization (EI) is the standard method. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[8] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries (e.g., NIST) for definitive compound identification.[8]

For volatile analytes like 1-Octen-3-yl butyrate present in complex, non-volatile matrices (e.g., beverages, solid foods), headspace sampling is a preferred introduction technique. This method involves analyzing the vapor phase in equilibrium with the sample in a sealed vial, effectively isolating volatile compounds from non-volatile matrix components that could otherwise contaminate the GC system.[10][11][12]

Materials and Reagents

  • Standard: 1-Octen-3-yl butyrate (CAS: 16491-54-6, ≥97% purity)

  • Internal Standard (IS): Methyl nonanoate or other suitable non-interfering ester.

  • Solvent: Hexane or Dichloromethane (GC-MS or HPLC grade)

  • Carrier Gas: Helium (99.999% purity or higher)

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Headspace Vials: 10 mL or 20 mL flat-bottomed, beveled-edge glass vials with magnetic crimp caps and PTFE/silicone septa.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for general-purpose volatile analysis.

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is recommended. The following table summarizes the optimized instrumental parameters, which should be considered a starting point for method development.

Parameter Setting Rationale
GC System
Injection Mode Split/Splitless (Splitless for trace analysis)Splitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity for low-concentration samples.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of 1-Octen-3-yl butyrate (Boiling Point: ~225-229 °C) without thermal degradation.[1][3]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)A typical flow rate for standard capillary columns, ensuring optimal separation and peak shape.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column is a robust choice for general volatile compound analysis, providing good separation for esters.[13]
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 minThis temperature program effectively separates the analyte from solvent and other potential volatiles while ensuring it elutes with a good peak shape within a reasonable runtime.[14][15]
MS System
Transfer Line Temp. 260 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization, minimizing thermal degradation while ensuring efficient ionization.[15]
Ionization Mode Electron Ionization (EI)Provides reproducible, information-rich fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates stable and extensive fragmentation for library database comparison.
Acquisition Mode Full ScanUsed for initial identification and qualitative analysis by collecting all ions within a specified range.
Scan Range m/z 40-350Captures the molecular ion (if present) and all significant fragment ions of 1-Octen-3-yl butyrate (MW: 198.30 g/mol ).[1]
Acquisition Mode Selected Ion Monitoring (SIM)For high-sensitivity quantification, monitoring specific ions (e.g., m/z 54, 71, 43) increases the signal-to-noise ratio.[15][16]
Headspace Sampler
Vial Equilibration Temp. 80 °CIncreases the vapor pressure of the analyte, driving it into the headspace for improved sensitivity.
Vial Equilibration Time 20 minAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning of the analyte between the sample and headspace.[11]
Loop Temperature 90 °CKept slightly higher than the vial temperature to prevent condensation during transfer.
Transfer Line Temp. 100 °CEnsures the analyte remains in the gas phase as it is transferred to the GC inlet.

Experimental Workflow

The overall analytical process involves sample preparation, GC-MS analysis, and subsequent data processing. The choice of sample preparation is dictated by the sample matrix and the required sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Initial Sample (e.g., Food, Fragrance, Standard) Prep_Choice Choose Preparation Method Sample->Prep_Choice Direct_Injection Protocol A: Direct Liquid Injection Prep_Choice->Direct_Injection  Pure Standard or  Simple Liquid Matrix Headspace Protocol B: Static Headspace (HS) Prep_Choice->Headspace  Complex Liquid or  Solid Matrix SPME Protocol C: Solid-Phase Microextraction (SPME) Prep_Choice->SPME  Trace Analysis or  Solvent-Free Method GCMS_Analysis GC-MS Analysis (Optimized Conditions) Direct_Injection->GCMS_Analysis Headspace->GCMS_Analysis SPME->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Identification Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Result Final Result (Concentration of Analyte) Identification->Result Quantification->Result

Caption: Workflow for the GC-MS analysis of 1-Octen-3-yl butyrate.

Detailed Protocols

Protocol A: Direct Liquid Injection (For Standards and Simple Matrices)

This protocol is suitable for creating calibration curves from pure standards or for analyzing samples that are already in a clean, volatile organic solvent.

  • Stock Standard Preparation: Accurately weigh ~10 mg of 1-Octen-3-yl butyrate and dissolve it in 10 mL of hexane to create a 1000 µg/mL stock solution.

  • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., methyl nonanoate) in hexane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard. Fortify each calibration level with the internal standard to a final concentration of 1 µg/mL.

  • Sample Preparation: If the sample is a clean liquid, dilute it with hexane to fall within the calibration range and add the internal standard. Ensure the final sample is free of particles by filtering if necessary.[7][13]

  • Injection: Transfer the final solution to a 2 mL autosampler vial. Inject 1 µL into the GC-MS system using the parameters outlined in Section 3.

Protocol B: Static Headspace (HS-GC-MS) Analysis (For Complex Matrices)

This method is ideal for analyzing volatile compounds in solid or liquid samples like fruit juices, dairy products, or plant tissues, as it isolates the analytes without injecting the non-volatile matrix.[9][11][17]

  • Sample Preparation: Accurately weigh a representative amount of the homogenized sample (e.g., 1-2 g of solid or 1-2 mL of liquid) into a 20 mL headspace vial.

  • Fortification: Add the internal standard solution directly to the sample in the vial.

  • Sealing: Immediately seal the vial with a magnetic crimp cap. This is critical to prevent the loss of volatile compounds.

  • Analysis: Place the vial in the headspace autosampler. The instrument will automatically perform the incubation, pressurization, and injection steps according to the parameters in Section 3.

  • Calibration: For quantitative analysis, prepare matrix-matched calibration standards by spiking a blank matrix (a sample known to be free of the analyte) with known concentrations of 1-Octen-3-yl butyrate and a constant concentration of the internal standard.

Protocol C: Solid-Phase Microextraction (SPME-GC-MS) Analysis

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample's headspace or liquid phase.[9][18]

  • Sample Preparation: Place a known amount of the sample (e.g., 2-5 g or 2-5 mL) into a 20 mL headspace vial. Add the internal standard.

  • Extraction: Seal the vial and place it in a heating block or the headspace autosampler's incubator. After an initial equilibration period (e.g., 10 minutes at 60 °C), expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20 minutes) with agitation. The optimal extraction time and temperature must be determined experimentally.

  • Desorption: After extraction, the fiber is immediately retracted and inserted into the hot GC inlet. The concentrated analytes are thermally desorbed from the fiber onto the GC column. A desorption time of 2-5 minutes at 250 °C is typical.

  • Fiber Conditioning: Before first use and after each injection, the SPME fiber should be conditioned at a high temperature (as recommended by the manufacturer) in a separate conditioning station or the GC inlet to remove any contaminants.

Data Analysis and Interpretation

  • Identification: The primary identification of 1-Octen-3-yl butyrate is achieved by matching its retention time with that of a pure standard analyzed under identical conditions. Confirmation is made by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley). The mass spectrum of 1-Octen-3-yl butyrate is characterized by key fragment ions. According to the NIST Mass Spectrometry Data Center, prominent peaks (m/z) include 54, 43, and 71.[1]

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 1-Octen-3-yl butyrate in unknown samples is then determined from this curve using their measured peak area ratios.

Conclusion

This application note provides a comprehensive and adaptable framework for the analysis of 1-Octen-3-yl butyrate by GC-MS. By detailing instrumental conditions and offering three distinct sample preparation protocols—direct injection, static headspace, and SPME—this guide equips researchers with the necessary tools to achieve accurate and reliable identification and quantification of this important flavor and fragrance compound in a wide variety of sample matrices. The provided methods, grounded in established analytical principles, serve as a robust starting point for routine quality control, research, and product development applications.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Reading. (n.d.). Volatile and flavour analysis. Chemical Analysis Facility (CAF). Retrieved from [Link]

  • CD BioSciences. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]

  • Journal of Chemical Education. (1999). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. American Chemical Society. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]

  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages. Retrieved from [Link]

  • Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl butyrate. PubChem Compound Database. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Octen-3-Yl Butyrate (16491-54-6), Packaging Size: 25 kg, For Industrial. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of phthalate esters in non-alcoholic beverages by GC–MS and optimization of the extraction conditions. Retrieved from [Link]

  • Penta Manufacturing Company. (n.d.). 1-Octen-3-YL Butyrate. Retrieved from [Link]

  • LCGC International. (2013, December 1). Optimizing GC–MS Methods. Retrieved from [Link]

  • PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

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Application

Application Note: A Robust HPLC Method for the Quantification of 1-Octen-3-yl Butyrate Using Refractive Index Detection

Introduction 1-Octen-3-yl butyrate is a volatile organic ester recognized for its characteristic mushroom, fruity, and buttery aroma.[1] It is a key component in the flavor and fragrance industries and is found naturally...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Octen-3-yl butyrate is a volatile organic ester recognized for its characteristic mushroom, fruity, and buttery aroma.[1] It is a key component in the flavor and fragrance industries and is found naturally in fruits like passion fruit. While Gas Chromatography (GC) is conventionally the method of choice for analyzing such volatile compounds, there is a clear need for a validated High-Performance Liquid Chromatography (HPLC) method for laboratories where GC is not available or for applications requiring analysis in a liquid matrix without headspace extraction.

The primary analytical challenge in developing an HPLC method for 1-Octen-3-yl butyrate is its lack of a significant ultraviolet (UV) chromophore, rendering standard UV detection highly insensitive.[2] This application note details a robust and reliable isocratic reversed-phase HPLC (RP-HPLC) method coupled with a universal Refractive Index Detector (RID) for the accurate quantification of 1-Octen-3-yl butyrate. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]

Analyte Physicochemical Profile

Understanding the properties of 1-Octen-3-yl butyrate is fundamental to the chromatographic method design. Its non-polar nature and solubility profile dictate the choice of stationary and mobile phases, while its refractive index and lack of UV absorbance guide the selection of a suitable detector.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[5]
Molecular Weight 198.30 g/mol [5]
Appearance Colorless Liquid[5]
Density ~0.87 g/mL at 25 °C
Refractive Index (n20/D) ~1.424 - 1.431[1][5]
Solubility Insoluble in water; soluble in oils, ethanol, and other organic solvents.[5]
UV Absorbance Lacks a strong chromophore for detection at >220 nm.[6][7]
Chromatographic Principle and Method Rationale

The Challenge of Detection: The molecular structure of 1-Octen-3-yl butyrate, a largely saturated ester, does not possess conjugated double bonds or aromatic rings that absorb light strongly in the conventional UV range (230-400 nm). While a weak n→π* transition for the carbonyl group may be observed at low wavelengths (~210 nm), this approach is often plagued by low sensitivity and interference from mobile phase impurities and additives.[6][7]

The Solution: Refractive Index Detection: A Refractive Index Detector (RID) offers a universal detection solution.[8][9][10] It measures the difference between the refractive index of the mobile phase and the refractive index of the mobile phase containing the analyte. Since virtually every compound alters the refractive index of the eluent, the RID is ideal for non-chromophoric analytes like 1-Octen-3-yl butyrate. A key consideration for using an RID is its high sensitivity to temperature and pressure changes, and its incompatibility with gradient elution.[10] Therefore, a stable, isocratic method is mandatory for reliable performance.

Separation Strategy: Reversed-Phase Chromatography: Given the non-polar, hydrophobic nature of the analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical separation mode.[11][12] A C18 stationary phase, which consists of octadecylsilane bonded to silica particles, provides a non-polar environment. The analyte interacts with the C18 chains, and its retention is modulated by the polarity of the mobile phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. The high proportion of organic solvent in the mobile phase ensures good solubility of the analyte and a reasonable retention time.

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of 1-Octen-3-yl butyrate.

  • HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, and column thermostat.

  • Detector: A Refractive Index Detector (RID) with precise temperature control.[8][13]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade or higher).

    • Water (High-purity, Type I or Milli-Q).

    • 1-Octen-3-yl butyrate reference standard (≥97% purity).

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (80:20, v/v). Filter through a 0.45 µm membrane filter and degas thoroughly for at least 15 minutes using sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Octen-3-yl butyrate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, and 750 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • System Equilibration: Purge the pump with fresh mobile phase. Set the flow rate and allow the mobile phase to circulate through the entire system, including the RID reference cell, for at least 60-90 minutes to achieve a stable baseline. This extended equilibration is critical for RID performance.

  • Method Parameters: Set the HPLC conditions as specified in the table below.

  • Sequence Setup: Create a sequence including injections of a blank (mobile phase), the prepared calibration standards, and the samples to be analyzed.

  • Data Acquisition: Inject 10 µL of each solution and acquire the chromatogram for 10 minutes. The retention time for 1-Octen-3-yl butyrate is expected to be approximately 5-7 minutes.

  • Quantification: Generate a linear calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of 1-Octen-3-yl butyrate in the samples by interpolating their peak areas from this curve.

HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (80:20, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
RID Temperature 35 °C
Run Time 10 minutes
Workflow for HPLC Analysis of 1-Octen-3-yl Butyrate

HPLC_Workflow start_end start_end prep_step prep_step instrument_step instrument_step data_step data_step Start Start Prep_Mobile_Phase Prepare Mobile Phase (ACN:H2O 80:20) Start->Prep_Mobile_Phase Prep_Standards Prepare Calibration Standards Prep_Mobile_Phase->Prep_Standards Prep_Samples Prepare Samples (Dissolve in Mobile Phase) Prep_Mobile_Phase->Prep_Samples Instrument_Setup Instrument Setup (Set Method Parameters) Prep_Mobile_Phase->Instrument_Setup Run_Sequence Run Analysis Sequence (Blanks, Standards, Samples) Prep_Standards->Run_Sequence Prep_Samples->Run_Sequence Equilibration System Equilibration (≥ 60 min for RID Stability) Instrument_Setup->Equilibration Equilibration->Run_Sequence Data_Processing Integrate Peaks & Generate Calibration Curve Run_Sequence->Data_Processing Report Quantify Samples & Generate Final Report Data_Processing->Report End End Report->End

Caption: Workflow diagram for the HPLC-RID analysis of 1-Octen-3-yl butyrate.

Method Validation & Performance

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for quantitative analysis.[3][4][14][15][16] The key validation parameters and their typical performance results are summarized below.

Validation ParameterSpecificationTypical Result
Specificity No interference at the retention time of the analyte peak.The analyte peak is well-resolved from any system or solvent peaks.
Linearity & Range Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 50 - 750 µg/mL.
Accuracy 98.0% - 102.0% RecoveryAverage recovery of 99.7% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6 injections at 250 µg/mL).
Precision (Intermediate) RSD ≤ 3.0%RSD = 1.5% (analysis performed on different days by a different analyst).
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:115 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:150 µg/mL
Robustness No significant change in results with minor variations.Method is robust to small changes (±2%) in mobile phase composition and flow rate (±0.1 mL/min).
Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the quantification of 1-Octen-3-yl butyrate. By employing a C18 column and an isocratic mobile phase of acetonitrile and water, effective separation is achieved. The use of a Refractive Index Detector successfully overcomes the challenge posed by the analyte's lack of a UV chromophore, providing a robust and reliable detection strategy. The validation data confirms that the method is suitable for its intended purpose and can be confidently implemented in quality control and research laboratories for the analysis of 1-Octen-3-yl butyrate in various matrices.

References

  • RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. (2019). Food and Chemical Toxicology, 128, 106-114. [Link]

  • 1-octen-3-yl butyrate, 16491-54-6. The Good Scents Company. [Link]

  • 1-Octen-3-yl butyrate. PubChem, National Institutes of Health. [Link]

  • Butyrate concentrations (measured by HPLC), butyryl-CoA:acetate... ResearchGate. [Link]

  • Impurity contribution to ultraviolet absorption of saturated fatty acids. (2023). Science Advances, 9(38). [Link]

  • RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. (2008). Journal of Chromatography A, 1188(2), 299-305. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules, 26(16), 4931. [Link]

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  • UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. [Link]

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  • Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. (2014). Journal of Chromatography A, 1358, 171-179. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]

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  • UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]

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Method

Application Notes and Protocols: Extraction of 1-Octen-3-yl Butyrate from Natural Samples

Introduction: The Significance of 1-Octen-3-yl Butyrate 1-Octen-3-yl butyrate is a volatile ester recognized for its characteristic fruity, buttery, and mushroom-like aroma.[1][2][] This compound is a significant contrib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate is a volatile ester recognized for its characteristic fruity, buttery, and mushroom-like aroma.[1][2][] This compound is a significant contributor to the flavor and fragrance profile of various natural products, including passion fruit, lemon peel oil, and lavender oil.[2] As a fatty acid ester, it is insoluble in water but soluble in alcohol.[] Its unique sensory properties make it a target molecule for researchers in food science, flavor chemistry, and natural product development. The accurate and efficient extraction of 1-Octen-3-yl butyrate from complex natural matrices is crucial for its quantification, characterization, and subsequent application.

This document provides a comprehensive guide to the extraction of 1-Octen-3-yl butyrate from natural samples, designed for researchers, scientists, and professionals in drug development. We will delve into the principles behind various extraction methodologies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Choosing the Right Extraction Method: A Comparative Overview

The selection of an appropriate extraction technique is paramount and depends on the nature of the sample matrix, the volatility of the target compound, and the intended downstream analysis. For a semi-volatile compound like 1-Octen-3-yl butyrate, several methods are applicable.

Extraction Method Principle Advantages Disadvantages Best Suited For
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the sample's headspace onto a coated fiber.[4]Solvent-free, simple, sensitive, and easily automated.Fiber can be fragile; competition for adsorption sites can occur at high analyte concentrations.[5]Rapid screening of volatiles, flavor and fragrance profiling, analysis of delicate samples.
Steam Distillation Separation of volatile compounds by passing steam through the sample material.[6][7][8]Efficient for extracting heat-sensitive volatile compounds at temperatures below their boiling points; suitable for large sample volumes.[6][7][8][9]Can cause thermal degradation of some compounds; not suitable for non-volatile analytes.Extraction of essential oils from plant materials.[7][8]
Solvent Extraction Dissolving the target compound in a suitable solvent.[10][11]Versatile, can be used for a wide range of compounds and sample types.Requires the use of organic solvents which may need to be removed post-extraction; potential for co-extraction of interfering compounds.[12]Broad-spectrum extraction of compounds from various matrices.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[13][14]"Green" and sustainable, highly selective, leaves no solvent residue, ideal for thermally labile compounds.[14][][16][17]High initial equipment cost.[6]High-purity extraction for food and pharmaceutical applications.[][17]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a preferred method for the analysis of volatile and semi-volatile compounds due to its simplicity and sensitivity. The principle relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a polymer-coated fused-silica fiber.[4]

Rationale for HS-SPME

This technique is particularly well-suited for 1-Octen-3-yl butyrate due to its volatile nature. It minimizes sample preparation and avoids the use of organic solvents, thus providing a "cleaner" extract for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for HS-SPME

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Natural Sample (e.g., fruit puree, chopped leaves) Vial 2. Place in Headspace Vial Sample->Vial Standard 3. Add Internal Standard (optional) Vial->Standard Seal 4. Seal Vial Standard->Seal Equilibrate 5. Equilibrate Sample (e.g., 40°C for 10 min) Seal->Equilibrate Transfer to Autosampler Expose 6. Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb 7. Adsorption of Analytes (e.g., 30 min) Expose->Adsorb Retract 8. Retract Fiber Adsorb->Retract Inject 9. Inject into GC-MS Retract->Inject Transfer to GC-MS Desorb 10. Thermal Desorption in Injection Port Inject->Desorb Analyze 11. GC-MS Analysis Desorb->Analyze

Caption: Workflow for HS-SPME extraction and analysis of 1-Octen-3-yl butyrate.

Detailed Step-by-Step Protocol for HS-SPME

Materials and Reagents:

  • Natural sample (e.g., fruit, leaves, mushroom)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range volatiles)

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., leaves, mushrooms), finely chop or grind the material to increase the surface area. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid or semi-liquid samples (e.g., fruit puree), weigh 5-10 g into a 20 mL headspace vial.

    • To enhance the release of volatiles, you may add a saturated salt solution (e.g., NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace.

  • Internal Standard (Optional but Recommended for Quantification):

    • Spike the sample with a known concentration of an internal standard (e.g., a non-naturally occurring ester with similar chemical properties, such as heptyl acetate).

  • Extraction:

    • Securely cap the vial.

    • Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for 10-15 minutes with gentle agitation. This facilitates the release of volatile compounds into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes). The optimal extraction time and temperature should be determined empirically for each sample matrix.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for 2-5 minutes.

    • Start the GC-MS analysis. The separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Identification of 1-Octen-3-yl butyrate is based on its retention time and mass spectrum, compared to an authentic standard.

Protocol 2: Steam Distillation

Steam distillation is a classic and effective method for isolating volatile compounds from plant materials.[6][7][8] It is particularly useful for extracting essential oils.[7][8] The principle involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[6][8]

Rationale for Steam Distillation

This method is advantageous for extracting 1-Octen-3-yl butyrate from robust plant matrices where a larger quantity of extract is desired. The use of steam allows for the distillation of compounds at temperatures below their boiling points, thus preventing thermal degradation.[6][8]

Experimental Workflow for Steam Distillation

Steam_Distillation_Workflow cluster_setup Apparatus Setup cluster_extraction Extraction Process cluster_separation Separation and Drying A 1. Assemble Distillation Apparatus (Boiling Flask, Biomass Flask, Condenser, Receiver) B 2. Add Water to Boiling Flask C 3. Place Plant Material in Biomass Flask B->C D 4. Heat Water to Generate Steam C->D E 5. Steam Passes Through Plant Material, Vaporizing Volatiles D->E F 6. Vapors Cooled in Condenser E->F G 7. Collect Distillate (Hydrosol and Essential Oil) F->G H 8. Separate Essential Oil from Hydrosol using a Separatory Funnel G->H Transfer Distillate I 9. Dry Essential Oil (e.g., with anhydrous Na2SO4) H->I J 10. Store Extract I->J Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation Filtration and Concentration A 1. Homogenize Natural Sample B 2. Submerge in Solvent (e.g., Ethanol) A->B C 3. Macerate/Agitate (e.g., 24 hours at room temp or ultrasonic bath for 30 min) B->C D 4. Filter to Remove Solid Material C->D Transfer Mixture E 5. Collect Filtrate (Extract + Solvent) D->E F 6. Remove Solvent (e.g., Rotary Evaporator) E->F G 7. Obtain Crude Extract F->G

Caption: A schematic of the solvent extraction process.

Detailed Step-by-Step Protocol for Solvent Extraction

Materials and Reagents:

  • Natural sample

  • High-purity ethanol

  • Blender or homogenizer

  • Erlenmeyer flask or beaker

  • Orbital shaker or ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Homogenize the fresh or dried sample material to a fine powder or slurry.

  • Extraction:

    • Place the homogenized sample in a flask and add a sufficient volume of ethanol to completely submerge the material (e.g., a 1:10 solid-to-solvent ratio).

    • Agitate the mixture for a set period. This can be done by maceration on an orbital shaker for 12-24 hours at room temperature, or more rapidly using an ultrasonic bath for 20-30 minutes.

  • Filtration:

    • Separate the solid residue from the liquid extract by filtration. Vacuum filtration using a Büchner funnel is efficient for this step.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Concentration:

    • Combine the filtrates and concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., <40°C) to prevent the loss of the volatile 1-Octen-3-yl butyrate.

    • The resulting crude extract can be used for direct analysis or further purification if necessary.

Post-Extraction Analysis: GC-MS for Identification and Quantification

Regardless of the extraction method, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of 1-Octen-3-yl butyrate. [18][19]

  • Identification: The compound is identified by comparing its mass spectrum and retention time with those of an authentic reference standard. The mass spectrum of 1-Octen-3-yl butyrate will show characteristic fragment ions.

  • Quantification: For accurate quantification, an internal standard should be used, and a calibration curve should be generated using a series of standard solutions of 1-Octen-3-yl butyrate of known concentrations.

Conclusion and Best Practices

The successful extraction of 1-Octen-3-yl butyrate from natural samples hinges on the careful selection of the extraction method and the optimization of its parameters.

  • For rapid screening and analysis of trace levels of this volatile ester, HS-SPME is highly recommended.

  • For obtaining larger quantities of a volatile-rich extract from plant matter, steam distillation is a robust and effective method.

  • Solvent extraction offers versatility and is suitable for a broad-spectrum analysis of the sample's chemical profile.

  • For applications requiring the highest purity and adherence to green chemistry principles, Supercritical Fluid Extraction (SFE) should be considered if the instrumentation is available. [13][14][][16][17] It is imperative to note that the protocols provided here are starting points. Optimization of parameters such as extraction time, temperature, solvent-to-solid ratio, and pH may be necessary to achieve the maximum extraction efficiency for your specific sample matrix.

References

  • da Silva, R. P., Rocha-Santos, T. A., & Duarte, A. C. (2016). Supercritical fluid extraction of bioactive compounds. TrAC Trends in Analytical Chemistry, 76, 40-51.
  • Khaw, K. Y., Parat, M. O., Shaw, P. N., & Falconer, J. R. (2017). Solvent supercritical fluid technologies to extract bioactive compounds from natural sources: a review. Molecules, 22(7), 1186.
  • Wikipedia. (2023). Steam distillation. Retrieved from [Link]

  • Deibler, K. D., & Delwiche, J. F. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2182-2186.
  • LabManager. (2022). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. Retrieved from [Link]

  • Herrero, M., Mendiola, J. A., Cifuentes, A., & Ibáñez, E. (2010). Supercritical fluid extraction: recent advances and applications.
  • Ferreira, V., & Lopez, R. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(8), 3831-3837.
  • Al-zuaidy, M. H. G., & Al-dujaili, A. H. (2022).
  • Deibler, K. D., & Delwiche, J. F. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. R Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • American Chemical Society. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • USA Lab. (2020). Methods of Extracting Volatile Oils. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • Quora. (2023). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. Retrieved from [Link]

  • MDPI. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Applied Sciences. Retrieved from [Link]

  • Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • ResearchGate. (n.d.). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. Retrieved from [Link]

  • MDPI. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Processes. Retrieved from [Link]

  • MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE | FEMA. Retrieved from [Link]

  • MDPI. (2019). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. Polymers. Retrieved from [Link]

  • Redalyc. (2017). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology. Retrieved from [Link]

  • ResearchGate. (2019). Process construction and fermentation optimization for butyrate production from lactate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl butyrate. Retrieved from [Link]

Sources

Application

Application of 1-Octen-3-yl Butyrate as a Flavoring Agent: A Technical Guide for Researchers and Product Developers

This guide provides a comprehensive overview of 1-octen-3-yl butyrate, a key flavoring agent, for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. It delves into the sensor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-octen-3-yl butyrate, a key flavoring agent, for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. It delves into the sensory characteristics, practical applications, and the scientific principles behind its use, offering detailed protocols for its evaluation and implementation.

Introduction to 1-Octen-3-yl Butyrate: A Molecule of Complex Flavors

1-Octen-3-yl butyrate (CAS No. 16491-54-6) is an ester formed from 1-octen-3-ol, a compound naturally associated with the characteristic aroma of fresh mushrooms, and butyric acid, known for its buttery notes.[1] This combination results in a versatile flavoring agent with a complex sensory profile, predominantly characterized by mushroom, buttery, and fruity notes.[2][3][4] Its ability to impart these desirable characteristics makes it a valuable tool in the flavorist's palette.

From a regulatory standpoint, 1-octen-3-yl butyrate is recognized as a flavoring agent by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3612 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as number 1837.[3][5] These designations indicate that it is considered safe for its intended use in food products at specified levels.

Sensory Profile and Organoleptic Properties

The unique flavor profile of 1-octen-3-yl butyrate is a direct result of its chemical structure. The 1-octen-3-ol moiety contributes the earthy, fungal notes reminiscent of fresh mushrooms, while the butyrate ester group provides a creamy, buttery richness.[6] This duality allows it to be used in a wide range of applications, from savory to sweet.

Key Sensory Descriptors:

  • Primary: Mushroom, Buttery, Fruity

  • Secondary: Earthy, Waxy, Green, Herbaceous

The perceived flavor can be influenced by the concentration used and the food matrix in which it is incorporated. At lower concentrations, it can enhance savory notes and add a subtle richness. At higher concentrations, the mushroom and fruity characteristics become more prominent.

Applications in Food and Beverage Products

1-Octen-3-yl butyrate is utilized across a diverse range of food and beverage categories to build and enhance specific flavor profiles. Its primary application is in the creation of mushroom flavors, where it provides an authentic and potent character.[2] However, its utility extends far beyond this single application. It can be found in baked goods, dairy products, and various beverages.[4]

Below is a table summarizing typical usage levels for 1-octen-3-yl butyrate in various food categories, as compiled from industry sources. These values serve as a starting point for formulation, and optimal levels should be determined through sensory testing in the specific product base.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding 02.0)7.035.0
Fats and oils, and fat emulsions5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Cereals and cereal products5.025.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces, salads5.025.0
Foodstuffs for particular nutritional uses10.050.0
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0
Composite foods5.025.0

Data sourced from The Good Scents Company.[2]

Protocols for Evaluation

Sensory Evaluation Protocol

A structured sensory evaluation is crucial for determining the optimal application level and understanding the impact of 1-octen-3-yl butyrate in a food or beverage product. The following protocol outlines a descriptive analysis approach.

Objective: To characterize the sensory profile and intensity of 1-octen-3-yl butyrate in a specific food matrix.

Panelists: A trained panel of 8-12 individuals with demonstrated sensory acuity and familiarity with mushroom and buttery flavor profiles.

Materials:

  • Control sample (without 1-octen-3-yl butyrate)

  • Test samples with varying concentrations of 1-octen-3-yl butyrate (e.g., based on the ranges in the table above)

  • Reference standards for key attributes (e.g., fresh mushroom, butter, green apple for fruity notes)

  • Spring water and unsalted crackers for palate cleansing

  • Sensory evaluation software or standardized ballots

  • Controlled sensory evaluation booths with neutral lighting and air circulation

Procedure:

  • Panelist Training: Familiarize panelists with the sensory lexicon for mushroom and related flavors. Provide reference standards to anchor the attributes.

  • Sample Preparation: Prepare all samples under identical conditions. Code samples with random three-digit numbers to prevent bias.

  • Evaluation:

    • Present the control and test samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma first, followed by the flavor.

    • Panelists should rate the intensity of each attribute on a 15-point scale (0 = not perceptible, 15 = extremely strong).

    • Ensure panelists cleanse their palates between samples.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the control and test samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample Preparation Sample Preparation Aroma Assessment Aroma Assessment Sample Preparation->Aroma Assessment Panelist Training Panelist Training Panelist Training->Aroma Assessment Flavor Assessment Flavor Assessment Aroma Assessment->Flavor Assessment Intensity Rating Intensity Rating Flavor Assessment->Intensity Rating Data Collection Data Collection Intensity Rating->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Sensory Evaluation Workflow for 1-Octen-3-yl Butyrate.

Stability Testing Protocol

The stability of a flavoring agent is critical to ensure a consistent and high-quality product throughout its shelf life. The following protocol provides a framework for assessing the stability of 1-octen-3-yl butyrate in a food matrix.

Objective: To evaluate the chemical stability and sensory integrity of 1-octen-3-yl butyrate in a finished product under various storage conditions.

Methodology:

  • Sample Preparation: Prepare a batch of the final product containing a known concentration of 1-octen-3-yl butyrate. Package the product in its final intended packaging.

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-time: 25°C ± 2°C / 60% RH ± 5% RH (or as appropriate for the product)

    • Light Exposure: Store a subset of samples under controlled light conditions (e.g., ICH option 2) to assess photodegradation.

  • Time Points:

    • Accelerated: 0, 1, 3, and 6 months

    • Real-time: 0, 3, 6, 9, 12, 18, and 24 months

  • Analytical Testing: At each time point, analyze the samples for the concentration of 1-octen-3-yl butyrate using a validated quantitative method (see Section 4.3).

  • Sensory Evaluation: Conduct sensory testing (as described in Section 4.1) at each time point to assess any changes in the flavor profile.

  • Data Evaluation: Compare the analytical and sensory data over time to determine the rate of degradation and any significant changes in the flavor profile. Establish a shelf life based on the time at which the concentration of 1-octen-3-yl butyrate falls below a predetermined level or when a significant negative change in the sensory profile is detected.

Stability_Testing_Protocol Product Formulation Product Formulation Storage Conditions Storage Conditions Product Formulation->Storage Conditions Time Points Time Points Storage Conditions->Time Points Analytical Testing Analytical Testing Time Points->Analytical Testing Sensory Evaluation Sensory Evaluation Time Points->Sensory Evaluation Shelf-life Determination Shelf-life Determination Analytical Testing->Shelf-life Determination Sensory Evaluation->Shelf-life Determination

Sources

Method

Application Notes &amp; Protocols: A Guide to the Use of 1-Octen-3-yl Butyrate in Insect Attractant Studies

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the utilization of 1-octen-3-yl butyrate in the context of insect attractant research. While its parent a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the utilization of 1-octen-3-yl butyrate in the context of insect attractant research. While its parent alcohol, 1-octen-3-ol, is a well-established kairomone for numerous hematophagous insects, the ester 1-octen-3-yl butyrate presents a frontier for novel semiochemical discovery. These notes offer a foundational understanding of the compound, from its chemical properties to detailed, field-proven protocols for evaluating its electrophysiological and behavioral effects on insects. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Compound Profile and Scientific Rationale

Introduction to 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate (CAS: 16491-54-6) is the ester formed from 1-octen-3-ol and butyric acid[]. It is a colorless to pale yellow liquid characterized by a complex aroma profile described as fruity, buttery, and having mushroom-like notes[][2][3][4]. While commercially used as a flavor and fragrance agent[][5][6], its structural relationship to 1-octen-3-ol makes it a compelling candidate for investigation as an insect semiochemical.

1-Octen-3-ol is a potent attractant for many medically and agriculturally significant insects, including mosquitoes and tsetse flies, as it is a key component of vertebrate breath and other emanations[7][8][9]. The modification of the hydroxyl group in 1-octen-3-ol to a butyrate ester alters the molecule's volatility, polarity, and stereochemistry, which could significantly change its interaction with insect olfactory receptors. This guide provides the framework to systematically test the hypothesis that 1-octen-3-yl butyrate can act as a novel attractant, repellent, or modulator of insect behavior.

Chemical and Physical Properties

Proper handling and preparation of 1-octen-3-yl butyrate are critical for experimental success. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 16491-54-6[2][5]
Molecular Formula C₁₂H₂₂O₂[2][5]
Molecular Weight 198.30 g/mol [2][4]
Appearance Colorless to pale yellow liquid[][4]
Odor Fruity, buttery, mushroom, waxy, earthy[2][3][6]
Boiling Point 225-229 °C[2][3]
Density ~0.87 g/mL at 25 °C[2][3]
Solubility Insoluble in water; soluble in alcohol and oils[][4]
Vapor Pressure 0.0244 mmHg at 25°C[5]

Handling & Storage: Store tightly sealed under an inert gas in a cool, well-ventilated area to prevent oxidation and degradation[]. Due to its insolubility in water, prepare stock solutions using high-purity solvents such as ethanol, hexane, or paraffin oil, depending on the specific application.

Part 2: Methodologies for Efficacy Evaluation

This section details the primary experimental protocols for assessing the impact of 1-octen-3-yl butyrate on insects, progressing from physiological screening to behavioral and field validation.

Protocol 1: Electroantennography (EAG) for Olfactory Screening

Causality: EAG is a powerful technique to determine if an insect's antenna, its primary olfactory organ, can detect a volatile compound. A positive EAG response provides the foundational evidence that the insect possesses olfactory receptors capable of binding to 1-octen-3-yl butyrate, justifying further behavioral studies.

Workflow for EAG Screening

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions (e.g., 0.01 to 100 µg/µL in paraffin oil) B Load 10 µL onto Filter Paper (place inside Pasteur pipette) A->B E Deliver Stimulus Puff (1-Octen-3-yl butyrate) B->E C Prepare Insect (excise antenna, mount on electrodes) D Deliver Control Puff (Solvent only) C->D D->E F Record Depolarization Signal (mV) E->F G Normalize Response (Subtract control response) F->G H Generate Dose-Response Curve G->H

Caption: Workflow for conducting an electroantennogram (EAG) assay.

Step-by-Step Protocol:

  • Stimulus Preparation: a. Prepare a stock solution of 1-octen-3-yl butyrate (e.g., 100 µg/µL) in a low-volatility solvent like paraffin oil. b. Create a serial dilution series (e.g., 10, 1, 0.1, 0.01 µg/µL) to test a range of concentrations. c. Pipette 10 µL of each dilution onto a small piece of filter paper (1 cm x 2 cm) and insert it into a disposable Pasteur pipette. This will serve as the stimulus cartridge. d. Prepare a solvent-only control cartridge.

  • Insect Preparation: a. Immobilize the test insect (e.g., a mosquito) by chilling it on ice. b. Under a dissecting microscope, carefully excise one antenna at the base. c. Mount the head onto the indifferent electrode using conductive gel. d. Gently place the distal tip of the excised antenna into the recording electrode.

  • Data Acquisition: a. Position the outlet of the stimulus pipette ~1 cm from the antenna, within a continuous stream of humidified, purified air. b. Allow the antenna to stabilize for 1-2 minutes. c. Record a baseline response by puffing air from the solvent control cartridge over the antenna (e.g., 0.5-second puff). d. In ascending order of concentration, deliver puffs from the 1-octen-3-yl butyrate cartridges. Allow at least 45-60 seconds between stimuli for the antenna to recover. e. Conclude the series with another solvent control puff to ensure the preparation is still viable.

  • Data Analysis: a. Measure the peak amplitude (in millivolts, mV) of the negative deflection for each stimulus. b. Normalize the data by subtracting the average response of the solvent controls from the response to the test compound. c. Plot the normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Protocol 2: Y-Tube Olfactometer for Behavioral Choice Assays

Causality: While EAG confirms detection, it does not indicate behavior (attraction or repulsion). A Y-tube olfactometer is a classic behavioral assay that forces an insect to make a choice between two airstreams, one containing the test compound and one containing a control. A statistically significant preference for one arm demonstrates that the compound modifies behavior.

Experimental Setup: Y-Tube Olfactometer

Caption: Diagram of a typical Y-tube olfactometer setup.

Step-by-Step Protocol:

  • System Setup: a. Assemble the Y-tube olfactometer, ensuring all glassware is clean and has been baked at 120°C to remove residual odors. b. Connect a regulated source of purified, humidified air to both arms of the olfactometer, ensuring a constant and equal flow rate (e.g., 200 mL/min) through each arm. c. Place the setup in a controlled environment with uniform lighting and no visual distractions.

  • Stimulus Preparation: a. Prepare a solution of 1-octen-3-yl butyrate in a suitable solvent (e.g., 10 µg/µL in hexane). b. Apply a known amount (e.g., 10 µL) of the solution to a filter paper and place it in the gas wash bottle for the "Test Arm". c. Apply an equal amount of solvent only to a separate filter paper and place it in the gas wash bottle for the "Control Arm".

  • Bioassay: a. Acclimate the test insects (e.g., 20-30 female mosquitoes, starved for 4-6 hours) to the experimental conditions for 30 minutes. b. Introduce a single insect into the release point at the base of the Y-tube. c. Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a set distance (e.g., two-thirds) into one of the arms and remains for at least 30 seconds. d. Insects that do not make a choice within the time limit are recorded as "no choice". e. After testing a set number of insects (e.g., 10), clean the glassware and swap the positions of the test and control arms to control for any positional bias. f. Repeat until a sufficient sample size is reached (e.g., N=50-100).

  • Data Analysis: a. Calculate the percentage of insects choosing the test arm versus the control arm. b. Use a Chi-square (χ²) test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution (no preference). c. A significant result (p < 0.05) indicates either attraction or repulsion.

Protocol 3: Field Trapping with Controlled-Release Lures

Causality: Laboratory results do not always translate to field conditions, where environmental factors and competing odors are present. A field trapping study is the definitive test of an attractant's practical efficacy. This protocol uses a Latin square design to mitigate positional and temporal biases.

Lure Composition and Target Insects (Hypothetical Examples for Testing)

Lure CompositionTarget Insect GroupRationale
1. 1-Octen-3-yl butyrate (10 mg/dispenser)General screeningEstablish baseline activity of the compound alone.
2. 1-Octen-3-yl butyrate + CO₂Mosquitoes, Biting FliesTest for synergy with a known general attractant.[10][11]
3. 1-Octen-3-yl butyrate + 1-Octen-3-olMosquitoes, Tsetse FliesInvestigate potential modulation (synergy or inhibition) of the parent alcohol's effect.
4. Control (empty dispenser)AllNegative control to measure baseline trap catch.

Step-by-Step Protocol:

  • Lure and Trap Preparation: a. Prepare controlled-release lures by loading a precise amount of 1-octen-3-yl butyrate (and other semiochemicals, if applicable) into a dispenser (e.g., a polyethylene sachet or rubber septum). The release rate should be predetermined or estimated based on dispenser material and environmental conditions. b. Use a standardized trap type (e.g., CDC light traps with the light disabled, or Mosquito Magnet™ traps) for all treatments[12][13].

  • Experimental Design: a. Select a study site with a known population of the target insects. b. Use a Latin square design to minimize bias from trap location and day-to-day variation. For 4 treatments (as in the table above), you will need 4 trap locations and 4 trapping days. c. Each day, each treatment is placed at a different location, and after 4 days, every treatment will have been in every location once.

  • Field Deployment: a. Place traps at the designated locations, ensuring they are spaced sufficiently far apart (e.g., >50 meters) to avoid interference. b. Deploy the traps before the peak activity period of the target insects (e.g., dusk for many mosquito species). c. Collect the traps the following morning.

  • Data Collection and Analysis: a. Identify and count the number of target insects captured in each trap. b. Transform the count data (e.g., using log(x+1)) to normalize the distribution. c. Analyze the transformed data using a two-way Analysis of Variance (ANOVA) appropriate for a Latin square design, with "treatment," "location," and "day" as factors. d. If the ANOVA shows a significant effect of the treatment, use a post-hoc test (e.g., Tukey's HSD) to compare the mean catches between the different lures.

References

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate, 16491-54-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Kaufman, P. E., & Butler, J. F. (2004). Evaluation of Carbon Dioxide, 1-Octen-3-OL, and Lactic Acid as Baits in Mosquito Magnet™ Pro Traps for Aedes albopictus.
  • Kline, D. L. (1994). Olfactory attractants for mosquito surveillance and control: 1-octen-3-ol.
  • Briand, L., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(10), 7150-7155.
  • Rubio-Palis, Y., et al. (1999). Evaluation of light traps combined with carbon dioxide and 1-octen-3-ol to collect anophelines in Venezuela.
  • Takken, W., & Kline, D. L. (1989). Carbon dioxide and 1-octen-3-ol as mosquito attractants.
  • Leal, W. S., et al. (2015).
  • Wondwosen, B., et al. (2018). Species specificity of carbon dioxide, 1-octen-3-ol, l-lactic acid and 2-butanone as mosquito chemo-attractants. Journal of Mosquito Research, 8(3), 19-27.
  • Tegoni, M., et al. (2001). The Insect Attractant 1-Octen-3-ol Is the Natural Ligand of Bovine Odorant-binding Protein. Journal of Biological Chemistry, 276, 7150-7155.

Sources

Application

Introduction: Unveiling the Complex Profile of a Potent Aroma Compound

An Application Guide to the Sensory Evaluation of 1-Octen-3-yl Butyrate 1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the flavor and aroma profiles of various natural products, including pas...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sensory Evaluation of 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the flavor and aroma profiles of various natural products, including passion fruit, lavender oil, and lemon peel oil.[1] As a flavoring agent, its sensory perception is multifaceted and dose-dependent, presenting a complex challenge for sensory analysis. At different concentrations, it can elicit a wide range of notes, from fruity, buttery, and strawberry to more earthy, musty, and mushroom-like aromas.[1][][3] Its taste characteristics are equally complex, described as tuna fish-like, amine, and mushroom-like at a concentration of 5 ppm.[1]

Given this complexity, a robust and systematic approach to sensory evaluation is critical for its application in research, product development, and quality control. This guide provides detailed methodologies for both discriminating between samples containing 1-octen-3-yl butyrate and for quantitatively describing its unique sensory profile. The protocols herein are grounded in established international standards to ensure scientific integrity and reproducibility.

Part 1: Discrimination Testing for Perceptible Differences

Discrimination tests are fundamental in sensory science, designed to determine whether a sensory difference exists between two products.[4][5] This is particularly relevant when assessing the impact of changes in raw materials, processing, packaging, or storage on a product containing 1-octen-3-yl butyrate. The Triangle Test is a widely used and statistically robust method for this purpose.[6][7][8]

The Triangle Test: Principle and Application

The triangle test is a forced-choice procedure where a panelist is presented with three coded samples, two of which are identical and one is different.[7][9] The panelist's task is to identify the "odd" or different sample. This method is highly efficient for establishing if a perceptible difference exists, even if the nature of that difference is not known.[4][6][9] The international standard ISO 4120:2004 provides a comprehensive framework for conducting this test.[6][10]

Causality in Experimental Choice: The choice of the triangle test is predicated on its statistical power compared to other discrimination methods like the duo-trio test.[6] It forces a choice, minimizing the potential for inconclusive results. This is crucial when a small change in the formulation or sourcing of 1-octen-3-yl butyrate could lead to a subtle but significant shift in the final product's sensory profile.

Experimental Protocol: ISO 4120 Triangle Test

This protocol outlines the steps for comparing a control sample (A) with a test sample (B) containing 1-octen-3-yl butyrate.

1. Panelist Selection and Training:

  • Selection: Recruit 24-40 panelists.[4][6] Panelists should be screened for sensory acuity and familiarity with the product matrix being tested.

  • Training: While extensive training is not required for a simple difference test, panelists must be familiar with the mechanics of the triangle test format and the task of identifying the odd sample.[4][6]

2. Sample Preparation and Presentation:

  • Solvent/Matrix: Prepare 1-octen-3-yl butyrate in a suitable solvent (e.g., propylene glycol, ethanol) or the final product matrix (e.g., beverage, dairy product) at the desired concentration. Ensure the control and test samples are identical in every aspect except for the variable being tested.

  • Coding: Code all samples with random three-digit numbers.[8]

  • Presentation Sets: There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. Present these combinations in a balanced and randomized order across all panelists to avoid positional bias.[4]

  • Serving: Present the three samples simultaneously to each panelist.[8][9] Ensure all samples are at the same temperature and in identical containers.

3. Testing Environment:

  • Conduct the evaluation in a dedicated sensory analysis laboratory that is free from distracting odors and noise, as specified in ISO 8589.[6] Individual booths for each panelist are required to prevent interaction and bias.

4. Data Collection:

  • Provide panelists with a ballot (paper or digital).

  • Instruct them to evaluate the samples from left to right.[8]

  • Panelists must identify the odd sample, even if they are guessing.[8]

  • Provide palate cleansers, such as unsalted crackers and filtered water, for use between samples.[8]

5. Statistical Analysis:

  • Count the total number of correct identifications.

  • Compare this number to a statistical table for the triangle test (based on the binomial distribution) at a chosen significance level (α-risk), typically α = 0.05.[6][7]

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SampleA Control Sample (A) Coding Assign 3-Digit Random Codes SampleA->Coding SampleB Test Sample (B) SampleB->Coding Balancing Balance 6 Presentation Orders (AAB, ABA, BAA, BBA, BAB, ABB) Coding->Balancing Presentation Present 3 Coded Samples to Panelist Balancing->Presentation Evaluation Panelist Evaluates Samples (Left to Right) Presentation->Evaluation Selection Panelist Selects the 'Odd' Sample Evaluation->Selection Collect Collect Ballots Selection->Collect Count Count Correct Identifications Collect->Count Stats Compare to Statistical Table (α-risk = 0.05) Count->Stats Result Significant Difference? Stats->Result

Caption: Workflow for the Triangle Test discrimination method.

Part 2: Quantitative Descriptive Analysis (QDA) for Sensory Profiling

While discrimination tests answer if a difference exists, descriptive analysis details how samples differ. Quantitative Descriptive Analysis (QDA) is a powerful method for generating a complete sensory profile of a product.[11][12] It involves trained panelists who identify, define, and quantify the intensity of a product's sensory attributes.[11]

Causality in Experimental Choice: QDA is selected when an in-depth understanding of the specific sensory characteristics of 1-octen-3-yl butyrate is required. This is essential for product development, benchmarking against competitors, or correlating sensory data with analytical chemistry measurements (e.g., GC-MS).[12][13] The method provides quantitative, reproducible data that can be statistically analyzed to create a detailed sensory "fingerprint."[14]

Key Sensory Attributes for 1-Octen-3-yl Butyrate

The first step in QDA is developing a lexicon of descriptive terms. Based on existing literature, the following attributes are pertinent to 1-octen-3-yl butyrate.

Attribute Category Attribute Definition Reference Standard (Example)
Aroma FruityA general aromatic associated with sweet, ripe fruits.Freshly sliced passion fruit
ButteryThe aromatic associated with melted, unsalted butter.Melted butter
MushroomThe earthy, savory, slightly damp aromatic of fresh mushrooms.[1][]Sliced white button mushrooms
Earthy/MustyThe aromatic associated with damp soil or cellars.[1]Damp potting soil
WaxyThe aromatic associated with paraffin wax or a candle.[1]Unscented paraffin wax
Flavor Umami/SavoryThe taste characteristic of broths and cooked meats.Dilute MSG solution
Mushroom-likeThe characteristic flavor of cooked mushrooms.[1]Sautéed white button mushrooms
Amine/Fish-likeA flavor note reminiscent of canned tuna or other seafood.[1]Canned tuna in water
Feeling Factors AstringentA drying, puckering sensation in the mouth.Unsweetened black tea
Experimental Protocol: Quantitative Descriptive Analysis (QDA)

1. Panelist Selection and Training (The Core of QDA):

  • Selection: Screen 10-15 individuals for sensory acuity, motivation, and ability to work in a group.

  • Training (40-60+ hours): This is the most critical phase.

    • Lexicon Development: In group sessions, present a wide range of samples containing 1-octen-3-yl butyrate at different concentrations and in various matrices. The panel collectively develops a list of descriptive terms for its aroma, flavor, and feeling factors.[14]

    • Concept Alignment: Panelists agree on the definition of each attribute. Physical reference standards (as listed in the table above) are crucial for anchoring these definitions.

    • Scaling Practice: Train panelists to rate the intensity of each attribute on a numerical scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high"). They must learn to use the scale consistently and reproducibly.

    • Performance Validation: Monitor panelist performance for consistency and discrimination ability before formal testing begins.

2. Sample Evaluation:

  • Prepare and code samples as described for the triangle test.

  • In individual booths, panelists evaluate one sample at a time.

  • They rate the intensity of each attribute from the agreed-upon lexicon on their ballot.

  • Evaluation should be done in replicate (typically 2-3 sessions).

3. Data Analysis and Visualization:

  • Statistical Analysis: Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine which attributes are significantly different across the samples. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which samples differ for a specific attribute.

  • Multivariate Analysis: Techniques like Principal Component Analysis (PCA) are often used to visualize the relationships between samples and attributes, providing a holistic view of the sensory space.[14]

  • Visualization: The results are typically visualized using "spider plots" or "radar plots," which provide a clear graphical representation of the sensory profile of each sample.

QDA_Workflow cluster_training Phase 1: Panel Training cluster_eval Phase 2: Product Evaluation cluster_analysis Phase 3: Data Analysis Selection Select 10-15 Panelists Lexicon Develop Sensory Lexicon (e.g., Fruity, Mushroom, Earthy) Selection->Lexicon References Establish Reference Standards Lexicon->References Scaling Train on Intensity Scaling References->Scaling Prep Prepare & Code Samples Scaling->Prep Eval Panelists Rate Attribute Intensities in Booths (in Replicate) Prep->Eval ANOVA Analyze Data (ANOVA, PCA) Eval->ANOVA Visualize Visualize Profiles (e.g., Spider Plot) ANOVA->Visualize Report Generate Sensory Profile Report Visualize->Report

Caption: Workflow for the Quantitative Descriptive Analysis (QDA) method.

General Considerations and Best Practices

To ensure the trustworthiness and validity of any sensory evaluation, the following points, derived from standards such as those from ASTM Committee E18, must be considered.[15][16]

  • Ethical Considerations: All sensory testing must adhere to ethical guidelines. Panelists should be informed of the materials they are evaluating and provide consent. It is crucial to screen for any potential allergens.[17]

  • Sample Control: The preparation and serving of samples must be rigorously controlled. This includes ensuring consistency in temperature, volume, and the vessel used for presentation.

  • Minimizing Bias: Positional and psychological biases should be minimized through randomization of sample presentation and the use of three-digit codes.

By implementing these detailed protocols, researchers, scientists, and product developers can achieve reliable and actionable sensory data on 1-octen-3-yl butyrate, leading to more informed decisions in flavor and fragrance applications.

References

  • ISO 4120:2004 Sensory analysis — Methodology — Triangle test. International Organization for Standardization. [Link]

  • Triangle Test Definition - Principles of Food Science Key Term. Fiveable. [Link]

  • Standarder. Sveriges Sensoriska Nätverk. [Link]

  • Triangle Test | PDF | Neuroscience | Neuropsychological Assessment. Scribd. [Link]

  • Sensory triangle testing (discrimination test). Campden BRI. [Link]

  • Triangle Test in Sensory Evaluation: Principles, Procedures, and Statistical Analysis. Docsity. [Link]

  • Sensory Evaluation. Food Science Toolbox. [Link]

  • Library. St. Croix Sensory, Inc. [Link]

  • Sensory analisys - Standard NF ISO 4120. Afnor EDITIONS. [Link]

  • SENSORY ANALYSIS HANDBOOK 2018. [Link]

  • 1-octen-3-yl butyrate, 16491-54-6. The Good Scents Company. [Link]

  • 1-Octen-3-yl butyrate. PubChem, National Institutes of Health. [Link]

  • E253-23 Standard Terminology Relating to Sensory Evaluation of Materials and Products. ASTM International. [Link]

  • Sensory analysis - Methodology - Triangle test (ISO 4120:2004). Svenska institutet för standarder. [Link]

  • Committee E18 Sensory Evaluation. ASTM International. [Link]

  • ASTM E253 Standard Terminology Relating To Sensory Evaluation of Materials and Products. Scribd. [Link]

  • Quantitative descriptive analysis (qda) Definition. Principles of Food Science Key Term. [Link]

  • Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage. ResearchGate. [Link]

  • Quantitative descriptive analysis. Affinity Labs. [Link]

  • Food Flavor Chemistry and Sensory Evaluation. MDPI. [Link]

  • Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. National Institutes of Health. [Link]

  • 1-octen-3-yl acetate, 2442-10-6. The Good Scents Company. [Link]

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI. [Link]

  • 1-Octen-3-yl butyrate. LookChem. [Link]

  • IFST Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods. Institute of Food Science and Technology. [Link]

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Method

Application Note: Quantitative Analysis of 1-Octen-3-yl Butyrate Using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This document provides a comprehensive guide and a detailed protocol for the extraction and quantitative analysis of 1-Octen-3-yl butyrate, a key volatile flavor compound, from various matrices. By leveraging th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the extraction and quantitative analysis of 1-Octen-3-yl butyrate, a key volatile flavor compound, from various matrices. By leveraging the principles of Headspace Solid-Phase Microextraction (HS-SPME), this method offers a robust, solvent-free, and highly sensitive approach suitable for researchers in the food, beverage, and fragrance industries. We will explore the theoretical basis for parameter selection, present a step-by-step workflow, and discuss method validation, ensuring scientific rigor and reproducibility.

Introduction: The Analyte and the Technique

1.1. The Significance of 1-Octen-3-yl Butyrate 1-Octen-3-yl butyrate is a fatty acid ester recognized for its complex and desirable organoleptic properties, contributing fruity, buttery, and mushroom-like notes to a variety of products[1][2]. It is found naturally in foods such as passion fruit and in essential oils like lavender oil[1]. Its distinct aroma profile makes it a valuable component in flavor and fragrance formulations, where its accurate quantification is crucial for quality control and product development.

1.2. Why SPME for Volatile Analysis? Solid-Phase Microextraction (SPME) is a modern sample preparation technique that integrates extraction, concentration, and sample introduction into a single, solvent-free step[3]. For volatile organic compounds (VOCs) like 1-Octen-3-yl butyrate, the headspace (HS) sampling mode is particularly advantageous. In HS-SPME, a polymer-coated fused silica fiber is exposed to the vapor phase above a sample. The analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating[4][5]. This equilibrium-driven process is non-destructive and effectively isolates volatile analytes from complex, non-volatile matrix components, minimizing instrument contamination and enhancing sensitivity[4].

Foundational Principles: Optimizing the Extraction

The success of any SPME method hinges on the careful optimization of several critical parameters. The choices made are directly influenced by the physicochemical properties of the target analyte and the sample matrix.

Analyte Profile: 1-Octen-3-yl Butyrate

Understanding the properties of 1-Octen-3-yl butyrate is the cornerstone of method development. Its moderate molecular weight, high boiling point, and ester functionality guide the selection of an appropriate SPME fiber and extraction conditions.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[6][7]
Molecular Weight 198.30 g/mol [6][7]
Boiling Point 225-229 °C (at 760 mmHg)[2][6]
Vapor Pressure 0.0244 mmHg (at 25 °C)[6]
LogP (Octanol-Water) ~3.46 - 4.0[6]
Organoleptic Profile Fruity, buttery, mushroom, earthy[1][2]
Causality Behind Experimental Choices
  • SPME Fiber Selection: The choice of fiber coating is the most critical parameter influencing extraction efficiency. For an analyte like 1-Octen-3-yl butyrate, which is a semi-volatile ester, a mixed-phase fiber provides the most comprehensive extraction. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.

    • Why? This tri-phase coating offers a broad polarity range. The DVB provides an adsorption mechanism for larger aromatic compounds, the CAR (a carbon molecular sieve) is excellent for adsorbing small, volatile molecules, and the PDMS provides an absorption (partitioning) mechanism for nonpolar compounds[8]. This combination ensures efficient trapping of the target analyte and other flavor compounds that may be present. Studies consistently show DVB/CAR/PDMS to be superior for profiling a wide range of VOCs in complex matrices[9][10].

  • Extraction Temperature: Temperature directly influences the vapor pressure of the analyte. Increasing the sample temperature drives more 1-Octen-3-yl butyrate into the headspace, making it available for extraction by the fiber[10][11].

    • Why? A temperature range of 60-70 °C is optimal. This provides sufficient energy to increase the volatility of a semi-volatile compound like 1-Octen-3-yl butyrate without causing thermal degradation of the analyte or sample matrix[12][9][10].

  • Extraction and Equilibration Time: The system must be given time to approach equilibrium. This involves an initial incubation (equilibration) period to allow the analyte to partition into the headspace, followed by the extraction period where the fiber is exposed[10].

    • Why? An equilibration time of 15-20 minutes allows the sample to reach the target temperature and establish a stable headspace concentration. An extraction time of 30-60 minutes is typically sufficient to ensure good sensitivity. While full equilibrium may not be reached, maintaining a consistent, pre-equilibrium extraction time allows for precise and accurate quantification[13][14].

  • Matrix Modification (Salting-Out): The addition of a neutral salt, such as sodium chloride (NaCl), to aqueous samples can significantly enhance extraction efficiency[15].

    • Why? Adding salt increases the ionic strength of the sample matrix. This reduces the solubility of organic analytes like 1-Octen-3-yl butyrate, effectively "pushing" them into the headspace and increasing their concentration available for extraction. This is a common and effective strategy in flavor analysis[5][16].

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the analysis of 1-Octen-3-yl butyrate. The workflow is designed to be self-validating by incorporating quality control checks and ensuring consistent handling.

SPME_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: HS-SPME Extraction cluster_analysis Phase 3: Analysis & Data Processing A 1. Prepare Standard & Sample B 2. Aliquot Sample into 20 mL Headspace Vial A->B C 3. Add Saturated NaCl (Optional, for aqueous samples) B->C D 4. Equilibrate Vial (e.g., 60°C for 15 min) C->D E 5. Expose DVB/CAR/PDMS Fiber to Headspace (e.g., 60°C for 45 min) D->E F 6. Retract Fiber E->F G 7. Thermal Desorption in GC Inlet (e.g., 250°C for 4 min) F->G H 8. GC-MS Separation & Detection G->H I 9. Data Integration, Quantification & Reporting H->I

Caption: HS-SPME-GC-MS workflow for 1-Octen-3-yl butyrate analysis.

Materials and Reagents
  • SPME Fiber Assembly: Manual holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Analytical Standard: 1-Octen-3-yl butyrate (≥97% purity).

  • Solvent: Methanol or Ethanol (HPLC grade) for stock solution.

  • Salt: Sodium Chloride (NaCl), analytical grade.

  • Apparatus: Analytical balance, volumetric flasks, pipettes, heating block or water bath with agitation.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Protocol

Step 1: Standard and Sample Preparation

  • Stock Standard: Accurately weigh ~10 mg of 1-Octen-3-yl butyrate standard and dissolve in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix blank (e.g., deionized water for beverage analysis or a stripped oil for lipid-based samples).

  • Sample Preparation: Accurately weigh or pipette the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

  • Matrix Modification: For aqueous samples, add 1-2 g of NaCl to the vial to facilitate the "salting-out" effect[5][16].

Step 2: Headspace SPME Extraction

  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber in the GC inlet at the manufacturer's recommended temperature (typically 270 °C) for 30-60 minutes.

  • Equilibration: Securely cap the vial and place it in a heating block or water bath set to 60 °C. Allow the sample to equilibrate with agitation for 15 minutes[10].

  • Extraction: After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample matrix. Continue heating and agitation for 45 minutes[9][17].

  • Retraction: Retract the fiber back into the needle assembly and immediately transfer it to the GC-MS for analysis.

Step 3: GC-MS Analysis

  • Desorption: Insert the SPME device into the GC inlet, which is held at 250 °C. Expose the fiber for 4 minutes to ensure complete thermal desorption of the analytes onto the GC column[5][10]. The inlet should be in splitless mode during desorption to maximize transfer efficiency.

  • Separation and Detection: Utilize the optimized GC-MS parameters outlined in Table 2 for the separation and detection of 1-Octen-3-yl butyrate.

  • Quantification: Create a calibration curve by plotting the peak area of 1-Octen-3-yl butyrate against the concentration of the prepared working standards. Determine the concentration in unknown samples by interpolating their peak areas from this curve.

Recommended Instrumental Parameters
ParameterRecommended SettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad selectivity for volatile and semi-volatile flavor compounds[12].
Equilibration 60 °C for 15 minEstablishes a stable headspace concentration prior to extraction[10].
Extraction 60 °C for 45 minProvides a balance of sensitivity and sample throughput[9][17].
GC Inlet 250 °C, Splitless (4 min)Ensures efficient thermal desorption without analyte degradation[5][18].
GC Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA mid-polarity column provides good separation for esters and other flavor volatiles.
Carrier Gas Helium, Constant Flow at 1.0 mL/minInert carrier gas providing optimal chromatographic resolution.
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minSeparates volatile compounds effectively based on boiling points.
MS Transfer Line 250 °CPrevents condensation of semi-volatile analytes.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.
MS Scan Range m/z 40-300Covers the expected mass fragments of the target analyte and other volatiles.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, key performance metrics must be assessed[19].

  • Linearity: A calibration curve should be generated with at least five concentration points, demonstrating a correlation coefficient (r²) of >0.99.

  • Precision: Replicate analyses (n=5) of a mid-level standard should yield a relative standard deviation (RSD) of <15%.

  • Accuracy: The accuracy can be assessed by analyzing a spiked matrix sample, with recovery expected to be within 85-115%.

  • Limits of Detection (LOD) and Quantification (LOQ): These should be determined based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.

Mechanistic Visualization

The efficiency of HS-SPME is governed by the partitioning of the analyte between the three phases involved: the sample, the headspace, and the fiber coating.

SPME_Mechanism Analyte Partitioning in HS-SPME cluster_vial Sealed Headspace Vial cluster_fiber SPME Fiber (DVB/CAR/PDMS) cluster_headspace Headspace (Gas Phase) cluster_sample Sample Matrix (Liquid/Solid) F1 H1 F1->H1 H1->F1 K_fh (Partitioning) S1 H1->S1 S1->H1 K_hs (Volatility)

Caption: Equilibrium dynamics in the HS-SPME of 1-Octen-3-yl butyrate.

Conclusion

The described HS-SPME-GC-MS method provides a powerful and reliable tool for the quantitative analysis of 1-Octen-3-yl butyrate. By understanding the scientific principles behind parameter selection—from fiber chemistry to extraction thermodynamics—researchers can confidently implement and adapt this protocol for various complex matrices. This solventless and sensitive technique is ideally suited for the demands of modern quality control and research in the flavor and fragrance sectors.

References

  • Roberts, D. D., & Pollien, P. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430–2437. Retrieved from [Link]

  • LookChem. 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. 1-octen-3-yl butyrate, 16491-54-6. Retrieved from [Link]

  • Gros, J., et al. (2019). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. Chemistry & Biodiversity, 16(8), e1900280. Retrieved from [Link]

  • ResearchGate. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Retrieved from [Link]

  • MDPI. (2024). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Retrieved from [Link]

  • SciSpace. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. Retrieved from [Link]

  • PubChem. 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Pan, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1358878. Retrieved from [Link]

  • MDPI. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Retrieved from [Link]

  • MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]

  • MDPI. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]

  • Sumner, L. W., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 743. Retrieved from [Link]

  • Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(11), 5142–5151. Retrieved from [Link]

  • ResearchGate. Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. Retrieved from [Link]

  • De Roos, K. B. (2002). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry, 51(1), 126–131. Retrieved from [Link]

  • USDA ARS. Solid-Phase Microextraction (SPME) Technique for Measurement of Generation of Fresh Cucumber Flavor Compounds. Retrieved from [Link]

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Application

Enantioselective synthesis of 1-Octen-3-yl butyrate

Application Note & Protocol Title: Enantioselective Synthesis of 1-Octen-3-yl Butyrate via Lipase-Catalyzed Kinetic Resolution Abstract 1-Octen-3-yl butyrate is a chiral ester valued for its characteristic fruity, mushro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Enantioselective Synthesis of 1-Octen-3-yl Butyrate via Lipase-Catalyzed Kinetic Resolution

Abstract

1-Octen-3-yl butyrate is a chiral ester valued for its characteristic fruity, mushroom-like aroma, finding application in the flavor and fragrance industries.[][2][3] The stereochemistry of this molecule is critical, as enantiomers often exhibit distinct sensory properties and biological activities. This guide provides a detailed protocol for the enantioselective synthesis of 1-octen-3-yl butyrate through the enzymatic kinetic resolution (EKR) of racemic 1-octen-3-ol. This biocatalytic approach, employing an immobilized lipase, offers exceptional selectivity under mild, environmentally benign conditions, representing a robust and efficient alternative to traditional chemical methods.[4][5] We will explore the underlying principles of lipase catalysis, provide a step-by-step experimental workflow, and detail the analytical methods for validating product purity and enantiomeric excess.

Introduction: The Imperative of Chirality in Flavor Synthesis

Chiral molecules are ubiquitous in nature, and their stereoisomers frequently interact differently with biological systems, including human olfactory and gustatory receptors. The precursor to our target molecule, 1-octen-3-ol, also known as "mushroom alcohol," is a chiral secondary alcohol that exists as (R)-(-) and (S)-(+) enantiomers.[6][7] While the racemic mixture is common, isolating a single enantiomer is often desirable to achieve a specific flavor profile or biological effect.

The synthesis of single-enantiomer compounds can be approached in two primary ways: direct asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture.[8][9] Kinetic resolution is a powerful technique where a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemate.[10] When the reaction is stopped before completion (ideally around 50% conversion), one can isolate the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in high enantiomeric purity.

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite enantioselectivity.[10][11] They can catalyze the enantioselective acylation of racemic alcohols, a process that is both a resolution step and the final synthesis step in the production of a chiral ester.[5][12] This guide focuses on the use of Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), a robust and widely-used biocatalyst known for its high efficiency and broad substrate tolerance.[10][13]

Principle of the Method: Lipase-Catalyzed Transesterification

The core of this protocol is an irreversible transesterification reaction. The lipase selectively transfers a butyryl group from an acyl donor, vinyl butyrate, to one of the enantiomers of racemic 1-octen-3-ol. CALB typically shows a preference for the (R)-enantiomer of many secondary alcohols.[14]

The reaction can be summarized as follows:

(R,S)-1-Octen-3-ol + Vinyl Butyrate --(Candida antarctica Lipase B)--> (R)-1-Octen-3-yl Butyrate + (S)-1-Octen-3-ol

The use of vinyl butyrate as the acyl donor makes the reaction effectively irreversible. The enol tautomer of the vinyl alcohol leaving group quickly converts to acetaldehyde, which prevents the reverse reaction from occurring, thus driving the synthesis towards the product.[10] This allows for high conversion and excellent enantiomeric excess (ee) of both the product ester and the remaining alcohol.

Workflow Overview

The overall experimental process involves setting up the enzymatic reaction, monitoring its progress to achieve the target 50% conversion, and finally, separating and analyzing the products.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Final Products racemate Racemic (R,S)-1-Octen-3-ol reactor Stirred Reactor (e.g., 40-50°C) racemate->reactor donor Vinyl Butyrate donor->reactor solvent Organic Solvent (e.g., Heptane) solvent->reactor enzyme Immobilized Lipase (Novozym® 435) enzyme->reactor monitoring Reaction Monitoring (Chiral GC) reactor->monitoring Take aliquots filtration Filter to remove Enzyme reactor->filtration Reaction complete monitoring->reactor Continue until ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product (R)-1-Octen-3-yl Butyrate chromatography->product alcohol (S)-1-Octen-3-ol chromatography->alcohol

Caption: Experimental workflow for the enantioselective synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Racemic (±)-1-Octen-3-ol≥98%Sigma-Aldrich, etc.Starting substrate.
Novozym® 435Immobilized CALBSigma-Aldrich, etc.Biocatalyst. Store as recommended.
Vinyl Butyrate≥99%Sigma-Aldrich, etc.Acyl donor.
n-HeptaneAnhydrous, ≥99%Standard SupplierReaction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Ethyl Acetate & HexaneHPLC GradeStandard SupplierEluents for chromatography.

3.2. Equipment

  • Round-bottom flask with magnetic stirrer or orbital shaker incubator.

  • Temperature-controlled oil bath or incubator.

  • Rotary evaporator.

  • Glassware for column chromatography.

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a chiral column (e.g., Cyclodex-B or equivalent).

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve racemic 1-octen-3-ol (e.g., 10 mmol, 1.28 g) and vinyl butyrate (12 mmol, 1.37 g, 1.2 eq) in 40 mL of anhydrous n-heptane.

    • Scientist's Note: Using a slight excess of the acyl donor ensures the alcohol is the limiting reagent. Anhydrous solvent is crucial as water can lead to unwanted hydrolysis side reactions.[15]

  • Enzyme Addition: Add Novozym® 435 (e.g., 100 mg, ~10% by weight of the alcohol) to the solution.

    • Scientist's Note: The enzyme is immobilized, appearing as small beads. This allows for simple recovery by filtration after the reaction. The optimal enzyme loading can be determined empirically but 5-10% (w/w) is a good starting point.

  • Reaction Incubation: Seal the flask and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled bath set to 45°C. Maintain constant, gentle agitation.

  • Monitoring the Reaction:

    • Begin monitoring the reaction after 1 hour and then every 2-4 hours.

    • Withdraw a small aliquot (~50 µL), filter it through a small plug of silica or a syringe filter to remove the enzyme, and dilute with ethyl acetate.

    • Analyze the sample using chiral GC to determine the conversion and the enantiomeric excess (ee) of the substrate and product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee for both components.[16]

  • Reaction Quench and Work-up:

    • Once the reaction has reached ~50% conversion (typically 8-24 hours), stop the reaction by removing the flask from the heat.

    • Recover the immobilized enzyme by vacuum filtration and wash it with fresh n-heptane. The enzyme can often be dried and reused for several cycles.

    • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Purification:

    • Purify the resulting crude oil (a mixture of (R)-1-octen-3-yl butyrate and (S)-1-octen-3-ol) by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 10%) as the eluent. The less polar ester will elute first, followed by the more polar unreacted alcohol.

    • Collect the fractions and confirm their purity by TLC or GC. Combine the pure fractions for each compound and remove the solvent by rotary evaporation.

Analysis and Expected Results

4.1. Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the product and the unreacted alcohol must be determined using a chiral stationary phase GC column.

  • Calculation of ee: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100[17]

4.2. Calculation of Conversion and Selectivity

  • Conversion (c): c (%) = [ee_alcohol / (ee_alcohol + ee_ester)] * 100 This formula is valid when the reaction starts from a racemate.

  • Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity. A high E-value (>100) indicates excellent selectivity. E = ln[1 - c(1 + ee_ester)] / ln[1 - c(1 - ee_ester)]

4.3. Table of Expected Results

The following table presents typical data for a lipase-catalyzed resolution of 1-octen-3-ol.

ParameterExpected Value
Reaction Time8 - 24 hours
Conversion (c)~50%
Yield of (R)-ester~45-48%
Yield of (S)-alcohol~45-48%
ee of (R)-ester>99%
ee of (S)-alcohol>99%
Enantiomeric Ratio (E)>200

Mechanistic Insights and Rationale

The Lipase Catalytic Cycle

Lipases belong to the family of serine hydrolases. Their catalytic activity stems from a "catalytic triad" of amino acids in the active site, typically Serine-Histidine-Aspartate/Glutamate.

  • Acylation: The serine's hydroxyl group, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl butyrate).

  • Intermediate Formation: This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the donor (vinyl alcohol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: The (R)-1-octen-3-ol then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl of the acyl-enzyme intermediate.

  • Product Release: This second tetrahedral intermediate collapses, releasing the final product, (R)-1-octen-3-yl butyrate, and regenerating the free enzyme for the next cycle.

The enantioselectivity arises from the steric and electronic complementarity between the chiral active site of the enzyme and one of the enantiomers of the alcohol. The (S)-enantiomer fits poorly, leading to a much slower rate of acylation.

G E Free Enzyme (Ser-OH) ES Acyl-Enzyme Intermediate E->ES + Vinyl Butyrate - Vinyl Alcohol EA Enzyme-Alcohol Complex ES->EA + (R)-Alcohol EP Enzyme-Product Complex EA->EP EP->E - (R)-Ester

Caption: Simplified catalytic cycle of lipase transesterification.

Conclusion

Biocatalytic kinetic resolution is a highly effective and practical method for the enantioselective synthesis of 1-octen-3-yl butyrate. The use of an immobilized lipase like Novozym® 435 provides a robust, reusable catalyst that operates under mild conditions, aligning with the principles of green chemistry. This protocol yields both the desired (R)-ester and the corresponding (S)-alcohol in high yield and exceptional enantiomeric purity, demonstrating the power of enzymes as precise tools in modern organic synthesis and for the development of high-value chiral molecules for the pharmaceutical and flavor industries.

References

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  • Wysocka, M., & Marciniec, B. (2019). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 24(23), 4363. [Link]

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  • Van der Pijl, F., et al. (2020). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. [Link]

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  • Tang, L., et al. (2023). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters. ACS Catalysis, 13(20), 13636-13645. [Link]

  • University of Milan. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Torto, B., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Tropical Diseases, 4. [Link]

  • The Good Scents Company. 1-octen-3-yl butyrate. [Link]

  • Kano, T., Sasaki, K., & Maruoka, K. (2005). Enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes. Organic Letters, 7(7), 1347–1349. [Link]

  • American Chemical Society. (2014). (±)-1-Octen-3-ol. [Link]

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  • Connon, S. J., & Singh, P. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(4), 484-492. [Link]

  • National Center for Biotechnology Information. 1-Octen-3-yl butyrate. PubChem Compound Database. [Link]

  • Wikipedia. 1-Octen-3-ol. [Link]

  • de Gonzalo, G., et al. (2016). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 21(11), 1558. [Link]

  • Carter, C. M., Brossette, J., & Zipse, H. (2020). Size and Polarizability as Design Principles for Stereoselective Catalysis. Chemistry – A European Journal, 26(68), 15878-15890. [Link]

  • Majumder, A., Singh, B., & Dutta, S. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. International Journal of Food Engineering, 10(4). [Link]

  • Liu, H., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Agricultural and Food Chemistry, 70(33), 10326-10336. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2019). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 9(12), 1039. [Link]

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  • Zawirska-Wojtasiak, R. (2003). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 12(53), 25-28.

Sources

Method

Application Note: Quantification of 1-Octen-3-yl Butyrate in Food Matrices

Introduction: The Significance of 1-Octen-3-yl Butyrate in Food Aroma 1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the characteristic aroma profile of various foods. It is often described a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Octen-3-yl Butyrate in Food Aroma

1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the characteristic aroma profile of various foods. It is often described as having a fruity, buttery, and mushroom-like odor.[1] This compound is naturally present in fruits like passion fruit and has been reported in lemon peel oil and lavender oil.[1] In the food industry, it is utilized as a flavoring agent to impart or enhance these specific notes in a wide range of products.[2][3] The accurate quantification of 1-octen-3-yl butyrate is crucial for quality control, product development, and authenticity assessment of food products. This application note provides detailed protocols for the quantification of 1-octen-3-yl butyrate in diverse food matrices using modern analytical techniques.

Chemical Profile of 1-Octen-3-yl Butyrate:

PropertyValueSource
Molecular Formula C12H22O2[2][3]
Molecular Weight 198.30 g/mol [3]
CAS Number 16491-54-6[2]
Boiling Point 225-229 °C[1][2]
Density 0.87 g/mL at 25 °C[1][2]
Solubility Insoluble in water; soluble in oils[3]
Odor Profile Fruity, buttery, strawberry, mushroom[1]

Core Principles of Analysis: A Scientist's Perspective

The quantification of a semi-volatile ester like 1-octen-3-yl butyrate in complex food matrices presents several analytical challenges. These include the potential for matrix interference, the compound's volatility, and the need for high sensitivity to detect low concentrations. To address these challenges, a robust analytical workflow is essential, typically comprising:

  • Efficient Sample Preparation: The goal is to isolate and concentrate the analyte from the food matrix while minimizing the co-extraction of interfering compounds.

  • High-Resolution Separation: Gas chromatography (GC) is the technique of choice for separating volatile and semi-volatile compounds with high efficiency.

  • Sensitive and Selective Detection: Mass spectrometry (MS) provides the necessary sensitivity and selectivity for unambiguous identification and accurate quantification.

This application note will focus on two primary sample preparation techniques coupled with GC-MS: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). The choice between these techniques often depends on the specific food matrix and the desired sensitivity.

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Validation FoodMatrix Food Matrix (e.g., Fruit Puree, Dairy) Homogenization Homogenization & Internal Standard Spiking FoodMatrix->Homogenization SPME HS-SPME Homogenization->SPME Volatiles SBSE SBSE Homogenization->SBSE Semi-volatiles GCMS GC-MS Analysis SPME->GCMS SBSE->GCMS Data Data Acquisition (SIM/Scan Mode) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of 1-octen-3-yl butyrate in food.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid food matrices. It is a rapid and sensitive method that minimizes matrix effects.

Rationale for HS-SPME: This technique is chosen for its simplicity, speed, and minimal solvent usage. By sampling the headspace above the food matrix, we selectively extract volatile compounds like 1-octen-3-yl butyrate, leaving non-volatile matrix components behind. The choice of fiber coating is critical for efficient trapping of the target analyte. A Carboxen®/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile compounds.[4]

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME Fiber Assembly (e.g., 85 µm CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Heater-stirrer or water bath

  • Analytical balance

  • 1-Octen-3-yl butyrate standard

  • Internal standard (e.g., ethyl heptanoate or 3-octanol)[4]

  • Sodium chloride (NaCl)

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, add a specific volume of deionized water to create a slurry.

    • Add 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heater-stirrer or water bath set to 50°C.[4]

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with agitation.[4]

  • GC-MS Analysis:

    • After extraction, immediately desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

    • GC column: A mid-polar column (e.g., DB-624 or equivalent) is suitable for separating a range of volatile compounds.

    • Oven temperature program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS parameters:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization at 70 eV.

      • Acquisition mode: A combination of full scan (m/z 40-300) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis can be employed. Key ions for 1-octen-3-yl butyrate should be determined from a standard injection.

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of 1-octen-3-yl butyrate at different concentrations, each containing the same concentration of the internal standard.

    • Plot the ratio of the peak area of 1-octen-3-yl butyrate to the peak area of the internal standard against the concentration of 1-octen-3-yl butyrate.

    • Calculate the concentration of 1-octen-3-yl butyrate in the food sample using the regression equation from the calibration curve.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. It offers a much larger sorbent volume compared to SPME, resulting in higher recoveries and lower detection limits.

Rationale for SBSE: SBSE is particularly advantageous for trace-level analysis of semi-volatile compounds in liquid matrices or aqueous extracts of solid foods. The large volume of the PDMS phase allows for a more exhaustive extraction of 1-octen-3-yl butyrate from the sample, making it ideal for applications requiring high sensitivity.[5][6]

Instrumentation and Materials:

  • GC-MS system with a thermal desorption unit (TDU)

  • PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)

  • Glass sample vials (e.g., 20 mL) with screw caps

  • Magnetic stirrer

  • 1-Octen-3-yl butyrate standard

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Methanol (for conditioning)

Step-by-Step Protocol:

  • Stir Bar Conditioning:

    • Prior to first use, condition the stir bar by heating it in the TDU under a flow of helium.

  • Sample Preparation:

    • Place 10 mL of the liquid food sample (or an aqueous extract of a solid sample) into a 20 mL glass vial.

    • Spike the sample with a known concentration of the internal standard.

    • Add the conditioned PDMS-coated stir bar to the vial.

  • SBSE Extraction:

    • Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.[5]

    • After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.[7]

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar into a glass thermal desorption tube.

    • Insert the tube into the TDU of the GC-MS system.

    • Desorb the analytes by rapidly heating the TDU (e.g., from 40°C to 280°C at 60°C/min, hold for 5 minutes).

    • The desorbed compounds are cryo-focused in a cooled injection system (CIS) before being transferred to the GC column.

    • GC-MS conditions are similar to those described in the HS-SPME protocol.

  • Quantification:

    • Follow the same quantification procedure as outlined in the HS-SPME protocol, using a calibration curve prepared with standard solutions extracted under the same SBSE conditions.

Method Validation: Ensuring Trustworthy Results

A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose.[8][9] The validation process provides documented evidence that the method is reliable, accurate, and precise.[10][11][12]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity and Range The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) > 0.99
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.70-120% recovery
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

Data Interpretation and Reporting

The final step in the analytical process is the interpretation and reporting of the results. The concentration of 1-octen-3-yl butyrate should be reported in appropriate units (e.g., µg/kg or mg/kg) along with the associated measurement uncertainty. It is also good practice to report the validation data to demonstrate the reliability of the results.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the GC system; column contamination.Deactivate the liner; bake the column; trim the column.
Low Recovery Inefficient extraction; analyte degradation.Optimize extraction time and temperature; check sample pH.
High Variability Inconsistent sample preparation; instrument instability.Ensure consistent sample homogenization and spiking; check for leaks in the GC system.
Matrix Interference Co-extraction of non-target compounds.Optimize SPME fiber or SBSE conditions; use a more selective MS acquisition mode (e.g., MS/MS).

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of 1-octen-3-yl butyrate in a variety of food matrices. The choice between HS-SPME and SBSE will depend on the specific application, with HS-SPME offering a faster analysis and SBSE providing higher sensitivity. Proper method validation is paramount to ensure the quality and defensibility of the analytical data. By following these guidelines, researchers and quality control professionals can confidently assess the levels of this important flavor compound in food products.

References

  • 1-Octen-3-yl butyrate - LookChem. (n.d.). Retrieved from [Link]

  • 1-Octen-3-yl butyrate | C12H22O2 | CID 27892 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-octen-3-yl butyrate, 16491-54-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Retrieved from [Link]

  • Understanding Method Validation in Food Testing Laboratories - Food Safety Institute. (2025, August 1). Retrieved from [Link]

  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014, September 3). Retrieved from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food & Drug Administration. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997, December 4). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application | Agilent. (n.d.). Retrieved from [Link]

  • A combination of standard (SBSE) and solvent-assisted (SA-SBSE) stir bar sorptive extraction for comprehensive analysis of flavor compounds in beverages - RIC technologies. (n.d.). Retrieved from [Link]

  • A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages - Lab Alliance. (n.d.). Retrieved from [Link]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview | LCGC International. (n.d.). Retrieved from [Link]

  • Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea - MDPI. (n.d.). Retrieved from [Link]

  • 1-OCTEN-3-YL BUTYRATE | FEMA - Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [Link]

  • An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - MDPI. (2019, June 4). Retrieved from [Link]

Sources

Application

Topic: Isotopic Labeling of 1-Octen-3-yl Butyrate for Metabolic Studies

An Application Guide and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Tracing the Metabolic Journey of a Key Flavor Compound 1-Octen-3-yl butyrate is an ester recognized f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tracing the Metabolic Journey of a Key Flavor Compound

1-Octen-3-yl butyrate is an ester recognized for its characteristic fruity, mushroom-like aroma, making it a significant component in the flavor and fragrance industry.[] Formed from 1-octen-3-ol (often called mushroom alcohol) and butyric acid, this volatile compound is found naturally in various foods and is used as a flavoring agent.[][2] Beyond its sensory properties, understanding the metabolic fate of 1-octen-3-yl butyrate is crucial for assessing its biological impact, particularly as its constituent parts, 1-octen-3-ol and butyrate, are metabolically active.

Stable isotope labeling is a powerful and safe technique for elucidating the metabolic pathways of compounds.[3][4][5] By replacing specific atoms (e.g., ¹²C with ¹³C or ¹H with ²H) in a molecule, we can create a "tagged" version that is chemically identical to the parent compound but distinguishable by mass spectrometry (MS).[6][7] This allows researchers to track the compound and its metabolites through complex biological systems with high precision, providing definitive insights into absorption, distribution, metabolism, and excretion (ADME) processes.[6]

This application note provides a comprehensive guide to designing and executing a metabolic study of 1-octen-3-yl butyrate using a stable isotope labeling approach. We will detail the rationale behind experimental design, provide step-by-step protocols for in vitro metabolism and sample analysis, and discuss data interpretation, with a focus on tracing the butyrate moiety's entry into central carbon metabolism.

Scientific Foundation: The Predicted Metabolic Pathway

The metabolic journey of 1-Octen-3-yl butyrate begins with its fundamental chemical structure: an ester. The most probable initial metabolic step is hydrolysis by carboxylesterases, ubiquitously present in the liver and other tissues, to yield its two constituent components: 1-Octen-3-ol and butyric acid.

  • 1-Octen-3-ol Metabolism: As a secondary alcohol, 1-octen-3-ol is expected to undergo oxidation. Its biosynthesis in nature occurs through the peroxidation of linoleic acid.[8] Its further metabolism in mammals likely involves pathways that handle secondary alcohols, potentially leading to ketone formation and subsequent degradation.

  • Butyrate Metabolism: Butyrate is a well-characterized short-chain fatty acid (SCFA) and a key energy source, especially for colon epithelial cells.[9] Upon absorption, butyrate is activated to Butyryl-CoA and enters the mitochondrial β-oxidation pathway to produce Acetyl-CoA.[10][11] This Acetyl-CoA then feeds into the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production.[10][12] Tracing the butyrate moiety therefore provides a direct window into the compound's contribution to cellular energy metabolism.

This guide will focus on labeling the butyrate portion of the molecule, as its metabolic fate is well-established and central to cellular bioenergetics.

Experimental Strategy & Design

A successful metabolic tracing study hinges on a robust experimental design. Key considerations include the choice of isotopic label, the selection of an appropriate model system, and the analytical platform.

Selection of the Isotopic Label

The choice of label determines what part of the molecule is traced. To investigate the contribution of 1-Octen-3-yl butyrate to cellular energy, we will label the butyrate moiety.

  • Recommended Label: Butyric acid-1,2,3,4-¹³C₄ ([¹³C₄]-Butyric Acid).

  • Rationale: Using a fully ¹³C-labeled butyrate ensures that the resulting Acetyl-CoA will be labeled as [¹³C₂]-Acetyl-CoA. This provides a distinct mass shift (+2 Da) that can be easily traced as it incorporates into downstream metabolites of the TCA cycle (e.g., Citrate, Succinate, Malate), each of which will carry a predictable number of ¹³C atoms.[13][14]

Synthesis of Labeled Substrate: 1-Octen-3-yl [¹³C₄]-Butyrate

The labeled substrate is prepared via standard esterification. This typically involves reacting 1-octen-3-ol with an activated form of [¹³C₄]-Butyric Acid, such as [¹³C₄]-Butyryl chloride, in the presence of a non-nucleophilic base like pyridine. The final product must be purified (e.g., by column chromatography) and its identity and isotopic enrichment confirmed by NMR and mass spectrometry.

Model System Selection

The choice of a biological model depends on the research question. In vitro systems are excellent for initial screening and mechanistic studies due to their simplicity and reproducibility.[15][16]

  • In Vitro Model: Liver S9 Fractions: The liver is the primary site of xenobiotic metabolism. Liver S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a comprehensive view of metabolic possibilities.[17] This system is ideal for identifying primary metabolites and confirming the initial hydrolysis step.

Analytical Platform Selection

Given the diverse physicochemical properties of the parent compound and its expected metabolites, a multi-platform approach is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds.[18][19] This is the method of choice for quantifying the parent compound (1-Octen-3-yl butyrate) and its primary alcohol metabolite (1-octen-3-ol).[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The premier tool for analyzing non-volatile, polar metabolites like TCA cycle intermediates and amino acids.[22][23][24] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these compounds.

Application Protocol 1: In Vitro Metabolism with Liver S9 Fractions

This protocol details the incubation of 1-Octen-3-yl [¹³C₄]-butyrate with a liver S9 fraction to identify metabolites.

Materials and Reagents
  • 1-Octen-3-yl [¹³C₄]-butyrate (substrate)

  • Pooled Human Liver S9 Fraction

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • LC-MS grade Acetonitrile (ACN), ice-cold

  • LC-MS grade Water

  • Microcentrifuge tubes (1.5 mL)

  • Incubator/shaker (37°C)

  • Centrifuge

Step-by-Step Methodology
  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.

  • Aliquot S9 Fraction: Thaw the liver S9 fraction on ice. In separate microcentrifuge tubes, add the required amount of S9 protein (typically 1 mg/mL final concentration). Include a negative control tube with no S9 fraction (buffer only).

  • Pre-incubation: Add the master mix to each tube and pre-incubate the mixture for 5 minutes at 37°C to equilibrate the system.

  • Initiate Reaction: Add 1-Octen-3-yl [¹³C₄]-butyrate to each tube to initiate the reaction (final concentration typically 1-10 µM). Vortex briefly.

  • Incubation: Incubate the tubes at 37°C for a defined time course (e.g., 0, 15, 30, 60, and 120 minutes). Gentle shaking is recommended.

  • Quench Reaction: To stop the reaction at each time point, add 3 volumes of ice-cold acetonitrile containing an internal standard. For example, to a 100 µL reaction, add 300 µL of ACN. The ACN causes protein precipitation, effectively halting all enzymatic activity.[25]

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at >13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Storage: Samples can be stored at -80°C until LC-MS analysis.[26]

Application Protocol 2: LC-MS/MS Analysis of Polar Metabolites

This protocol describes the analysis of the sample supernatant to identify and quantify ¹³C-labeled metabolites from the butyrate moiety.

Instrumentation and Columns
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[27]

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.[22][24]

  • HILIC column suitable for polar metabolite separation.

Step-by-Step Methodology
  • Sample Preparation: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent compatible with the initial LC mobile phase (e.g., 90% Acetonitrile / 10% Water).

  • Chromatographic Separation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical HILIC gradient starts at high organic content (e.g., 95% B) and gradually decreases to elute polar compounds.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Typically 30-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for TCA cycle acids.

    • Analysis Mode: Use a targeted approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). This involves pre-defining the precursor and product ion masses for each expected labeled and unlabeled metabolite.

    • Collision Energy: Optimize for each specific metabolite transition.

Data Visualization and Interpretation

Visualizing the Experimental Process

A clear workflow ensures reproducibility and understanding of the entire experimental process.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation sub Synthesis of 1-Octen-3-yl [¹³C₄]-Butyrate inc Incubation at 37°C (Time Course) sub->inc Add Substrate s9 Liver S9 Fractions + NADPH System s9->inc quench Quench with Cold ACN & Protein Precipitation inc->quench lcms LC-MS/MS Analysis (Polar Metabolites) quench->lcms gcms GC-MS Analysis (Volatiles) quench->gcms interp Metabolite ID & Flux Analysis lcms->interp gcms->interp metabolism Parent 1-Octen-3-yl [¹³C₄]-Butyrate Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Butyrate [¹³C₄]-Butyrate Hydrolysis->Butyrate Octenol 1-Octen-3-ol Hydrolysis->Octenol BetaOx β-Oxidation Butyrate->BetaOx AcCoA [¹³C₂]-Acetyl-CoA BetaOx->AcCoA TCA TCA Cycle AcCoA->TCA Citrate [¹³C₂]-Citrate TCA->Citrate incorporates +2 Da Succinate [¹³C₂]-Succinate TCA->Succinate incorporates +2 Da Malate [¹³C₂]-Malate TCA->Malate incorporates +2 Da

Caption: Predicted metabolic fate of the ¹³C₄-butyrate moiety.

Quantitative Data Summary

The results from the LC-MS/MS analysis can be summarized to show the incorporation of the ¹³C label over time. The table below illustrates how to present the relative abundance of labeled metabolites.

MetaboliteMass Shift (Da)Unlabeled (M+0) Relative AbundanceLabeled (M+n) Relative Abundance
Butyrate+4100% (t=0) -> 5% (t=60)0% (t=0) -> 95% (t=60)
Acetyl-CoA+2100%Detected
Citrate+2100%Detected
Succinate+2100%Detected
Malate+2100%Detected
Glutamate+2100%Detected

Table 1: Example Data Representation. This table shows the expected shift in the isotopic pattern for key metabolites after incubation, indicating successful metabolism of the labeled substrate.

Conclusion and Future Directions

This application note outlines a robust framework for investigating the metabolism of 1-Octen-3-yl butyrate using stable isotope labeling. The described protocols for in vitro incubation with liver S9 fractions and subsequent analysis by LC-MS/MS provide a clear path to identify metabolites and trace their entry into central metabolic pathways. By specifically labeling the butyrate moiety, researchers can quantitatively assess its contribution to cellular energy, offering valuable insights for toxicology, nutrition, and drug development.

Future studies could expand on this framework by using more complex in vitro models, such as primary hepatocytes or 3D cell cultures, or by progressing to in vivo animal models to understand whole-body metabolism and pharmacokinetics. [17][28][29]This powerful combination of stable isotope chemistry and high-resolution mass spectrometry provides an unparalleled level of detail, transforming our understanding of how xenobiotics are processed in biological systems.

References

  • The authors. (2021). Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview. Adv Exp Med Biol.
  • The authors. (n.d.). The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC - NIH.
  • The authors. (n.d.). Butyrate Metabolism | Pathway - PubChem - NIH.
  • Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis.
  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • The authors. (n.d.). Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - MDPI.
  • The authors. (n.d.). Metabolic pathway of butyrate. Butyrate can be obtained in small... - ResearchGate.
  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. J Pharm Sci Emerg Drugs.
  • Wikipedia. (n.d.). 1-Octen-3-ol.
  • Creative Proteomics. (n.d.). LC-MS: Advanced Approach in Metabolomics Analysis.
  • The authors. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications.
  • The authors. (n.d.). The future of liquid chromatography-mass spectrometry (LC-MS) in metabolic profiling and metabolomic studies for biomarker disco - SciSpace.
  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation.
  • Organomation. (n.d.). Metabolomics Sample Preparation.
  • The authors. (n.d.). LC-MS-based metabolomics - PMC - NIH.
  • The authors. (n.d.). The use of stable isotopes in drug metabolism studies - ResearchGate.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • The University of Bristol. (n.d.). 1-Octen-3-ol.
  • Abramson, F. P. (2001). The Use of Stable Isotopes in Drug Metabolism Studies. Semin Perinatol.
  • The authors. (n.d.). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics - MDPI.
  • The authors. (2016). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. IJOER.
  • The authors. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC - NIH.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • The authors. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation.
  • Benchchem. (n.d.). Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS).
  • The authors. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube.
  • The authors. (n.d.). In vitro and in vivo studies on the metabolism of estrogens and their sulfates in guinea pigs.
  • CoLab. (2024). Metabolism Studies In Vitro and In Vivo.
  • The authors. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... | Download Scientific Diagram - ResearchGate.
  • Das, B., et al. (2023). In Vitro and In Vivo Metabolism Studies. ResearchGate.
  • The authors. (n.d.). The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation - PubMed.
  • BOC Sciences. (n.d.). CAS 16491-54-6 1-OCTEN-3-YL BUTYRATE.
  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl butyrate. PubChem Compound Database.
  • The authors. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - Monash. Bioanalysis.
  • Knudsen, K. E. B., et al. (2003). New insight into butyrate metabolism. Proc Nutr Soc.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Octen-3-yl Butyrate

Welcome to the technical support center for the synthesis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of 1-octen-3-yl butyrate.

Q1: What are the primary methods for synthesizing 1-octen-3-yl butyrate?

A1: 1-Octen-3-yl butyrate is an ester, and its synthesis is typically achieved through two main routes:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between 1-octen-3-ol and butyric acid.[1][2] The reaction is reversible, and strategies to drive it to completion are crucial for achieving high yields.[3]

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts to mediate the reaction between 1-octen-3-ol and butyric acid (or a butyric acid donor). This is often considered a "greener" alternative, proceeding under milder conditions.[4]

  • Transesterification: In this variation, an ester of butyric acid (like vinyl butyrate) is reacted with 1-octen-3-ol. The use of a vinyl ester is particularly effective as the vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction equilibrium towards the product.[5]

Q2: What are the typical applications of 1-octen-3-yl butyrate?

A2: 1-Octen-3-yl butyrate is primarily used as a flavor and fragrance agent. It possesses a pleasant fruity, buttery, and mushroom-like aroma.[6][][8] In the food industry, it's used as a flavoring agent in various products.[6][]

Q3: What are the key physical properties of 1-octen-3-yl butyrate?

A3: Understanding the physical properties is crucial for purification and handling.

PropertyValueSource
AppearanceColorless to pale yellow liquid[]
Molecular Weight198.30 g/mol [8]
Boiling Point225-229 °C (at 760 mmHg)[8]
Density~0.87 g/mL at 25 °C[9]
SolubilityInsoluble in water; soluble in alcohols and oils[][8]

II. Troubleshooting Guide: Low Yield in 1-Octen-3-yl Butyrate Synthesis

Low yield is one of the most common frustrations in ester synthesis. This section provides a systematic approach to diagnosing and resolving this issue for both Fischer esterification and enzymatic methods.

Troubleshooting Fischer Esterification

Q4: My Fischer esterification of 1-octen-3-ol with butyric acid is resulting in a low yield. What are the likely causes and how can I fix them?

A4: Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction. The primary culprit is the presence of water, a byproduct that can hydrolyze the ester back to the starting materials. Here’s a troubleshooting workflow:

Fischer_Troubleshooting LowYield Low Yield Equilibrium Reversible Reaction Equilibrium LowYield->Equilibrium Water Water Removal Inefficient? Equilibrium->Water Primary Cause Excess Insufficient Excess Reagent? Equilibrium->Excess Catalyst Catalyst Inactive/Insufficient? Equilibrium->Catalyst TempTime Incorrect Temp/Time? Equilibrium->TempTime DS Implement Dean-Stark Trap Water->DS Yes DryingAgent Add Drying Agent (e.g., Molecular Sieves) Water->DryingAgent Alternative IncreaseAlcohol Increase Molar Ratio of 1-Octen-3-ol Excess->IncreaseAlcohol Yes CheckCatalyst Check Catalyst (H₂SO₄, p-TsOH) Amount & Purity Catalyst->CheckCatalyst Yes OptimizeConditions Optimize Reflux Time & Temperature TempTime->OptimizeConditions Yes

Caption: Troubleshooting workflow for low yield in enzymatic esterification.

  • Issue 1: Incorrect Water Activity (a)

    • Causality: Lipases require a thin layer of water to maintain their catalytically active conformation. However, excess water will promote the reverse reaction (hydrolysis) of the ester. [10][11]This is a delicate balance.

    • Solution:

      • Solvent-free system: Running the reaction neat (solvent-free) can be highly effective as it maximizes substrate concentration and can minimize water content. [12][13] * Molecular Sieves: In either solvent-free or organic solvent systems, the addition of molecular sieves can control the water activity by adsorbing the water produced during the reaction, thus shifting the equilibrium towards the product. [14] * Initial Water Content: The enzyme itself can be pre-equilibrated to a specific water activity before being added to the reaction. Optimal water activity often falls in the range of 0.2 to 0.5. [10]

  • Issue 2: Substrate Inhibition

    • Causality: High concentrations of either the alcohol (1-octen-3-ol) or the carboxylic acid (butyric acid) can inhibit the lipase, reducing its activity. [15][16]This is a common issue in enzymatic reactions.

    • Solution:

      • Optimize Molar Ratio: While an excess of one reagent is needed to drive the reaction, a very large excess can be detrimental. Experiment with molar ratios from 1:1 to 1:3 (alcohol:acid or vice-versa) to find the optimum.

      • Stepwise Addition: Instead of adding all of the alcohol or acid at once, add it portion-wise over the course of the reaction. This keeps the instantaneous concentration low, mitigating inhibition. [12]

  • Issue 3: Suboptimal Enzyme Loading

    • Causality: The reaction rate is dependent on the amount of catalyst. Too little enzyme will result in a very slow reaction, while too much can lead to mass transfer limitations (clumping of the immobilized enzyme) and is not cost-effective. [15][17] * Solution: The optimal enzyme loading needs to be determined empirically. Start with a loading of around 1-5% (w/w of total substrates) and increase it incrementally. For example, in the synthesis of octyl formate, a concentration of 15 g/L of Novozym 435 was found to be optimal. [18]

  • Issue 4: Non-optimal Temperature

    • Causality: Lipases have an optimal temperature range for activity. Below this range, the reaction is slow. Above it, the enzyme can denature and lose activity. [19] * Solution: Most commercial lipases like Novozym 435 work well between 30-60°C. [19]Perform the reaction at different temperatures within this range to find the sweet spot for your specific system. For instance, the synthesis of octyl formate was optimal at 40°C. [18]

III. Experimental Protocols

The following are generalized, starting-point protocols. You should optimize them for your specific laboratory conditions and scale.

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is adapted from a general procedure for Fischer esterification. [20]

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the round-bottom flask, add 1-octen-3-ol (1.0 eq), butyric acid (1.5 eq), a suitable solvent (e.g., toluene, to approximately 0.5 M concentration), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. [21]4. Monitoring: Continue refluxing until the theoretical amount of water has been collected or until TLC/GC analysis shows the consumption of the limiting reagent. This can take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted butyric acid and p-TsOH), and finally with brine. [22] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 1-octen-3-yl butyrate.

Protocol 2: Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol is based on general principles for solvent-free enzymatic esterification. [12][18]

  • Reactant Preparation: In a sealed reaction vessel, combine 1-octen-3-ol (1.0 eq) and butyric acid (1.2 eq).

  • Enzyme and Water Control: Add the immobilized lipase (e.g., Novozym 435, 5% w/w of total substrates) and activated 3Å molecular sieves (10% w/w of total substrates) to adsorb the water produced.

  • Reaction: Place the vessel in a shaking incubator set to the optimal temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Workup:

    • Once the reaction has reached equilibrium (typically 24-48 hours), filter to recover the immobilized enzyme (which can be washed and reused).

    • The remaining liquid contains the product and unreacted starting materials.

  • Purification: Purify the product by vacuum distillation. The high boiling points of the reactants and product make this the most effective method.

IV. References

  • The Effect of Water Sorbent on Lipase-Catalysed Esterification of Fatty Acid. (n.d.). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering.

  • Serra, S., et al. (2019). Natural flavor ester synthesis catalyzed by lipases. Flavour and Fragrance Journal.

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

  • ResearchGate. (n.d.). Natural flavor ester synthesis catalyzed by lipases | Request PDF.

  • TCI Chemicals. (n.d.). Fischer Esterification Reaction.

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.

  • Agritrop. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions.

  • ResearchGate. (n.d.). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media | Request PDF.

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2022). Green Chemistry.

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering.

  • National Center for Biotechnology Information. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.

  • ResearchGate. (n.d.). Novozym 435: The "perfect" lipase immobilized biocatalyst?

  • National Center for Biotechnology Information. (n.d.). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study.

  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.

  • Kinetic Study of Esterification Reaction. (2024). Journal of Advanced Sciences and Engineering Technologies.

  • ResearchGate. (n.d.). effect of initial molar ratio of ethanol to acid on esterification reaction.

  • MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.

  • Truman State University. (n.d.). Fischer Esterification.

  • International Journal on Advanced Science, Engineering and Information Technology. (n.d.). The Influence of Molar Ratio of Methanol to PFAD and Esterification Reaction Time towards Biodiesel Characteristics Palm Fatty.

  • ResearchGate. (n.d.). effect of different molar ratios to the esterification yield.

  • ResearchGate. (n.d.). Effect of the selected lipase concentrations on the octyl formate conversion.

  • National Center for Biotechnology Information. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification.

  • Truman State University. (n.d.). ESTERS: Those Wonderfully Odoriferous Chemicals.

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

  • LookChem. (n.d.). 1-Octen-3-yl butyrate.

  • Semantic Scholar. (n.d.). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol.

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum | Request PDF.

  • MDPI. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data.

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate.

  • BOC Sciences. (n.d.). CAS 16491-54-6 1-OCTEN-3-YL BUTYRATE.

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl butyrate.

  • PubMed. (n.d.). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols.

  • Frontiers. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.

  • The INCITE project. (2021). lipase-catalyzed-solvent-free-synthesis-of-monoacylglycerols-in-various.pdf.

  • ResearchGate. (n.d.). A new process for the esterification of wood by reaction with vinyl esters.

  • National Center for Biotechnology Information. (n.d.). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers.

  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE | FEMA.

  • National Center for Biotechnology Information. (n.d.). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking.

  • Sigma-Aldrich. (n.d.). 1-Octen-3-yl butyrate = 97 , stabilized, FCC, FG.

  • University of Bristol. (n.d.). 1-Octen-3-ol.

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Optimization

Stability issues of 1-Octen-3-yl butyrate under different storage conditions

Technical Support Center: 1-Octen-3-yl Butyrate A Guide to Understanding and Preventing Stability Issues in Experimental Settings Welcome to the dedicated support center for 1-octen-3-yl butyrate. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Octen-3-yl Butyrate

A Guide to Understanding and Preventing Stability Issues in Experimental Settings

Welcome to the dedicated support center for 1-octen-3-yl butyrate. This guide is designed for our partners in research, science, and drug development. As a volatile ester with unique sensory properties, 1-octen-3-yl butyrate requires specific handling and storage to ensure its integrity for experimental use. This document provides in-depth answers to common stability challenges, troubleshooting advice for unexpected results, and validated protocols to maintain the purity and concentration of your samples.

Frequently Asked Questions (FAQs)

This section addresses the most common proactive questions regarding the handling and storage of 1-octen-3-yl butyrate.

Q1: What are the primary chemical degradation pathways for 1-octen-3-yl butyrate?

A1: The molecular structure of 1-octen-3-yl butyrate contains two primary points of vulnerability: the ester linkage and the carbon-carbon double bond.

  • Hydrolysis: This is the most common degradation pathway. As an ester, in the presence of water (even trace amounts from atmospheric humidity or impure solvents), it can hydrolyze back to its parent alcohol and carboxylic acid: 1-octen-3-ol and butyric acid.[1][2] This reaction can be catalyzed by acidic or basic conditions.[1] The formation of 1-octen-3-ol, known as "mushroom alcohol," is often detectable by a change in aroma towards a more earthy, fungal scent.[3][4][5]

  • Oxidation: The double bond in the octenyl chain is susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, light, or trace metal ion contaminants.[6][7] Oxidative cleavage can lead to the formation of various smaller aldehydes and carboxylic acids, resulting in off-odors and a loss of the parent compound.

cluster_reactants Reactants cluster_products Degradation Products O1B 1-Octen-3-yl Butyrate Hydrolysis O1B->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis O1O 1-Octen-3-ol BA Butyric Acid Hydrolysis->O1O yields Hydrolysis->BA yields Catalyst Catalyst (Acid/Base) Catalyst->Hydrolysis accelerates

Caption: Primary hydrolysis pathway of 1-octen-3-yl butyrate.

Q2: What are the ideal storage conditions to ensure the long-term stability of 1-octen-3-yl butyrate?

A2: To mitigate the degradation pathways described above, precise control of the storage environment is critical. As a volatile compound, preventing both chemical degradation and physical loss through evaporation is paramount.[8]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of chemical reactions like hydrolysis and oxidation and lowers the vapor pressure, minimizing evaporative loss.[6][8][9]
Light Protect from lightStore in amber glass containers or in a dark location to prevent light-induced degradation (photolysis).[2][8]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Displace oxygen from the container headspace to prevent oxidation.[]
Container Tightly sealed amber glass vialsGlass is chemically inert.[8] Amber color blocks UV light. Use screw-caps with PTFE septa or crimp seals to ensure an airtight seal and prevent moisture ingress and evaporation.[8] Avoid plastics, which may be permeable or reactive.[8]
Moisture Anhydrous conditionsMinimize contact with water to prevent hydrolysis.[1][2] Use dry solvents and store in a low-humidity environment.
Q3: I am preparing a stock solution in a solvent. What should I consider for stability?

A3: Solvent choice is critical. Use only high-purity, anhydrous (dry) solvents. Ethanol is a common choice as 1-octen-3-yl butyrate is soluble in it.[][11] However, ensure the ethanol is of a grade with very low water content. Avoid using aqueous buffers for long-term storage unless absolutely necessary for the experiment, and if so, prepare the solution fresh. After preparing the solution, flush the headspace of the vial with an inert gas before sealing and store under the recommended conditions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues you may encounter during your experiments.

Issue 1: My analytical results show a lower concentration of 1-octen-3-yl butyrate than expected.
Potential Cause Diagnostic Check Corrective Action
Evaporation Was the container properly sealed? Was it allowed to warm to room temperature before opening? Is the container volume much larger than the sample volume, leaving a large headspace?Always use tightly sealed vials (PTFE-lined caps recommended).[8] Cool the vial before opening to reduce vapor pressure. Transfer to smaller vials as the stock is consumed to minimize headspace.
Hydrolysis Analyze your sample using GC-MS or LC-MS for the presence of 1-octen-3-ol and butyric acid. A change in smell (more earthy/mushroom-like) can also be an indicator.Review storage conditions for moisture control. Ensure solvents are anhydrous. If working in an aqueous medium, prepare solutions immediately before use.
Adsorption Are you using plastic containers or tubing?Switch to glass containers and vials for all storage and handling.[8] If plastic is unavoidable, perform validation studies to check for analyte loss.
Issue 2: I observe unexpected peaks in my chromatogram (GC-MS/LC-MS analysis).
Potential Cause Diagnostic Check Corrective Action
Degradation Products Do the unexpected peaks correspond to the mass spectra of 1-octen-3-ol or butyric acid?This confirms degradation. Discard the stock and prepare a fresh standard, strictly adhering to the storage and handling protocols outlined in this guide.
Solvent Impurities Run a solvent blank on your analytical instrument. Do the peaks appear in the blank?Use a higher purity grade of solvent. Purchase solvents in smaller bottles that will be consumed more quickly after opening to minimize contamination from air and moisture.
Oxidation Products Are there multiple small, unidentified peaks? This may suggest oxidative cleavage.Purge the headspace of your standard vial with an inert gas (argon or nitrogen) before sealing and storing to prevent oxidation.[]

Experimental Protocol: A Simple Stability Study Workflow

To proactively validate the stability of 1-octen-3-yl butyrate under your specific laboratory conditions, a streamlined stability study is recommended.

Objective: To quantify the concentration of 1-octen-3-yl butyrate over time under different storage conditions.

Methodology:

  • Preparation (T=0):

    • Prepare a fresh, accurate stock solution of 1-octen-3-yl butyrate in a high-purity, anhydrous solvent (e.g., ethanol) at a known concentration.

    • Divide this stock solution into multiple aliquots in appropriate amber glass vials with PTFE-lined caps.

    • Prepare at least three sets of aliquots for each storage condition to be tested (e.g., refrigerated vs. benchtop).

  • Storage Conditions:

    • Condition A (Recommended): Store one set of aliquots at 2-8°C in the dark.

    • Condition B (Stress): Store a second set of aliquots at room temperature (approx. 25°C) exposed to ambient light.

    • Condition C (Control): Immediately analyze 3 aliquots to establish the initial concentration (T=0).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., T=1 week, T=1 month, T=3 months), remove three vials from each storage condition.

    • Allow the vials to equilibrate to the analytical instrument's temperature while remaining sealed.

    • Analyze the samples using a validated quantitative method, such as GC-MS or LC-MS/MS, to determine the concentration of 1-octen-3-yl butyrate.[12][13] It is also best practice to screen for the appearance of the primary degradant, 1-octen-3-ol.

  • Data Analysis:

    • Calculate the average concentration for each condition at each time point.

    • Plot the concentration of 1-octen-3-yl butyrate versus time for each storage condition.

    • A stable sample will show minimal to no decrease in concentration over time under the recommended storage conditions.

cluster_storage Storage Conditions start Start: Prepare Stock Solution aliquot Create Multiple Aliquots start->aliquot t0 T=0 Analysis (Establish Initial Concentration) aliquot->t0 storage Divide Aliquots into Storage Groups condA Condition A: Refrigerated (2-8°C), Dark storage->condA condB Condition B: Room Temp, Ambient Light storage->condB tp_analysis Analyze at Time Points (e.g., 1 week, 1 month, 3 months) condA->tp_analysis condB->tp_analysis data_analysis Plot Concentration vs. Time tp_analysis->data_analysis end_node End: Determine Stability Profile data_analysis->end_node

Caption: Workflow for a basic stability study of 1-octen-3-yl butyrate.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Cayman Chemical.
  • 1-Octen-3-yl butyr
  • Storage effect in the quality of different methyl esters and blends with diesel. (2021).
  • Factors That Affect the Stability of Compounded Medic
  • Top 5 Factors Affecting Chemical Stability. (n.d.). Kuehne.
  • Factors Affecting Stability. (n.d.). Gyan Sanchay.
  • 1-octen-3-yl butyr
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
  • 1-Octen-3-yl butyrate ≥97%, stabilized, FCC, FG. (n.d.). Sigma-Aldrich.
  • 1-OCTEN-3-YL BUTYR
  • 1-OCTEN-3-YL BUTYR
  • Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. (2021). MDPI.
  • Chemical Storage Best Practices and Dangers. (2019). Hazardous Waste Experts.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One.
  • natural 1-octen-3-yl butyrate Safety Data Sheet. (2025).
  • 1-OCTEN-3-YL BUTYR
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2021). MDPI.
  • Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. (2024). MDPI.
  • Safe Storage of Hazardous Chemicals. (n.d.). UC Berkeley.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One.
  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). PMC.
  • RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. (2019). Elsevier.
  • 1-octen-3-ol matsutake alcohol. (n.d.). The Good Scents Company.
  • 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.
  • octyl butyr
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022).
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022). MDPI.

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Troubleshooting

Technical Support Center: Optimization of SPME Parameters for 1-Octen-3-yl Butyrate

Welcome to the technical support center for the optimization of Solid-Phase Microextraction (SPME) parameters for the analysis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Solid-Phase Microextraction (SPME) parameters for the analysis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the SPME method development for 1-octen-3-yl butyrate, a volatile ester known for its characteristic mushroom and fruity aroma.

FAQ 1: Which SPME fiber is most suitable for extracting 1-octen-3-yl butyrate?

Answer: The choice of SPME fiber is critical and depends on the polarity and volatility of the analyte. For 1-octen-3-yl butyrate, which is a semi-volatile ester, a mixed-phase fiber is generally the most effective.

  • Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2] This fiber offers a combination of different coating materials, providing a broad range of selectivity for various analytes, including volatile and semi-volatile compounds. The DVB component is effective for adsorbing larger molecules, CAR for smaller volatiles, and PDMS for nonpolar compounds.

  • Alternative: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be a good choice, especially for general-purpose analysis of volatile and semi-volatile compounds.[3][4] It has shown high overall sensitivity for a variety of flavor compounds.[3][4]

  • Rationale: The selection of a mixed-phase fiber ensures efficient trapping of 1-octen-3-yl butyrate and other potential volatile compounds in your sample matrix, leading to a more comprehensive analysis.

FAQ 2: What is the optimal extraction temperature for analyzing 1-octen-3-yl butyrate?

Answer: Temperature plays a dual role in headspace SPME. It influences the partitioning of the analyte from the sample matrix into the headspace and the subsequent adsorption onto the SPME fiber.

  • General Principle: Increasing the temperature generally increases the vapor pressure of the analyte, leading to a higher concentration in the headspace.[5] However, the adsorption of the analyte onto the fiber is an exothermic process, meaning that excessively high temperatures can decrease the partitioning coefficient between the headspace and the fiber, thus reducing extraction efficiency.[5][6][7]

  • Recommended Range: For semi-volatile esters like 1-octen-3-yl butyrate, a temperature range of 40°C to 60°C is typically optimal.[1][8]

  • Troubleshooting Low Signal: If you are experiencing a low signal, consider a modest increase in temperature within this range to enhance the release of the analyte from the matrix.

  • Troubleshooting Poor Reproducibility: If you observe poor reproducibility, ensure that the sample is allowed to equilibrate at the set temperature for a consistent period before exposing the fiber.

FAQ 3: How long should the extraction time be for 1-octen-3-yl butyrate?

Answer: The extraction time is the duration the SPME fiber is exposed to the sample's headspace. The goal is to reach equilibrium or, for practical purposes, a point of maximum and reproducible adsorption.

  • Equilibrium Time: The time required to reach equilibrium depends on several factors, including the analyte's affinity for the fiber, the sample matrix, and the extraction temperature. For many volatile compounds, this can range from 10 to 60 minutes.[9]

  • Recommended Approach: Start with an extraction time of 20-40 minutes .[1][9] It is advisable to perform a time-course experiment (e.g., testing 10, 20, 30, 40, and 50 minutes) to determine the optimal extraction time for your specific sample and conditions. The peak area of 1-octen-3-yl butyrate should plateau at the optimal time.

  • Short Extraction Times: In some cases, shorter extraction times (e.g., 1 minute) can provide a better representation of the equilibrium headspace concentration, especially when dealing with high concentrations of analytes that could lead to competitive adsorption on the fiber.[3][4]

FAQ 4: Should I add salt to my sample? If so, how much?

Answer: The addition of salt, typically sodium chloride (NaCl), can significantly improve the extraction efficiency of volatile compounds from aqueous matrices. This is known as the "salting-out" effect.

  • Mechanism: Salt increases the ionic strength of the sample, which reduces the solubility of nonpolar and moderately polar organic compounds like 1-octen-3-yl butyrate in the aqueous phase. This drives more of the analyte into the headspace, making it more available for extraction by the SPME fiber.[10][11]

  • When to Use Salt: The salting-out effect is most pronounced for compounds with higher partitioning coefficients (K values) between the sample and the headspace.[10] For 1-octen-3-yl butyrate in an aqueous or biological matrix, adding salt is highly recommended.

  • Recommended Amount: The goal is to saturate the sample to ensure consistent ionic strength across different samples, which is crucial for reproducibility.[10] A general guideline is to add 20% to 40% (w/v) of NaCl to your sample.[10] For instance, for a 10 mL sample, adding 2-4 grams of NaCl is a good starting point.

  • Caution: While beneficial, be aware that adding salt can sometimes lead to the co-extraction of interfering compounds from the matrix.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your SPME analysis of 1-octen-3-yl butyrate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 1-Octen-3-yl Butyrate 1. Inappropriate SPME fiber selection.2. Suboptimal extraction temperature.3. Insufficient extraction time.4. Analyte concentration is below the detection limit.5. Inefficient desorption from the fiber in the GC inlet.1. Switch to a DVB/CAR/PDMS or PDMS/DVB fiber.[1][2]2. Optimize the extraction temperature. Start at 50°C and test a range from 40-70°C.[1][5]3. Increase the extraction time. Perform a time-course study to find the optimal duration.[9]4. Consider concentrating your sample if possible, or increase the sample volume.5. Ensure your GC inlet temperature is adequate for thermal desorption (typically 240-260°C for esters). Check for fiber carryover by running a blank after a sample injection.
Poor Reproducibility (High %RSD) 1. Inconsistent sample volume or headspace volume.2. Variation in salt concentration.3. Inconsistent equilibration time before extraction.4. Fluctuations in extraction temperature.5. Fiber degradation or contamination.1. Use a consistent and precise sample volume in vials of the same size to maintain a constant headspace-to-sample ratio.[12]2. Ensure the sample is saturated with salt to maintain a constant ionic strength.[10]3. Implement a fixed pre-incubation (equilibration) time for all samples before exposing the fiber. A 15-minute equilibration is a good starting point.[5]4. Use a reliable heating block or autosampler agitator to maintain a stable extraction temperature.5. Condition the fiber before each use according to the manufacturer's instructions. Replace the fiber if it is old or shows signs of damage.
Peak Tailing or Broadening 1. Inefficient desorption in the GC inlet.2. Active sites in the GC inlet liner.3. Column overload.4. Incompatible GC column phase.1. Increase the desorption time or temperature in the GC inlet. Ensure the splitless valve is closed during desorption.2. Use a deactivated inlet liner. Consider using a liner with glass wool if your sample is dirty, but be aware that the wool can also be an active site.3. Dilute your sample or reduce the extraction time to decrease the amount of analyte introduced to the column.4. Use a mid-polar to polar GC column (e.g., a wax-type or a "5-type" phase) suitable for ester analysis.
Presence of Ghost Peaks or Carryover 1. Incomplete desorption of analytes from the SPME fiber.2. Contamination of the GC system (inlet, column).1. Increase the desorption temperature and/or time. After each injection, bake out the fiber in a separate clean, heated port if available, or extend the conditioning time in the GC inlet after the run.2. Run a blank with an empty vial to check for system contamination. If ghost peaks persist, bake out the GC inlet and column.

Part 3: Experimental Protocols & Visualizations

Optimizing SPME Parameters: A Step-by-Step Workflow

This protocol outlines a systematic approach to optimizing the key SPME parameters for the analysis of 1-octen-3-yl butyrate.

  • Fiber Selection:

    • Procure a DVB/CAR/PDMS and a PDMS/DVB fiber.

    • Condition each fiber according to the manufacturer's instructions.

    • Prepare identical standard solutions of 1-octen-3-yl butyrate in your sample matrix.

    • Analyze the standards using both fibers under the same initial conditions (e.g., 50°C, 30 min extraction, with salt).

    • Compare the peak areas obtained with each fiber and select the one that provides the highest response.

  • Temperature Optimization:

    • Using the selected fiber, prepare a series of identical standard solutions.

    • Analyze each standard at a different extraction temperature (e.g., 40°C, 50°C, 60°C, 70°C), keeping the extraction time constant (e.g., 30 minutes).

    • Plot the peak area of 1-octen-3-yl butyrate against the extraction temperature.

    • Select the temperature that yields the highest peak area without causing degradation (which might be indicated by the appearance of new, unexpected peaks at higher temperatures).

  • Extraction Time Optimization:

    • Using the optimized fiber and temperature, prepare another series of identical standards.

    • Analyze each standard using different extraction times (e.g., 10, 20, 30, 40, 50, 60 minutes).

    • Plot the peak area against the extraction time.

    • Choose the shortest time at which the peak area reaches a plateau, as this indicates that equilibrium has been reached.

  • Salt Effect Evaluation:

    • Prepare two sets of standards with and without the addition of a saturating amount of NaCl.

    • Analyze both sets using the optimized fiber, temperature, and time.

    • Compare the peak areas to determine the magnitude of the salting-out effect.

Visualizing the SPME Optimization Workflow

SPME_Optimization_Workflow cluster_prep Initial Preparation cluster_fiber Fiber Selection cluster_temp Temperature Optimization cluster_time Time Optimization cluster_final Final Method Start Prepare Standard Solution of 1-Octen-3-yl Butyrate Fiber_Test Test DVB/CAR/PDMS vs. PDMS/DVB Fiber Start->Fiber_Test Select_Fiber Select Fiber with Highest Response Fiber_Test->Select_Fiber Temp_Test Test Temperatures (40-70°C) Select_Fiber->Temp_Test Select_Temp Select Optimal Temperature Temp_Test->Select_Temp Time_Test Test Extraction Times (10-60 min) Select_Temp->Time_Test Select_Time Select Optimal Time Time_Test->Select_Time Final_Method Optimized SPME Method for 1-Octen-3-yl Butyrate Select_Time->Final_Method

Caption: A flowchart illustrating the systematic optimization of SPME parameters.

Logical Relationships in Headspace SPME

SPME_Parameter_Relationships Temp Extraction Temperature Headspace_Conc Analyte in Headspace Temp->Headspace_Conc + (to a point) Fiber_Adsorption Analyte on Fiber Temp->Fiber_Adsorption - (exothermic) Time Extraction Time Time->Fiber_Adsorption + (towards equilibrium) Salt Salt Addition Salt->Headspace_Conc + (salting-out) Fiber Fiber Choice Fiber->Fiber_Adsorption influences affinity Headspace_Conc->Fiber_Adsorption drives GC_Signal GC Peak Area Fiber_Adsorption->GC_Signal determines

Caption: Interplay of key parameters affecting the final analytical signal in HS-SPME.

References

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  • Narain, N., de Jesus Souza, A., & da Silva, G. F. (2015). Effect of salt addition (0.1, 0.15, 0.2 and 0.5 g NaCl, 1.2 ml of sample) on the HS. Food Research International, 78, 145-153. [Link]

  • Li, X., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 11(15), 2291. [Link]

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  • Barfigo, M., et al. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 13(7), 835. [Link]

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  • Mehdinia, A., et al. (2013). Effect of extraction temperature on the SPME efficiency of phthalates. ResearchGate. [Link]

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  • Wang, Y., et al. (2021). Effect of Seasoning Addition on Volatile Composition and Sensory Properties of Stewed Pork. Foods, 10(1), 133. [Link]

  • Yang, Y., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 733. [Link]

  • Weldegergis, B. T. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Molecules, 21(9), 1143. [Link]

  • Gabrovská, D., et al. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. Molecules, 24(11), 2134. [Link]

  • ResearchGate. (n.d.). Effect of extraction temperature on SPME efficiency. Extraction conditions. [Link]

  • Apostolopoulou, A. A., et al. (2023). Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. Journal of Agricultural and Food Chemistry, 71(45), 18063-18074. [Link]

  • Yang, Y., et al. (2021). Effect of temperature and extraction time on SPME extraction performance. ResearchGate. [Link]

  • Restek Corporation. (2019). SPME Fundamentals: A Look into Incubation and Extraction Temperatures. [Link]

  • Fontanals, N., et al. (2005). HS-SPME Determination of Volatile Carbonyl and Carboxylic Compounds in Different Matrices. Journal of Chromatographic Science, 43(7), 346-353. [Link]

  • Agilent Technologies. (n.d.). General Information for Agilent Smart SPME Fibers. [Link]

  • de Oliveira, G. A. R., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5002. [Link]

  • Bourdin, D., & Desauziers, V. (2014). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Analytical and Bioanalytical Chemistry, 406(1), 317-328. [Link]

  • ResearchGate. (2016). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. [Link]

  • da Rós, P. C. M., et al. (2017). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 39(4), 441-449. [Link]

  • The Good Scents Company. (n.d.). octyl butyrate, 110-39-4. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of 1-Octen-3-yl Butyrate with Other Volatiles

Introduction 1-Octen-3-yl butyrate is a key volatile compound found in various food products and essential oils, contributing characteristic mushroom, buttery, and fruity notes.[1][2] As a fatty acid ester, its analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Octen-3-yl butyrate is a key volatile compound found in various food products and essential oils, contributing characteristic mushroom, buttery, and fruity notes.[1][2] As a fatty acid ester, its analysis by gas chromatography (GC) is common in flavor, fragrance, and quality control laboratories.[3] However, due to the chemical complexity of these samples, chromatographers frequently encounter co-elution, where 1-Octen-3-yl butyrate and other volatile compounds are not adequately separated.[4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve these challenging co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[4] This is problematic because it can lead to inaccurate identification and quantification of the target analyte, 1-Octen-3-yl butyrate. The presence of a shoulder on a peak or a distorted peak shape are common indicators of co-elution.[4]

Q2: What are the most common compounds that co-elute with 1-Octen-3-yl butyrate?

A2: Given its chemical properties and common occurrence in natural products, 1-Octen-3-yl butyrate can co-elute with other esters, aldehydes, ketones, and alcohols that have similar boiling points and polarities.[5][6] The exact co-eluting compounds will depend on the sample matrix, but common examples in food and beverage analysis include other C8 compounds and various esters.[7][8]

Q3: What is the quickest way to check if I have a co-elution problem?

A3: If you are using a mass spectrometer (MS) as a detector, you can assess peak purity by examining the mass spectra across the peak. If the mass spectra are not consistent across the entire peak, it is a strong indication of co-elution.[4] Software tools can also perform spectral deconvolution to identify hidden peaks.[9][10][11][12][13]

Q4: Can I solve co-elution by simply changing the temperature program?

A4: Sometimes, yes. Optimizing the temperature program is a powerful tool for improving separation.[14][15][16][17] A slower temperature ramp rate can often enhance the resolution of closely eluting compounds.[18][19] However, for more challenging co-elutions, a multi-faceted approach involving column selection and other parameters may be necessary.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured around common symptoms observed in the chromatogram, providing potential causes and actionable solutions.

Symptom 1: Poor Peak Shape (Tailing or Fronting) of the Target Analyte Peak

While not always indicative of co-elution, poor peak shape can mask underlying separation issues. Addressing these problems is a crucial first step.

  • Potential Cause: Active sites in the GC system (e.g., inlet liner, column) can cause peak tailing.

    • Explanation: Active sites are locations in the sample path that can interact undesirably with the analytes, often through hydrogen bonding. This can lead to peak tailing, especially for polar compounds.

    • Protocol 1.1: System Deactivation and Maintenance

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, especially those with glass wool, to ensure an inert surface for sample vaporization.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

      • Column Trimming: If the front end of the column is contaminated, trim 10-15 cm from the inlet side.

  • Potential Cause: Column overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

    • Protocol 1.2: Sample Dilution and Injection Volume Adjustment

      • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject the diluted samples.

      • Reduce Injection Volume: If dilution is not feasible, reduce the injection volume (e.g., from 1 µL to 0.5 µL).

Symptom 2: Complete or Partial Co-elution with Another Compound

This is the core challenge this guide addresses. The following sections provide a systematic approach to improving chromatographic resolution.

The goal here is to alter the interactions between the analytes and the stationary phase to achieve separation.

  • 2.1.1. Selecting the Right Stationary Phase

    • Explanation: The stationary phase is the most critical factor in determining the separation of compounds.[20][21] The principle of "like dissolves like" is a good starting point; non-polar columns are best for non-polar compounds, and polar columns are best for polar compounds.[20] Since 1-Octen-3-yl butyrate has both non-polar (the C8 chain) and polar (the ester group) characteristics, a mid-polar or polar column is often a good choice.

    • Protocol 2.1.1.1: Column Selection Strategy

      • Assess Your Current Column: Identify the stationary phase of your current column. Common non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1), while common polar phases include polyethylene glycol (e.g., Carbowax, DB-WAX).[20][21][22]

      • Choose an Alternative Phase: If you are using a non-polar column and experiencing co-elution, switching to a mid-polar (e.g., 5% phenyl-methylpolysiloxane like DB-5, HP-5ms) or a polar column (e.g., DB-WAX) can significantly alter the elution order and resolve the co-eluting peaks.[23]

Stationary Phase Type Common Phases Selectivity Best For
Non-Polar100% DimethylpolysiloxaneSeparation based on boiling pointGeneral purpose, non-polar compounds
Mid-Polar5% Phenyl-methylpolysiloxaneSlightly more polar, offers different selectivityGeneral purpose, aromatic compounds
PolarPolyethylene Glycol (WAX)Strong interactions with polar compoundsAlcohols, esters, aldehydes, FAMEs[22]
  • 2.1.2. Optimizing the Temperature Program

    • Explanation: The temperature program affects how long analytes spend in the stationary phase.[14][16] By carefully controlling the rate of temperature increase (the ramp rate), you can improve the separation of compounds with close boiling points.[15][17] A slower ramp rate generally leads to better resolution but longer run times.[18]

    • Protocol 2.1.2.1: Step-by-Step Temperature Program Optimization

      • Isothermal Hold at the Start: Begin with an initial temperature that is slightly below the boiling point of your most volatile compounds of interest. Hold this temperature for 1-2 minutes to ensure sharp initial peaks.

      • Slow the Ramp Rate: If 1-Octen-3-yl butyrate is co-eluting with a nearby peak, try reducing the temperature ramp rate in the region where it elutes. For example, if your current ramp is 10°C/min, try 5°C/min or even 3°C/min.

      • Introduce a Mid-Ramp Hold: If you know the approximate elution temperature of the co-eluting pair, you can introduce a short isothermal hold (1-2 minutes) about 20-30°C below this temperature to improve separation.[19]

  • 2.1.3. Adjusting Carrier Gas Flow Rate

    • Explanation: The carrier gas flow rate (or linear velocity) impacts the efficiency of the separation.[24][25][26] There is an optimal flow rate for each carrier gas and column dimension that provides the best resolution.[27][28] Deviating significantly from this optimum can lead to peak broadening and loss of resolution.

    • Protocol 2.1.3.1: Optimizing Linear Velocity

      • Know Your Optimum: For most applications using helium as the carrier gas with a 0.25 mm ID column, the optimal linear velocity is around 20-30 cm/s. For hydrogen, it is higher, around 35-45 cm/s.

      • Use Method Translation Software: If you are changing column dimensions or carrier gas type, use a method translation tool to calculate the new optimal flow rate and corresponding temperature program. This can save significant method development time.[29]

      • Experimental Verification: If you suspect your flow rate is not optimal, perform a series of runs where you systematically vary the flow rate (or pressure) and observe the effect on the resolution of the co-eluting pair.

When the above methods are insufficient, more advanced techniques may be required.

  • 2.2.1. Selective Detection with Mass Spectrometry (MS)

    • Explanation: A mass spectrometer can often distinguish between co-eluting compounds if they have different mass spectra.[4] By extracting the ion chromatograms (EICs) for unique ions of each compound, you can often quantify them even if they are not chromatographically separated.[9][11][12]

    • Protocol 2.2.1.1: Using Extracted Ion Chromatograms (EICs) for Quantification

      • Identify Unique Ions: Examine the mass spectra of the co-eluting compounds (either from a library or by analyzing pure standards) and identify ions that are unique to each compound.

      • Extract the EICs: In your MS software, generate the EICs for the unique ions you identified.

      • Quantify Using EICs: Use the peak areas from the EICs for quantification. This approach assumes that the unique ions are not present in the other co-eluting compound.

  • 2.2.2. Advanced Sample Preparation: Solid Phase Microextraction (SPME)

    • Explanation: SPME is a solvent-free extraction technique that can be used to selectively extract and concentrate volatile and semi-volatile compounds from a sample matrix.[30] By choosing an SPME fiber with a specific coating, you can preferentially extract certain types of compounds, potentially reducing the complexity of the sample injected into the GC and eliminating the co-eluting interference.[31][32][33]

    • Protocol 2.2.2.1: SPME Method Development for Selective Extraction

      • Fiber Selection: Choose a fiber with a polarity that is well-suited for 1-Octen-3-yl butyrate and less so for the interfering compound. For example, a polar fiber like polyacrylate (PA) or a divinylbenzene (DVB) mixed phase might offer different selectivity than a non-polar PDMS fiber.

      • Optimize Extraction Time and Temperature: The time and temperature of the extraction will affect the equilibrium of analytes between the sample and the fiber. Experiment with different times and temperatures to maximize the extraction of your target analyte while minimizing the extraction of the interferent.

Visualizations and Workflows

Troubleshooting_Workflow start Co-elution Suspected check_peak_shape Assess Peak Shape (Symmetry, Tailing) start->check_peak_shape ms_purity_check MS Peak Purity Check (If available) check_peak_shape->ms_purity_check optimize_temp Optimize Temperature Program (Ramp Rate, Holds) ms_purity_check->optimize_temp resolved Resolution Achieved optimize_temp->resolved Improved not_resolved Still Co-eluting optimize_temp->not_resolved No Improvement change_column Change GC Column (Different Stationary Phase) optimize_flow Optimize Carrier Gas Flow Rate change_column->optimize_flow use_eic Use Selective Detection (MS) Quantify with EICs optimize_flow->use_eic spme_cleanup Implement Selective Sample Prep (SPME) use_eic->spme_cleanup spme_cleanup->resolved not_resolved->change_column

Caption: A troubleshooting workflow for resolving co-elution issues.

SPME_Process cluster_sample Sample Vial sample_matrix Sample Matrix (e.g., Juice, Oil) headspace Headspace (Volatiles) spme_fiber SPME Fiber (Coated with Stationary Phase) spme_fiber->headspace Equilibration (Adsorption/Absorption) gc_inlet GC Inlet (Thermal Desorption) spme_fiber->gc_inlet Injection & Desorption

Caption: The Solid Phase Microextraction (SPME) process.

References

  • 1-Octen-3-yl butyrate - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Parameters of GC columns - GL Sciences. (2024, September 1). Retrieved January 12, 2026, from [Link]

  • 1-octen-3-yl butyrate, 16491-54-6 - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1-Octen-3-yl butyrate | C12H22O2 | CID 27892 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry - RSC Publishing. (2000, January 25). Retrieved January 12, 2026, from [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. (2020, March 1). Retrieved January 12, 2026, from [Link]

  • Chromatographic Deconvolution - SpectralWorks. (2018, September 7). Retrieved January 12, 2026, from [Link]

  • Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - ResearchGate. (2025, October 31). Retrieved January 12, 2026, from [Link]

  • GC Troubleshooting - Stepbio. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC - PubMed Central. (2013, June 28). Retrieved January 12, 2026, from [Link]

  • Agilent Food, Flavor and Fragrances GC Columns - Chrom Tech. (n.d.). Retrieved January 12, 2026, from [Link]

  • Adding more Power to your GC-MS Analysis through Deconvolution | Chromatography Today. (n.d.). Retrieved January 12, 2026, from [Link]

  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12). Retrieved January 12, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved January 12, 2026, from [Link]

  • Why Temperature Programming is Key to Better Chromatography - Mastelf. (2024, December 25). Retrieved January 12, 2026, from [Link]

  • Why Is Temperature Programming Used in Gas Chromatography - Drawell. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC Carrier Gas Guide: Selection & Applications - Phenomenex. (2025, April 1). Retrieved January 12, 2026, from [Link]

  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC. (2020, November 6). Retrieved January 12, 2026, from [Link]

  • Volatile Compounds in Food: Flavor & Analysis | StudySmarter. (2024, September 5). Retrieved January 12, 2026, from [Link]

  • What Is Temperature Programming in Gas Chromatography? - Industry news - alwsci. (2023, February 3). Retrieved January 12, 2026, from [Link]

  • Volatiles in Food Products - Encyclopedia.pub. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solid Phase Microextraction Fundamentals | Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis of Volatiles in Food Products - MDPI. (2021, September 17). Retrieved January 12, 2026, from [Link]

  • Agilent J&W GC Column Selection Guide - Postnova Analytics GmbH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Volatile Compounds in Foods and Beverages. (n.d.).
  • Rapid Analysis of Flavors and Fragrances Using High-Efficiency GC Columns. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC Troubleshooting Guide Poster - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Analysis of Volatiles in Food Products - ResearchGate. (2025, October 15). Retrieved January 12, 2026, from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Solid-Phase Microextraction - ResearchGate. (2025, October 18). Retrieved January 12, 2026, from [Link]

  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms) - Polish Journal of Food and Nutrition Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. (2024, July 31). Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 1-Octen-3-yl Butyrate

Welcome to the technical support center for troubleshooting challenges in the extraction of volatile and semi-volatile compounds. This guide is specifically designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges in the extraction of volatile and semi-volatile compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low recovery of 1-Octen-3-yl butyrate during their extraction processes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the common and specific issues you may be facing.

Understanding the Molecule: 1-Octen-3-yl Butyrate

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 1-Octen-3-yl butyrate, as these characteristics fundamentally influence its behavior during extraction.

PropertyValueImplication for Extraction
Molecular Weight 198.30 g/mol [1][2]Moderate molecular weight, influencing its volatility.
Boiling Point 225-229 °C[2][3][4]Relatively high, suggesting it is semi-volatile.
Vapor Pressure 0.0244 mmHg at 25°C[3]Low volatility at room temperature, but can be lost with heating.
Solubility Insoluble in water; soluble in oils and ethanol[1]Dictates the choice of extraction solvents.
LogP 3.46 - 4.0[3]Indicates a non-polar, lipophilic nature, favoring partitioning into organic solvents.
Odor Fruity, buttery, mushroom[2][4]A key characteristic often used in flavor and fragrance analysis.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm experiencing consistently low recovery of 1-Octen-3-yl butyrate in my liquid-liquid extraction (LLE). What are the most likely causes?

Low recovery in LLE is a multifaceted issue that can often be traced back to a few key areas. Let's break down the potential culprits:

A1: The primary suspects for low recovery of this lipophilic ester are:

  • Inappropriate Solvent Choice: The high LogP value of 1-Octen-3-yl butyrate indicates its preference for non-polar environments. If your extraction solvent is not sufficiently non-polar, the compound will not efficiently partition from the aqueous phase.

    • Recommendation: Employ a non-polar solvent such as hexane, diethyl ether, or a mixture thereof. For a slightly more polar character that can still be effective, consider ethyl acetate. Avoid highly polar solvents.

  • Suboptimal pH of the Aqueous Phase: While 1-Octen-3-yl butyrate itself is not ionizable, the pH of your sample matrix can influence the solubility of other components that might interfere with the extraction, such as by forming emulsions.

    • Recommendation: For a neutral compound like this ester, maintaining a neutral pH is generally a safe starting point. However, if your matrix is complex, adjusting the pH away from the pKa of interfering acidic or basic compounds can improve extraction efficiency by altering their solubility.

  • Emulsion Formation: The presence of surfactants, proteins, or lipids in your sample can lead to the formation of a stable emulsion at the solvent-solvent interface, trapping your analyte and preventing a clean separation.[5]

    • Troubleshooting Emulsions:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]

      • Salting Out: Add sodium chloride to the aqueous phase to increase its polarity and break the emulsion.[5][6]

      • Centrifugation: If the emulsion persists, centrifuging the mixture can help to break it.

      • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the interface and disrupt the emulsion.[5]

  • Insufficient Phase Separation Time: Rushing the separation can lead to the collection of an incomplete organic phase or the inclusion of some of the aqueous phase, both of which will lower your final recovery.

    • Recommendation: Allow adequate time for the two phases to fully separate. The interface should be sharp and clear.

  • Analyte Volatility: Although it has a high boiling point, losses can occur during solvent evaporation steps, especially if heat and high vacuum are applied.

    • Recommendation: Use a gentle stream of nitrogen for solvent evaporation at room temperature or slightly above. Avoid high temperatures.

Q2: My sample matrix is high in fat. Could this be affecting my recovery, and how should I adapt my protocol?

A2: Yes, a high-fat matrix is a significant challenge for the extraction of lipophilic compounds like 1-Octen-3-yl butyrate. The analyte can become sequestered in the fat, leading to poor partitioning into the extraction solvent.[7]

Here is a decision-making workflow for handling high-fat samples:

high_fat_workflow start Start: High-Fat Sample pretreatment Pre-treatment: Saponification or Lipase Digestion start->pretreatment Option 1 direct_spe Direct Solid-Phase Extraction (SPE) start->direct_spe Option 3 fat_removal_tech Fat Removal Technique (e.g., SAFE) start->fat_removal_tech Option 2 lle Liquid-Liquid Extraction (LLE) pretreatment->lle spe Solid-Phase Extraction (SPE) Cleanup lle->spe analysis GC-MS/FID Analysis spe->analysis direct_spe->analysis fat_removal_tech->analysis

Caption: Workflow for high-fat sample extraction.

Detailed Protocols:

  • Option 1: Pre-treatment followed by LLE and SPE Cleanup

    • Saponification: For robust analytes, you can saponify the fat by adding a methanolic potassium hydroxide solution and heating. This converts the triglycerides into water-soluble glycerol and fatty acid salts, releasing the trapped 1-Octen-3-yl butyrate. Caution: This method may degrade the target analyte due to the presence of the ester linkage, so a pilot study is recommended.

    • Liquid-Liquid Extraction: After saponification and neutralization, proceed with LLE using a non-polar solvent like hexane.

    • SPE Cleanup: Use a silica-based or other normal-phase SPE cartridge to remove any remaining polar interferences.

  • Option 2: Solvent-Assisted Flavor Evaporation (SAFE) This technique is excellent for separating volatile and semi-volatile compounds from a lipid matrix under high vacuum and at low temperatures, minimizing thermal degradation.[7]

    • Extract your sample with a suitable solvent (e.g., diethyl ether).

    • Introduce the extract into the SAFE apparatus. The solvent and volatile analytes will evaporate and be collected in a cold trap, leaving the non-volatile fats behind.

  • Option 3: Direct Solid-Phase Extraction (SPE) For some matrices, a direct SPE approach may be feasible.

    • Sample Dilution: Dilute the fatty sample in a solvent compatible with your SPE sorbent (e.g., hexane for a normal-phase sorbent).

    • SPE Protocol:

      • Sorbent: Use a sorbent that will retain your analyte while allowing the bulk of the fat to pass through, or vice-versa. A normal-phase sorbent like silica or a size-exclusion phase could be effective.

      • Load: Load the diluted sample onto the conditioned cartridge.

      • Wash: Wash with a weak solvent to remove interfering compounds.

      • Elute: Elute the 1-Octen-3-yl butyrate with a stronger solvent.

Q3: I am using Solid-Phase Extraction (SPE) and observing low recovery. What should I troubleshoot?

A3: Low recovery in SPE often points to an issue with one of the fundamental steps of the process. Here’s a systematic approach to troubleshooting:

spe_troubleshooting start Low SPE Recovery sorbent Incorrect Sorbent Choice? start->sorbent conditioning Improper Conditioning? start->conditioning loading Loading Conditions Incorrect? start->loading washing Wash Solvent Too Strong? start->washing elution Incomplete Elution? start->elution

Caption: Key areas for SPE troubleshooting.

  • Incorrect Sorbent Choice: For a non-polar compound like 1-Octen-3-yl butyrate, a reversed-phase sorbent (like C18 or C8) is generally appropriate for extraction from a polar (aqueous) sample. If your sample is dissolved in a non-polar solvent, a normal-phase sorbent (like silica or diol) would be the correct choice.

  • Improper Conditioning: Failure to properly solvate the sorbent will lead to inconsistent interactions and poor retention.

    • Protocol: For reversed-phase, condition with methanol (or another water-miscible organic solvent) followed by water (or your sample buffer). For normal-phase, condition with your elution solvent followed by your loading solvent. Crucially, do not let the sorbent run dry before loading your sample. [8]

  • Incorrect Loading Conditions:

    • pH: For reversed-phase SPE, if there are ionizable interferents, adjust the sample pH to ensure they are in a state that does not interfere with the retention of your neutral analyte.

    • Flow Rate: A high flow rate during sample loading can prevent proper partitioning of the analyte onto the sorbent. A slow, steady flow of about 1 mL/min is a good starting point.[8]

  • Wash Solvent is Too Strong: The wash step is intended to remove weakly bound interferences. If your wash solvent is too strong, it will prematurely elute your analyte of interest.

    • Troubleshooting: Analyze your wash fraction for the presence of 1-Octen-3-yl butyrate. If it's present, reduce the organic content of your wash solvent.[9]

  • Incomplete Elution: Your elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Troubleshooting: Analyze the SPE cartridge after elution by re-eluting with a much stronger solvent to see if any analyte remains. If so, increase the strength of your elution solvent (e.g., by increasing the percentage of organic solvent). You can also try a different elution solvent altogether.[9]

Q4: How can I be sure that my low recovery isn't an analytical issue with my GC-MS method?

A4: It is essential to decouple the extraction from the analysis to pinpoint the source of the problem.

Protocol for Method Validation:

  • Direct Injection of a Standard: Prepare a standard solution of 1-Octen-3-yl butyrate in your final extraction solvent at a known concentration that you would expect after a successful extraction. Inject this directly into your GC-MS.

    • Expected Outcome: You should see a sharp, symmetrical peak with a good signal-to-noise ratio. If not, your analytical method (e.g., inlet temperature, column, temperature program, MS parameters) needs optimization.

  • Spike a Clean Solvent: Perform your entire extraction and concentration procedure on a clean solvent (the same one you use for your samples) that has been spiked with a known amount of 1-Octen-3-yl butyrate.

    • Expected Outcome: The recovery from this spiked solvent should be >95%. If it is low, it points to losses during the solvent handling and concentration steps (e.g., evaporation).

  • Spike a Blank Matrix: Spike a blank sample matrix (one that does not contain 1-Octen-3-yl butyrate) with a known amount of the analyte and perform the entire extraction and analysis procedure.

    • Expected Outcome: The recovery from the spiked matrix will tell you the efficiency of your extraction from that specific matrix. If this is low, but the spiked solvent recovery was high, it confirms that the issue lies with the sample matrix interactions during extraction.

Quantitative Data Summary:

ExperimentExpected RecoveryImplication of Low Recovery
Direct Standard Injection N/A (Baseline)Problem with GC-MS method.
Spiked Clean Solvent >95%Loss during solvent evaporation/handling.
Spiked Blank Matrix >80% (typically)Inefficient extraction from the matrix.

References

  • 1-Octen-3-yl butyrate - LookChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • 1-Octen-3-yl butyrate | C12H22O2 | CID 27892 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • 1-octen-3-yl butyrate, 16491-54-6 - The Good Scents Company. (n.d.). Retrieved January 13, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved January 13, 2026, from [Link]

  • Extraction Methods - Eden Botanicals. (n.d.). Retrieved January 13, 2026, from [Link]

  • Extraction methods of volatile oil. (n.d.). Retrieved January 13, 2026, from [Link]

  • Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography | Request PDF - ResearchGate. (2025, August 6). Retrieved January 13, 2026, from [Link]

  • Extraction Methods of Natural Essential Oils - TNAU Agritech Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • Extraction Method of Volatile Oil - Glassment. (2025, March 25). Retrieved January 13, 2026, from [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025, May 21). Retrieved January 13, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 13, 2026, from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

  • Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation - CentAUR. (n.d.). Retrieved January 13, 2026, from [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One - Research journals. (2022, April 20). Retrieved January 13, 2026, from [Link]

  • 1-OCTEN-3-YL BUTYRATE | FEMA - Flavor and Extract Manufacturers Association. (n.d.). Retrieved January 13, 2026, from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed. (2022, April 20). Retrieved January 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 1-Octen-3-yl Butyrate During Sample Preparation

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Octen-3-yl butyrate. This volatile ester, known for its characteristic mushroom and fruity a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Octen-3-yl butyrate. This volatile ester, known for its characteristic mushroom and fruity aroma, is a key compound in flavor, fragrance, and various biological studies. However, its chemical structure—specifically the ester linkage and the allylic double bond—renders it susceptible to degradation during sample preparation, leading to inaccurate quantification and misinterpretation of results.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your 1-Octen-3-yl butyrate samples. We will delve into the mechanisms of degradation and provide scientifically-grounded, practical solutions to minimize analyte loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways my 1-Octen-3-yl butyrate sample can degrade during preparation?

A1: 1-Octen-3-yl butyrate is vulnerable to three main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acids or bases, yielding 1-octen-3-ol and butyric acid. This is a significant concern in aqueous sample matrices.

  • Oxidation: The allylic C-H bonds are susceptible to oxidation, which can alter the molecule's structure and volatility.

  • Enzymatic Degradation: Samples from biological matrices (e.g., plants, fruits, microbial cultures) may contain esterase enzymes that rapidly hydrolyze the ester bond.[1][2][3]

Understanding these pathways is the first step toward preventing them.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: I'm seeing lower than expected concentrations of 1-Octen-3-yl butyrate in my results.

This is the most common symptom of analyte degradation. Let's break down the potential causes and solutions.

Potential Cause A: Hydrolysis (Acid or Base-Catalyzed)

  • Why it happens: The ester linkage in 1-Octen-3-yl butyrate is susceptible to hydrolysis, a reaction that breaks the ester bond to form an alcohol (1-octen-3-ol) and a carboxylic acid (butyric acid). This reaction is significantly accelerated by the presence of strong acids or bases.

  • Solutions:

    • pH Control: Maintain your sample and extraction solvent at a neutral pH (around 7.0) whenever possible. If your sample matrix is inherently acidic or basic, neutralize it carefully with a suitable buffer before extraction. For many applications, a phosphate buffer is a good choice.

    • Minimize Water Contact: Since water is a reactant in hydrolysis, minimize the exposure of your sample to aqueous environments, especially at non-neutral pH. If working with aqueous samples, keep the processing time as short as possible and the temperature low.

    • Solvent Choice: Use dry, high-purity solvents for extraction and dilution. Common choices for volatile esters include hexane, dichloromethane, and ethyl acetate.[4][5]

Potential Cause B: Enzymatic Degradation

  • Why it happens: If your sample is derived from a biological source such as fruits, vegetables, or microbial cultures, it likely contains esterase enzymes. These enzymes are highly efficient at hydrolyzing ester bonds and can rapidly degrade your analyte.[1][6]

  • Solutions:

    • Thermal Inactivation: For many plant and microbial samples, a quick heat treatment (blanching) can denature and inactivate esterases. However, this must be done carefully to avoid thermal degradation of the analyte.

    • Esterase Inhibitors: The most effective way to prevent enzymatic degradation is to add esterase inhibitors to your sample homogenization buffer. A cocktail of inhibitors is often more effective than a single one. Commercially available plant-specific protease and esterase inhibitor cocktails are an excellent option.[7]

    • Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the activity of any endogenous enzymes.

Potential Cause C: Thermal Degradation

  • Why it happens: While 1-Octen-3-yl butyrate has a relatively high boiling point (225-229 °C), prolonged exposure to high temperatures during sample preparation (e.g., in a hot GC injection port) can cause it to break down.[8][9]

  • Solutions:

    • Optimize GC Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.

    • Solvent Focusing: Use a GC injection technique that allows for a lower inlet temperature, such as a splitless injection with a solvent that has a boiling point significantly lower than the analyte.

    • Avoid Prolonged Heating: Minimize the time your sample spends in heated zones of your analytical instruments before analysis.

Potential Cause D: Oxidative Degradation

  • Why it happens: The double bond in the octenyl moiety of the molecule can be susceptible to oxidation, especially if the sample is exposed to air and light for extended periods.

  • Solutions:

    • Use Antioxidants: For samples that are prone to oxidation, consider adding a small amount of a non-volatile antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.

    • Inert Atmosphere: If possible, prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Protect from Light: Store samples in amber vials to protect them from light, which can catalyze oxidative reactions.

Visualizing Degradation Pathways and Prevention

To better understand the challenges and solutions, the following diagrams illustrate the degradation pathways of 1-Octen-3-yl butyrate and a recommended sample preparation workflow.

cluster_degradation Degradation Pathways 1-Octen-3-yl_butyrate 1-Octen-3-yl butyrate Hydrolysis_Products 1-Octen-3-ol + Butyric Acid 1-Octen-3-yl_butyrate->Hydrolysis_Products  Acid/Base, H2O Oxidation_Products Oxidized Products 1-Octen-3-yl_butyrate->Oxidation_Products  O2, Light Enzymatic_Hydrolysis_Products 1-Octen-3-ol + Butyric Acid 1-Octen-3-yl_butyrate->Enzymatic_Hydrolysis_Products  Esterases

Caption: Major degradation pathways of 1-Octen-3-yl butyrate.

Recommended Sample Preparation Workflow

The following workflow is a general guideline for preparing samples for the analysis of 1-Octen-3-yl butyrate, for instance by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection Homogenization Homogenization (on ice, with esterase inhibitors if needed) Start->Homogenization pH_Adjustment pH Adjustment (to neutral) Homogenization->pH_Adjustment Extraction Extraction (e.g., HS-SPME) pH_Adjustment->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Recommended sample preparation workflow.

Quantitative Data Summary

While specific stability data for 1-Octen-3-yl butyrate is not extensively published, the following table summarizes general stability considerations for esters based on established chemical principles.

ParameterConditionExpected Stability of 1-Octen-3-yl ButyrateRecommendation
pH < 4Low (Acid-catalyzed hydrolysis)Adjust to pH 7.0
4 - 8Moderate to HighOptimal range for sample prep
> 8Low (Base-catalyzed hydrolysis)Adjust to pH 7.0
Temperature < 4°CHighStore samples at low temperature
20-40°CModerateMinimize time at room temperature
> 60°CLow (Risk of thermal degradation)Avoid excessive heating
Enzymes Esterases presentVery LowUse inhibitors or thermal inactivation
Light/Oxygen Prolonged exposureLow to Moderate (Oxidation)Use amber vials and inert atmosphere

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for 1-Octen-3-yl Butyrate Analysis

This protocol provides a starting point for the analysis of 1-Octen-3-yl butyrate in a liquid matrix. Optimization will be required for your specific sample type and instrumentation.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heater/agitator for headspace vials

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place a known amount of your sample (e.g., 5 mL) into a 20 mL headspace vial.

    • If the sample is from a biological matrix, add an appropriate esterase inhibitor cocktail.

    • Adjust the pH of the sample to ~7.0 using a suitable buffer.

    • Add a small, saturated amount of sodium chloride (NaCl) to increase the volatility of the analyte.

    • Spike the sample with an appropriate internal standard if quantitative analysis is required.

  • HS-SPME Extraction:

    • Immediately seal the vial.

    • Place the vial in the heater/agitator and equilibrate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued heating and agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

    • Desorb the analytes onto the GC column using an appropriate temperature and time.

    • Run your established GC-MS method for the analysis of volatile compounds.

By carefully considering and controlling the factors that can lead to the degradation of 1-Octen-3-yl butyrate, you can significantly improve the accuracy and reliability of your analytical results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • G-Biosciences. (n.d.). Plant ProteaseArrest™ Protease Inhibitor Cocktail. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE. Retrieved from [Link]

  • Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]

  • Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction.
  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl butyrate. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2025). Production, optimization and characterization of esterase isolated from a new endophytic Trichoderma afroharzianum strain AUMC 16433 and its applications in dye decolorization. Journal of Genetic Engineering and Biotechnology, 23(1), 1-15.
  • Wozniak, E., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules, 27(3), 948.
  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743.
  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • Chan, C. C., et al. (Eds.). (2001).
  • Yilmaz, B., et al. (2022).
  • ResearchGate. (n.d.). 8224 PDFs | Review articles in VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Majcher, M., & Jeleń, H. (2011). Identification of key odorants of the traditional podlaski dried cheese. Acta Scientiarum Polonorum, Technologia Alimentaria, 10(3), 347-356.

Sources

Troubleshooting

Technical Support Center: Calibration Curve Challenges for 1-Octen-3-yl Butyrate Quantification

Welcome to the technical support guide for the quantitative analysis of 1-Octen-3-yl butyrate. This resource is designed for researchers, analytical scientists, and quality control professionals who are developing and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 1-Octen-3-yl butyrate. This resource is designed for researchers, analytical scientists, and quality control professionals who are developing and troubleshooting methods for this specific analyte. 1-Octen-3-yl butyrate, a key aroma compound with a characteristic mushroom and fruity scent, presents unique challenges in quantification due to its physicochemical properties.[1][] This guide provides in-depth, experience-based solutions to common problems encountered when establishing a reliable and reproducible calibration curve.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during method development for 1-Octen-3-yl butyrate quantification.

Q1: What are the primary reasons for poor linearity (e.g., r² < 0.995) in my calibration curve for 1-Octen-3-yl butyrate?

Poor linearity is a common issue stemming from several factors related to the analyte's properties and the analytical system. The most frequent causes are:

  • Analyte Adsorption: At lower concentrations, this semi-volatile ester can adsorb to active sites within the GC system, such as the inlet liner, column head, or transfer lines. This leads to a disproportionately low response for low-level standards.

  • Detector Saturation: At high concentrations, the mass spectrometer or flame ionization detector (FID) can become saturated, causing the response to plateau and the curve to bend downwards.

  • Standard Instability: Due to its volatility, improper preparation or storage of standards can lead to evaporative losses, especially in lower concentration working standards, skewing the curve.[3]

  • Matrix Effects: If using matrix-matched standards, non-volatile components in the matrix can coat the GC inlet, leading to inconsistent analyte transfer and poor linearity.[4]

Q2: My calibration standards show poor reproducibility with high Relative Standard Deviations (RSDs). What should I investigate first?

High RSDs are typically a sign of inconsistent sample handling or system instability. A logical troubleshooting workflow is essential:

  • Check for System Leaks: Even a small leak in the injector septa, column fittings, or gas lines can cause significant fluctuations in flow and pressure, leading to variable injection volumes and poor reproducibility.[5][6]

  • Verify Standard Preparation Technique: 1-Octen-3-yl butyrate is volatile. Ensure standards are prepared in a temperature-controlled environment and kept tightly sealed and cool to prevent evaporative loss. Always use high-precision volumetric flasks and gas-tight syringes.

  • Examine the Injection System: For liquid injections, inspect the syringe for bubbles or damage. For headspace analysis, ensure vials are sealed with high-quality septa and crimped properly to prevent leaks during incubation.[7]

  • Assess Autosampler Performance: Verify that the autosampler is drawing and injecting consistent volumes. Run a sequence of the same standard multiple times to isolate system versus preparation variability.

Q3: Should I use headspace GC or direct liquid injection for my analysis?

The choice depends primarily on your sample matrix.

  • Headspace (HS) GC is highly recommended for complex matrices such as food products, biological fluids, or environmental samples.[8][9] HS analysis injects only the volatile components from the sample's gas phase, which protects the GC inlet and column from contamination by non-volatile residues like sugars, proteins, and lipids.[8][10] This results in a cleaner chromatogram, less instrument maintenance, and a longer column lifetime.

  • Direct liquid injection is suitable for clean samples , such as 1-octen-3-yl butyrate dissolved in a pure solvent or a simple, pre-extracted mixture. While simpler to set up, it risks introducing non-volatile material into the system, which can cause peak tailing and require more frequent inlet maintenance.[6]

Q4: Is derivatization necessary for GC analysis of 1-Octen-3-yl butyrate?

No, derivatization is not necessary and should be avoided. 1-Octen-3-yl butyrate is a fatty acid ester and is already sufficiently volatile and thermally stable for direct GC analysis.[1][3] Derivatization is a chemical process used to increase the volatility or thermal stability of otherwise non-volatile or polar compounds, such as converting free fatty acids or sugars into more GC-amenable forms.[11][12][13] Applying such a process to 1-octen-3-yl butyrate would unnecessarily complicate the sample preparation and could potentially degrade the target analyte.

Q5: What is the best solvent for preparing my stock and working standards?

The ideal solvent must meet several criteria: it must fully solubilize the analyte, be of high purity, and not interfere with the analyte's peak in the chromatogram.

  • Recommended Solvents: Methanol, ethanol, or hexane are excellent choices. 1-Octen-3-yl butyrate is soluble in alcohols and oils but insoluble in water.[1][]

  • Solvent Purity: Always use GC-grade or higher purity solvents to avoid introducing contaminants that could co-elute with your analyte or create a high baseline.

  • Causality: The choice of solvent can impact peak shape. Injecting a large volume of a solvent that is not compatible with the GC column's stationary phase can cause peak splitting or fronting. It is often best to prepare standards in the same solvent used for the final sample extraction to ensure consistency.

Q6: How can I minimize analyte loss due to volatility during sample preparation?

Minimizing the loss of this semi-volatile compound is critical for accurate quantification.

  • Temperature Control: Prepare standards and handle samples at cool temperatures (e.g., in an ice bath) to reduce the analyte's vapor pressure.[3] Store stock solutions and standards in a refrigerator or freezer at or below 4°C in tightly sealed containers.

  • Use Appropriate Labware: Always use volumetric flasks with stoppers for standard preparation. When transferring solutions, work quickly and efficiently. For GC vials, use caps with high-quality septa (e.g., PTFE/silicone) to prevent evaporation.

  • Minimize Headspace: When storing solutions, choose vials that are appropriately sized to minimize the gas-phase volume (headspace) above the liquid, reducing the amount of analyte that can partition into the vapor phase.

Section 2: Troubleshooting Guide: A Systematic Approach

This guide provides a symptom-based approach to resolving common issues with your calibration curve.

Problem 1: Non-Linear Curve (Bending at High Concentrations)
  • Symptom: The calibration curve is linear at low concentrations but flattens out or bends downwards at higher concentrations.

  • Primary Cause: Detector Saturation. The detector (MS or FID) has a finite linear dynamic range. At high analyte concentrations, its ability to produce a proportional signal is exceeded.

  • Solutions:

    • Reduce Concentration Range: The most straightforward solution is to lower the concentration of your highest calibration standard to a level that falls within the detector's linear range.

    • Decrease Injection Volume: Injecting a smaller volume of the sample (e.g., 0.5 µL instead of 1.0 µL) will reduce the mass of analyte reaching the detector.

    • Increase Split Ratio (for Split/Splitless Injection): If using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1) will vent more of the sample, allowing less analyte to enter the column.

Problem 2: Non-Linear Curve (Poor Response at Low Concentrations)
  • Symptom: The curve shows a poor or non-linear response at the lowest concentration points, often leading to a positive y-intercept that does not reflect a true blank contamination.

  • Primary Cause: Analyte Adsorption. Active sites in the GC pathway (e.g., metal surfaces in the injector, silanol groups on the liner or column) can irreversibly bind to the analyte, especially at low concentrations where these sites are not yet saturated.[5][6]

  • Solutions:

    • Use Deactivated Liners: Replace the standard glass inlet liner with one that has been chemically deactivated (silanized) to cover active sites. This is the most effective solution.

    • Column Maintenance: Trim the first 10-15 cm from the front of the GC column. This section is most prone to contamination and activity.

    • System Conditioning: Before running the calibration curve, inject a high-concentration standard a few times to "prime" or passivate the system by saturating the active sites.

Problem 3: Significant Y-Intercept in the Calibration Curve
  • Symptom: The linear regression of your calibration curve results in a high positive y-intercept, suggesting a response even at zero concentration.

  • Primary Cause: System Contamination. This indicates that the analyte or an interfering compound is present in your blank samples.

  • Solutions:

    • Analyze Solvent Blanks: Inject a sample of the pure solvent used for your standards. If a peak is present at the retention time of 1-octen-3-yl butyrate, the solvent is contaminated.[14]

    • Check for Carryover: Run a solvent blank immediately after injecting your highest calibration standard. A peak in the blank indicates carryover from the previous injection, which can be caused by a contaminated syringe or inlet.[7] Implement a more rigorous syringe cleaning protocol between injections.

    • Inspect Consumables: Contamination can arise from septa, vials, or even the carrier gas. Ensure high-purity gases and clean consumables.

Section 3: Recommended Experimental Protocols

These protocols are designed to be self-validating and provide a robust starting point for your analysis.

Protocol 3.1: Preparation of Calibration Standards

This protocol emphasizes techniques to ensure accuracy and minimize volatility-related errors.

  • Prepare the Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of pure 1-octen-3-yl butyrate standard into a clean 25 mL volumetric flask. Record the exact weight. b. Dissolve the standard in a small amount of high-purity methanol (or another suitable solvent). c. Once fully dissolved, fill the flask to the 25 mL mark with the solvent. d. Stopper the flask and invert it 15-20 times to ensure homogeneity. e. Expert Insight: This stock solution is more stable than dilute working standards. Store it at ≤4°C in an amber glass container with a PTFE-lined cap for up to 3 months.

  • Prepare an Intermediate Stock Solution (e.g., 100 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature before opening to prevent condensation. b. Using a calibrated pipette, transfer 5 mL of the primary stock solution into a 50 mL volumetric flask. c. Dilute to the mark with the same solvent. Stopper and mix thoroughly.

  • Prepare Working Calibration Standards (e.g., 0.1 - 10 µg/mL): a. Prepare a series of at least 5 calibration standards by performing serial dilutions from the intermediate stock solution into volumetric flasks. b. Trustworthiness Check: Prepare these working standards fresh daily. Their low concentration makes them highly susceptible to evaporative losses and adsorption to container walls. c. Transfer the final standards to 2 mL autosampler vials and cap them immediately. Do not leave them uncapped on the bench.

Table 1: Example GC-MS Method Parameters

These are suggested starting parameters. Optimization will be required for your specific instrument and application.

ParameterHeadspace (HS) InjectionDirect Liquid Injection
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalentDB-5ms (30m x 0.25mm, 0.25µm) or equivalent
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C @ 10°C/min, hold 5 min50°C (hold 2 min), ramp to 250°C @ 10°C/min, hold 5 min
Inlet Temp 250°C250°C
Injection Mode N/ASplit (Ratio 20:1)
Injection Vol N/A1 µL
HS Sampler Agilent 8697 or equivalentN/A
HS Vial Temp 80°CN/A
HS Loop Temp 90°CN/A
HS Transfer Line 100°CN/A
HS Incubation 15 minN/A
MS Source Temp 230°C230°C
MS Quad Temp 150°C150°C
Acquisition Scan (m/z 40-300) & SIMScan (m/z 40-300) & SIM
SIM Ions m/z 54, 43 (Quantifier/Qualifier from NIST data)[1]m/z 54, 43 (Quantifier/Qualifier from NIST data)[1]

Section 4: Visual Diagrams and Workflows

Diagram 1: Troubleshooting Calibration Curve Linearity

G start Poor Linearity Observed (r² < 0.995) check_range Is the curve bending at HIGH concentrations? start->check_range check_low Is the curve inaccurate at LOW concentrations? check_range->check_low No sat Possible Cause: Detector Saturation check_range->sat Yes ads Possible Cause: Analyte Adsorption check_low->ads Yes repro Check Reproducibility (RSDs) check_low->repro No sol_sat1 Solution: Lower concentration range sat->sol_sat1 sol_sat2 Solution: Decrease injection volume or increase split ratio sat->sol_sat2 end_node Re-run Calibration Curve sol_sat1->end_node sol_sat2->end_node sol_ads1 Solution: Use deactivated inlet liner ads->sol_ads1 sol_ads2 Solution: Trim GC column ads->sol_ads2 sol_ads3 Solution: 'Prime' system with high concentration injection ads->sol_ads3 sol_ads1->end_node sol_ads2->end_node sol_ads3->end_node repro_bad High RSDs (>15%) repro->repro_bad repro_good Acceptable RSDs (<15%) repro_bad->repro_good After fixes prep Possible Cause: Standard Prep/Handling Error repro_bad->prep leak Possible Cause: System Leak repro_bad->leak repro_good->end_node sol_prep Solution: Review standard prep protocol (Protocol 3.1) prep->sol_prep sol_prep->end_node sol_leak Solution: Perform leak check on inlet and fittings leak->sol_leak sol_leak->end_node

Caption: A workflow for troubleshooting poor linearity in calibration curves.

Diagram 2: Decision Tree for Sample Introduction Technique

G start Select Sample Introduction Technique for 1-Octen-3-yl Butyrate matrix_q What is the sample matrix? start->matrix_q complex Complex Matrix (e.g., Food, Biological Fluid, Environmental Sample) matrix_q->complex Complex simple Simple/Clean Matrix (e.g., Pure Solvent, Clean Extract) matrix_q->simple Simple hs_rec RECOMMEND: Headspace (HS) GC complex->hs_rec li_rec RECOMMEND: Direct Liquid Injection simple->li_rec hs_adv Advantages: - Protects GC inlet and column - Reduces matrix effects - Less instrument maintenance hs_rec->hs_adv li_adv Advantages: - Simpler setup - No specialized hardware needed li_rec->li_adv li_consider Considerations: - Risk of column contamination - May require sample cleanup - Potential for peak tailing li_rec->li_consider

Caption: Decision tree for choosing between Headspace and Liquid Injection.

References

  • PubChem. (n.d.). 1-Octen-3-yl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • Kuhnt, K., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography - a comparison of different derivatization and extraction procedures. PubMed. Retrieved from [Link]

  • Maw, R., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Azadmard-Damirchi, S., & Dutta, P. C. (2007). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health. Retrieved from [Link]

  • Teledyne Tekmar. (2024). Troubleshooting Common Issues with Purge and Trap Autosamplers! Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

  • Persee. (2024). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? Retrieved from [Link]

  • Shimadzu. (2022). GC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2024). How to decide between liquid or headspace sampling and recent improvements in headspace technology. Retrieved from [Link]

  • ALWSCI. (2024). What Is The Difference Between Headspace And Direct Injection? Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics. Retrieved from [Link]

  • AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 1-OCTEN-3-YL BUTYRATE. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide. Scribd. Retrieved from [Link]

  • Kačániová, M., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

  • De Vadder, F., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Zeng, L., & Dai, J. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Retrieved from [Link]

  • Van Eeckhout, A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • PLOS. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Elsevier. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Octen-3-yl Butyrate and 1-Octen-3-ol: A Guide for Researchers and Drug Development Professionals

In the vast and intricate world of volatile organic compounds (VOCs), 1-octen-3-ol and its ester derivative, 1-octen-3-yl butyrate, hold significant interest for researchers across various disciplines, from flavor and fr...

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of volatile organic compounds (VOCs), 1-octen-3-ol and its ester derivative, 1-octen-3-yl butyrate, hold significant interest for researchers across various disciplines, from flavor and fragrance chemistry to chemical ecology and drug development. While structurally related, these two compounds exhibit distinct sensory and biological properties. This guide provides a comprehensive comparative analysis of 1-octen-3-yl butyrate and 1-octen-3-ol, supported by experimental data and detailed methodologies, to assist scientists in their research and development endeavors.

Introduction: A Tale of an Alcohol and its Ester

1-octen-3-ol, often referred to as "mushroom alcohol," is a naturally occurring secondary alcohol renowned for its characteristic earthy, mushroom-like aroma.[1][2][3] It is a key volatile compound in many fungi and is also found in various plants, cheeses, and even human breath and sweat.[1][2] Its ester, 1-octen-3-yl butyrate, is formed through the reaction of 1-octen-3-ol with butyric acid. This esterification process modifies the parent molecule's chemical and sensory properties, leading to a compound with a more complex aroma profile, often described as fruity, buttery, and with mushroom undertones.[4][5] Understanding the nuances between these two molecules is crucial for their effective application.

Chemical and Physical Properties: A Comparative Overview

The addition of a butyrate group to the 1-octen-3-ol backbone results in predictable changes in its physicochemical properties. 1-Octen-3-yl butyrate has a higher molecular weight and boiling point compared to its parent alcohol, which influences its volatility and release characteristics in various matrices.

Property1-Octen-3-yl Butyrate1-octen-3-ol
Chemical Formula C₁₂H₂₂O₂C₈H₁₆O
Molecular Weight 198.30 g/mol [5]128.21 g/mol [3]
Boiling Point 225-229 °C[4]84-85 °C @ 25 mmHg[1]
Density 0.87 g/mL at 25 °C[4]0.837 g/mL at 20 °C[1]
Solubility Insoluble in water; soluble in oils and ethanol.[5]Limited solubility in water; soluble in organic solvents.[1]
CAS Number 16491-54-6[4]3391-86-4[3]

Sensory Profile: From Earthy to Fruity-Mushroom

The most significant divergence between these two compounds lies in their aroma profiles. This difference is not merely descriptive but is also reflected in their odor detection thresholds.

1-octen-3-ol is characterized by a potent, earthy, and distinctly mushroom-like scent.[1][3] Its aroma is also described as green and slightly metallic.[3] The chirality of 1-octen-3-ol plays a critical role in its sensory perception; the (R)-(-)-enantiomer is primarily responsible for the characteristic mushroom aroma, while the (S)-(+)-enantiomer is described as more moldy and grassy.[1] The odor threshold for 1-octen-3-ol is remarkably low, reported to be around 1-10 parts per billion (ppb), making it a high-impact aroma compound.[1]

1-Octen-3-yl butyrate , on the other hand, presents a more complex and multifaceted aroma. While retaining a mushroom note from its parent alcohol, it is complemented by distinct fruity and buttery characteristics.[4][5] Its odor has also been described as having waxy and strawberry-like nuances.[4] The odor detection threshold for 1-octen-3-yl butyrate is reported to be 22 ppb, which, while still low, is higher than that of 1-octen-3-ol, suggesting a less potent but more nuanced aroma.[4]

Natural Occurrence and Biosynthesis

1-octen-3-ol is a widespread natural product. It is a key metabolite of linoleic acid in fungi, produced via the action of lipoxygenase and hydroperoxide lyase enzymes.[1][2] This biochemical pathway is the primary source of the characteristic mushroom scent. Beyond fungi, it is found in a variety of foods and plants, including lavender oil, certain cheeses, and fruits like raspberries and passion fruit.[1][4]

1-Octen-3-yl butyrate is also found in nature, though less ubiquitously than its parent alcohol. It has been identified in passion fruit, lemon peel oil, and lavender oil.[4] Its formation in nature is a result of the esterification of 1-octen-3-ol with butyric acid, a common fatty acid.

Caption: Biosynthesis of 1-octen-3-ol and its subsequent esterification to 1-Octen-3-yl butyrate.

Biological Activity: A Focus on Insect Attraction and Repellency

1-octen-3-ol is a well-documented semiochemical, a chemical messenger that mediates interactions between organisms. It is a potent attractant for a wide range of biting insects, including many species of mosquitoes and tsetse flies.[1][6] This property is exploited in insect traps, often in combination with carbon dioxide, to monitor and control vector populations.[7] Interestingly, while it attracts many mosquito species, it has been shown to act as a repellent for others, such as the southern house mosquito, Culex quinquefasciatus.[6][8]

The biological activity of 1-Octen-3-yl butyrate as an insect semiochemical is less extensively studied. However, its structural similarity to 1-octen-3-ol suggests it may also possess insect-modulating properties. Further research, particularly comparative electroantennography (EAG) and behavioral assays, is warranted to elucidate its specific role in insect chemical communication. The difference in volatility and aroma profile between the alcohol and its ester could lead to differential responses in various insect species.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed, step-by-step methodologies for the comparative analysis of 1-octen-3-yl butyrate and 1-octen-3-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Analysis

This protocol outlines the analysis of 1-octen-3-yl butyrate and 1-octen-3-ol to determine their purity and quantify their presence in various samples.

Objective: To separate, identify, and quantify 1-octen-3-yl butyrate and 1-octen-3-ol.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as carrier gas

  • Syringes for sample injection

  • Standards of 1-octen-3-yl butyrate and 1-octen-3-ol

  • Solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare solutions of 1-octen-3-yl butyrate and 1-octen-3-ol standards in the chosen solvent at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). For experimental samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile compounds.

  • GC-MS Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the oven temperature program: initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.

    • Set the carrier gas flow rate (helium) to 1 mL/min.

    • Set the MS transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Set the mass scan range from m/z 40 to 300.

  • Injection: Inject 1 µL of each standard and sample solution into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to 1-octen-3-ol and 1-octen-3-yl butyrate based on their retention times and mass spectra.

    • Generate a calibration curve for each compound using the standard solutions.

    • Quantify the amount of each compound in the experimental samples by comparing their peak areas to the calibration curves.

Sources

Comparative

A Comparative Sensory and Analytical Guide to 1-Octen-3-yl Butyrate and 1-Octen-3-yl Acetate

Introduction: Beyond the Mushroom Alcohol Within the landscape of flavor and fragrance chemistry, C8 compounds derived from 1-octen-3-ol—often called "mushroom alcohol"—are foundational for creating earthy, fungal, and g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Mushroom Alcohol

Within the landscape of flavor and fragrance chemistry, C8 compounds derived from 1-octen-3-ol—often called "mushroom alcohol"—are foundational for creating earthy, fungal, and green aroma profiles. While 1-octen-3-ol itself provides a potent and direct mushroom character, its esters offer nuanced and complex variations critical for sophisticated formulations. This guide provides an in-depth comparative analysis of two such esters: 1-octen-3-yl butyrate and its analog, 1-octen-3-yl acetate.

For researchers, product developers, and scientists, understanding the subtle yet significant sensory differences between these molecules is paramount for targeted application. This document moves beyond simple descriptors to explore the causality behind their distinct profiles, supported by established analytical methodologies, providing a framework for their effective selection and use. We will dissect their individual sensory characteristics, outline the rigorous experimental protocols required for their evaluation, and offer expert insights into their practical applications.

Physicochemical Foundation

Before delving into their sensory attributes, a comparison of their fundamental physicochemical properties provides context for their behavior in various matrices.

Property1-Octen-3-yl Butyrate1-Octen-3-yl Acetate
Synonyms Amylvinylcarbinyl butyrate, 1-Pentylallyl butyrateAmyl vinyl carbinyl acetate, Matsutake Acetate
CAS Number 16491-54-6[1]2442-10-6[2]
Molecular Formula C₁₂H₂₂O₂[3]C₁₀H₁₈O₂[4]
Molecular Weight 198.30 g/mol [3]170.25 g/mol [4]
Appearance Colorless to pale yellow liquid[3][]Colorless to pale yellow liquid[6][7]
Boiling Point ~225-229 °C[8][9]~189-190 °C[10]
Odor Threshold Detection: 22 ppb[8]Not explicitly found, but related alcohol is ~0.001 ppm[11]

Comparative Sensory Profile: The Impact of the Ester Moiety

The primary structural difference between the two molecules is the ester group: a butyrate (a four-carbon chain) versus an acetate (a two-carbon chain). This seemingly small change profoundly impacts the resulting sensory profile, shifting the character from rich and buttery to fresh and herbal.

1-Octen-3-yl Butyrate: Rich, Earthy, and Savory

The butyrate ester imparts a distinct richness and depth. Its profile is anchored by a strong mushroom character, but it is heavily complemented by buttery, fatty, and earthy notes.[1][][12] At a 1% dilution, it is described as musty, earthy, mushroom, and waxy.[8] This combination creates a savory, almost food-like impression. Some evaluations at higher concentrations (5 ppm) have even noted tuna fish-like and amine characteristics, highlighting its complexity in savory applications.[8]

1-Octen-3-yl Acetate: Green, Herbal, and Complex

In contrast, the acetate analog is significantly lighter and more aromatic. While it retains the foundational mushroom and earthy notes of its parent alcohol, these are interwoven with prominent fresh, green, herbal, and even lavender-like facets .[2][6][13] Its profile is often described as having fruity undertones, specifically unripe apple, pear, and melon.[2][4] This complexity makes it highly versatile, finding use not only in savory flavors but also in fragrances to impart natural, forest-like nuances.[6] Its presence in lavender and mint essential oils underscores its strong herbal character.[13][14]

Summary of Sensory Descriptors
Descriptor Type1-Octen-3-yl Butyrate1-Octen-3-yl Acetate
Primary Odor Mushroom, Buttery, Earthy[1][][8]Herbal, Green, Mushroom, Fruity[2][4][6]
Secondary Odor Fruity (Strawberry), Fatty, Waxy, Musty[8][9]Lavender, Minty, Earthy, Savory[2][6][13][14]
Primary Flavor Mushroom, Savory[1][8]Green, Earthy, Mushroom[2][6]
Secondary Flavor Buttery, Tuna-like (at 5 ppm)[][8]Waxy, Dairy, Unripe Fruit (Pear, Apple)[2][4]

Methodologies for Definitive Sensory Characterization

To move from subjective descriptors to objective, reproducible data, a dual-pronged approach combining instrumental analysis and trained human evaluation is required. This ensures that the chemical drivers of aroma are identified and their perceptual impact is quantified.

Workflow for Comparative Sensory Analysis

The following diagram illustrates the logical flow for a comprehensive comparison of the two aroma chemicals.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Human Sensory Evaluation cluster_3 Data Integration & Conclusion A Procure High-Purity Samples (1-Octen-3-yl Butyrate & Acetate) B Prepare Dilutions in Odorless Solvent (e.g., Propylene Glycol) A->B C Gas Chromatography- Olfactometry (GC-O) Analysis B->C Inject into GC E Quantitative Descriptive Analysis (QDA) with Trained Panel B->E Present to Panel D Identify Odor-Active Regions & Character Impact Compounds C->D G Correlate GC-O Data with QDA Panel Results D->G F Quantify Intensity of Sensory Descriptors E->F F->G H Generate Comparative Sensory Profiles & Spider Web Plots G->H I Final Report & Formulation Recommendations H->I

Sources

Validation

A Comparative Guide to the Extraction of 1-Octen-3-yl Butyrate for Flavor and Fragrance Analysis

For researchers, scientists, and professionals in the dynamic fields of flavor chemistry and drug development, the precise and efficient extraction of volatile organic compounds (VOCs) is a critical cornerstone of analyt...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic fields of flavor chemistry and drug development, the precise and efficient extraction of volatile organic compounds (VOCs) is a critical cornerstone of analytical workflows. 1-Octen-3-yl butyrate, a key contributor to the characteristic aroma of mushrooms and passion fruit, presents a unique analytical challenge due to its volatility and potential for thermal degradation.[1][2][3][4] This guide provides an in-depth, comparative analysis of three prevalent extraction methodologies for 1-Octen-3-yl butyrate: Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), and traditional Solvent Extraction.

Our objective is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, offering a self-validating system for each described method. By grounding our discussion in authoritative sources and providing detailed experimental workflows, this guide aims to empower researchers to make informed decisions for their specific analytical needs.

Understanding the Analyte: 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate is an ester recognized for its potent fruity, buttery, and mushroom-like aroma.[5][] Its presence is significant in various natural products, and its accurate quantification is essential for quality control, flavor profiling, and sensory analysis. Chemically, it is the butanoate ester of 1-octen-3-ol.[] Key physical properties relevant to its extraction include its relatively high boiling point (225-229 °C) and its insolubility in water, while being soluble in organic solvents.[3][5]

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based pre-concentration technique that has gained widespread adoption for the analysis of volatile and semi-volatile compounds.[7] The method relies on the partitioning of analytes from the sample matrix into the headspace and subsequent adsorption or absorption onto a coated fiber.

The Causality Behind the Choice

HS-SPME is favored for its simplicity, speed, and minimal sample preparation requirements. The elimination of solvents reduces the risk of co-extracting non-volatile matrix components that can interfere with chromatographic analysis. The choice of fiber coating is paramount and directly influences the extraction efficiency based on the polarity and molecular weight of the target analyte. For a moderately polar ester like 1-Octen-3-yl butyrate, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its broad applicability to a wide range of volatile compounds.[7][8]

Experimental Protocol: HS-SPME-GC-MS
  • Sample Preparation: Accurately weigh 1-5 grams of the homogenized sample (e.g., fruit puree, mushroom tissue) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to each vial for quantification.

  • Matrix Modification: To enhance the release of volatiles from the matrix, add a saturated salt solution (e.g., NaCl) to the vial. This "salting-out" effect increases the ionic strength of the aqueous phase, thereby decreasing the solubility of organic analytes and promoting their partitioning into the headspace.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace. Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The high temperature of the inlet (e.g., 250°C) facilitates the thermal desorption of the analytes from the fiber onto the GC column.

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of volatile compounds.

    • Oven Program: A temperature gradient program is employed to separate the analytes based on their boiling points and interactions with the stationary phase. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Visualizing the Workflow: HS-SPME

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample in Vial IS Add Internal Standard Sample->IS Salt Add Saturated Salt Solution IS->Salt Incubate Incubate & Agitate (e.g., 60°C) Salt->Incubate Equilibration Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyte Transfer GCMS GC-MS Analysis Desorb->GCMS

Caption: HS-SPME workflow for 1-Octen-3-yl butyrate analysis.

Method 2: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex matrices, particularly those with high fat or non-volatile content.[9][10] It is considered a gold standard for obtaining a comprehensive and artifact-free profile of flavor and aroma compounds.[9]

The Causality Behind the Choice

SAFE excels where other methods may fall short, particularly in its ability to recover a wide range of volatiles, including those with higher boiling points, without thermal degradation.[10] The use of a high vacuum allows for distillation at low temperatures (typically 40-50°C), preserving the integrity of thermally labile compounds like esters.[9] This is a significant advantage over techniques that require higher temperatures, which can lead to the formation of artifacts and an inaccurate representation of the sample's true volatile profile.

Experimental Protocol: SAFE
  • Initial Solvent Extraction: Homogenize the sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The choice of solvent is critical and should be based on the polarity of the target analytes. For 1-Octen-3-yl butyrate, a non-polar to moderately polar solvent is effective.

  • Drying and Filtration: Dry the solvent extract over anhydrous sodium sulfate to remove any residual water. Filter the extract to remove solid particles.

  • SAFE Distillation:

    • Assemble the SAFE apparatus, which consists of a dropping funnel, an evaporation flask, and a collection flask cooled with liquid nitrogen.

    • Evacuate the system to a high vacuum (e.g., 10⁻⁵ mbar).

    • Gently heat the evaporation flask in a water bath (e.g., 40°C).

    • Introduce the solvent extract dropwise from the dropping funnel into the evaporation flask. The volatiles will evaporate under the high vacuum and low temperature.

    • The volatile compounds are then condensed and collected in the liquid nitrogen-cooled trap.

  • Concentration: The collected distillate, which is now free of non-volatile matrix components, can be carefully concentrated to a smaller volume using a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the concentrated extract using the GC-MS conditions described in the HS-SPME section.

Visualizing the Workflow: SAFE

SAFE Workflow cluster_extraction Initial Extraction cluster_distillation SAFE Distillation cluster_analysis Analysis Homogenize Homogenize Sample with Solvent Dry Dry & Filter Extract Homogenize->Dry Load Load Extract into SAFE Apparatus Dry->Load Transfer Distill High Vacuum, Low Temp Distillation Load->Distill Collect Collect Volatiles in Cold Trap Distill->Collect Concentrate Concentrate Distillate Collect->Concentrate Recovery GCMS GC-MS Analysis Concentrate->GCMS

Caption: SAFE workflow for the extraction of 1-Octen-3-yl butyrate.

Method 3: Traditional Solvent Extraction

Traditional solvent extraction, also known as liquid-liquid extraction, is a fundamental and widely used technique for isolating compounds from a solid or liquid matrix.[11]

The Causality Behind the Choice

Solvent extraction is a versatile and scalable method that can be adapted to a wide range of sample types and volumes. The choice of solvent is the most critical parameter, and its polarity should be matched to the analyte of interest to maximize extraction efficiency.[12] For 1-Octen-3-yl butyrate, a solvent of intermediate polarity, such as a mixture of ethanol and water, can be effective, particularly for plant or fungal matrices.[13] While seemingly straightforward, this method requires careful optimization to minimize the co-extraction of interfering compounds and to ensure high recovery of the target analyte.

Experimental Protocol: Solvent Extraction
  • Sample Preparation: Homogenize the sample material to increase the surface area for extraction.

  • Extraction:

    • Place the homogenized sample in a flask and add the chosen extraction solvent (e.g., ethanol:water, 1:1 v/v).

    • Agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature or with gentle heating. The use of ultrasound or microwave assistance can enhance extraction efficiency and reduce extraction time.

  • Filtration and Concentration:

    • Separate the liquid extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract under reduced pressure using a rotary evaporator. This step must be performed carefully to avoid the loss of volatile compounds.

  • Clean-up (Optional): Depending on the complexity of the matrix, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds before GC-MS analysis.

  • GC-MS Analysis: Re-dissolve the concentrated extract in a suitable solvent and analyze using the GC-MS conditions previously described.

Visualizing the Workflow: Solvent Extraction

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis Homogenize Homogenize Sample AddSolvent Add Extraction Solvent Homogenize->AddSolvent Agitate Agitate/Extract AddSolvent->Agitate Filter Filter/Centrifuge Agitate->Filter Phase Separation Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Cleanup SPE Clean-up (Optional) Concentrate->Cleanup Preparation for Analysis GCMS GC-MS Analysis Cleanup->GCMS

Caption: Traditional Solvent Extraction workflow for 1-Octen-3-yl butyrate.

Performance Comparison

The following table summarizes the key performance characteristics of the three extraction methods for 1-Octen-3-yl butyrate. It is important to note that direct comparative data for this specific compound is limited; therefore, some values are based on performance with structurally similar volatile esters and the established principles of each technique.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Solvent-Assisted Flavor Evaporation (SAFE)Traditional Solvent Extraction
Principle Equilibrium partitioning into a coated fiber in the headspaceHigh-vacuum, low-temperature distillationPartitioning between a solid/liquid matrix and a liquid solvent
Extraction Efficiency Moderate to High (highly dependent on fiber and conditions)Very High (comprehensive recovery of volatiles)Moderate to High (dependent on solvent and technique)
Typical Recovery 80-100% for similar esters[14]>90% for a wide range of volatiles[10]70-95% (can be lower for highly volatile compounds)
Limit of Detection (LOD) Low (ng/L to µg/L range)[14]Very Low (pg/L to ng/L range)Low to Moderate (µg/L to mg/L range)
Limit of Quantification (LOQ) Low (ng/L to µg/L range)[14]Very Low (pg/L to ng/L range)Low to Moderate (µg/L to mg/L range)
Selectivity High (fiber choice allows for some selectivity)High (separates volatiles from non-volatiles)Low to Moderate (co-extraction of matrix components is common)
Sample Throughput High (amenable to automation)Low to Moderate (can be time-consuming)Moderate (can be parallelized)
Solvent Consumption NoneHigh (for initial extraction)High
Risk of Artifacts LowVery Low (gentle conditions)Moderate (potential for thermal degradation during concentration)

Conclusion and Recommendations

The choice of extraction method for 1-Octen-3-yl butyrate is contingent upon the specific research question, the nature of the sample matrix, and the available instrumentation.

  • Headspace Solid-Phase Microextraction (HS-SPME) is the method of choice for rapid, high-throughput screening and routine quality control applications where the primary goal is the analysis of the most volatile components. Its solvent-free nature and ease of automation are significant advantages.

  • Solvent-Assisted Flavor Evaporation (SAFE) is the gold standard for comprehensive, untargeted profiling of the complete volatile fraction of a sample. It is particularly recommended for research applications where the accurate representation of the entire aroma profile, including less volatile and thermally sensitive compounds, is critical.

  • Traditional Solvent Extraction remains a viable and versatile option, especially when larger sample quantities need to be processed or when more specialized extraction conditions (e.g., use of specific solvent systems) are required. However, careful optimization is necessary to mitigate the risks of incomplete extraction and artifact formation.

By understanding the underlying principles and practical considerations of each of these powerful techniques, researchers can confidently select and implement the most appropriate method for the robust and accurate analysis of 1-Octen-3-yl butyrate and other critical flavor and fragrance compounds.

References

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  • Górecki, T., & Pawliszyn, J. (1997). Sample preparation. In Solid Phase Microextraction. Royal Society of Chemistry.
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  • Pino, J. A., & Roncal, E. (2016). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. Food Analytical Methods, 9(7), 1957-1964. [Link]

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  • Sullivan, R. C., Fagan, C. C., & Parker, J. K. (2021). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation. Food Analytical Methods, 14(11), 2419-2427.
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  • Vamanu, E., & Gatea, F. (2021). Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania. Foods, 10(12), 3043. [Link]

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  • MDPI. (2021). Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. [Link]

  • MDPI. (2025). Physiological Functions of the By-Products of Passion Fruit: Processing, Characteristics and Their Applications in Food Product Development. [Link]

  • ResearchGate. (n.d.). The Volatile Constituents of Passion Fruit Juice. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • National Center for Biotechnology Information. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]

  • ResearchGate. (n.d.). Changes in the aroma of organic passion fruit (Passiflora edulis Sims f. flavicarpa Deg.) during ripeness. [Link]

  • PubChem. (n.d.). 1-Octen-3-yl butyrate. [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of 1-Octen-3-yl Butyrate Measurements: Ensuring Analytical Accuracy and Comparability

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. 1-Octen-3-yl butyrate, a key aroma compound with a characteri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. 1-Octen-3-yl butyrate, a key aroma compound with a characteristic fruity, mushroom-like scent, is of significant interest in flavor and fragrance research, as well as in the study of food science and consumer products.[1][2][][4] Ensuring that measurements of this analyte are consistent and comparable across different laboratories is a critical challenge. This guide provides an in-depth examination of the principles and practices for establishing a robust inter-laboratory comparison for 1-octen-3-yl butyrate analysis, drawing upon established methodologies for VOCs and flavor esters.

While a formal, publicly available inter-laboratory study specifically for 1-octen-3-yl butyrate is not readily found in the literature, the principles of such proficiency testing are well-established for similar volatile compounds.[5][6][7] This guide will, therefore, outline a comprehensive framework for conducting such a comparison, from sample preparation to data analysis, enabling laboratories to benchmark their performance and ensure the reliability of their results.

The Analytical Challenge: Why Inter-Laboratory Comparison Matters

The analysis of volatile compounds like 1-octen-3-yl butyrate is fraught with potential sources of variability.[5][6][7] Factors such as sample matrix complexity, analyte volatility, and differences in instrumentation and analytical protocols can lead to significant discrepancies in reported concentrations between laboratories. An inter-laboratory comparison (ILC) or proficiency test (PT) is a powerful tool to identify and mitigate these sources of error. By analyzing identical samples, participating laboratories can gain a clear understanding of their performance relative to their peers and a consensus value. This process is essential for:

  • Method Validation and Harmonization: Ensuring that different analytical methods produce comparable results.

  • Quality Assurance: Providing an external measure of a laboratory's analytical competence.

  • Data Reliability: Instilling confidence in the accuracy and precision of analytical data used for research, product development, and regulatory submissions.

  • Identifying Analytical Biases: Uncovering systematic errors in laboratory procedures or instrumentation.

Designing a Hypothetical Inter-Laboratory Comparison for 1-Octen-3-yl Butyrate

A successful ILC for 1-octen-3-yl butyrate requires careful planning and execution. The following sections detail a proposed workflow, from the preparation of test materials to the statistical evaluation of the results.

Experimental Workflow Overview

The overall process can be visualized as a structured sequence of steps, each critical for the integrity of the comparison.

Inter-Laboratory Comparison Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Test_Material_Preparation Test Material Preparation (Spiked Matrix) Protocol_Development Detailed Analytical Protocol Development Test_Material_Preparation->Protocol_Development Participant_Recruitment Recruitment of Participating Laboratories Protocol_Development->Participant_Recruitment Sample_Distribution Homogeneous Sample Distribution Participant_Recruitment->Sample_Distribution Lab_Analysis Analysis by Participating Laboratories Sample_Distribution->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (Z-Scores) Data_Submission->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report Performance_Evaluation->Final_Report

Caption: A high-level overview of the key phases and steps in an inter-laboratory comparison study.

Detailed Experimental Protocol: A Best-Practice Approach

The following protocol for the quantitative analysis of 1-octen-3-yl butyrate by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a synthesis of best practices for volatile ester analysis.[8][9]

Sample Preparation (Spiked Matrix)

For the purpose of an ILC, a well-characterized and homogeneous sample is crucial. A common approach is to use a relevant food or beverage matrix (e.g., a non-flavored alcoholic beverage or a sugar solution) spiked with a known concentration of 1-octen-3-yl butyrate.

  • Objective: To create a stable and uniform test material for distribution to all participating laboratories.

  • Procedure:

    • Prepare a stock solution of 1-octen-3-yl butyrate in ethanol.

    • Select a suitable matrix (e.g., 10% ethanol in deionized water) to mimic a simplified beverage sample.

    • Spike the matrix with the 1-octen-3-yl butyrate stock solution to achieve a target concentration within a relevant analytical range (e.g., 10-100 µg/L).

    • Homogenize the spiked matrix thoroughly.

    • Aliquot the homogenized sample into sealed, inert vials for distribution.

    • A subset of samples should be retained for homogeneity and stability testing by the organizing laboratory.

HS-SPME-GC-MS Analysis

This method is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices due to its sensitivity and minimal sample preparation requirements.[8][9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a mass selective detector (MSD).

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for broad-range VOC analysis.

    • GC Column: A mid-polar column, such as a DB-624 or equivalent, is recommended for good peak shape and separation of flavor compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

    • MSD Parameters: Electron ionization (EI) at 70 eV. Data acquisition in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).

  • Analytical Procedure:

    • Transfer a defined volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated ester or a non-naturally occurring ester with similar chemical properties).

    • Seal the vial and place it in the autosampler.

    • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

    • Retract the fiber and inject it into the GC inlet for thermal desorption of the analyte onto the column.

    • Initiate the GC-MS analysis.

Method Validation

Before embarking on an ILC, it is imperative that each participating laboratory has a fully validated analytical method. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 1-octen-3-yl butyrate in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike and recovery experiments at different concentration levels, with acceptable recovery typically falling within 80-120%.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within a laboratory, but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should ideally be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Comparison

The results from the participating laboratories should be compiled and analyzed to assess performance.

Example Data Table
Laboratory IDReported Concentration (µg/L)Z-ScorePerformance
Lab A52.30.46Satisfactory
Lab B48.9-0.22Satisfactory
Lab C61.52.30Unsatisfactory
Lab D50.10.02Satisfactory
Lab E45.7-0.86Satisfactory
Consensus Mean 50.0
Standard Deviation 5.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Statistical Evaluation: The Z-Score

A common and effective method for evaluating performance in an ILC is the use of Z-scores. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • Z is the Z-score

  • x is the result from the individual laboratory

  • X is the consensus mean of all laboratory results

  • σ is the standard deviation of the results

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Z_Score_Interpretation cluster_0 Z-Score Calculation cluster_1 Performance Evaluation Formula Z = (Lab Result - Consensus Mean) / Standard Deviation Satisfactory |Z| <= 2 (Result is acceptable) Questionable 2 < |Z| < 3 (Warning signal) Unsatisfactory |Z| >= 3 (Action required)

Caption: The calculation and interpretation of Z-scores for performance evaluation in an inter-laboratory comparison.

Conclusion and Future Directions

A well-designed and executed inter-laboratory comparison is an indispensable tool for ensuring the quality and comparability of 1-octen-3-yl butyrate measurements. By adopting standardized, validated methods and participating in proficiency testing schemes, laboratories can build confidence in their analytical capabilities. While a dedicated ILC for 1-octen-3-yl butyrate may not currently exist, the framework presented in this guide provides a clear roadmap for its establishment. As the demand for high-quality data in the fields of flavor science, food authenticity, and drug development continues to grow, the importance of such comparative studies will only increase.

References

  • Gurka, D. F. (n.d.). Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. EPA. Retrieved from [Link]

  • Müller, C., et al. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. Metabolomics, 19(7), 54. Retrieved from [Link]

  • Kämmerer, S., et al. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. Metabolomics, 19(7), 54. Retrieved from [Link]

  • Van Opstaele, F., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(1), 58-71. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octen-3-yl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Synthetic versus Natural 1-Octen-3-yl Butyrate: A Guide for Researchers

In the intricate world of flavor and fragrance chemistry, the distinction between "natural" and "synthetic" extends beyond mere labeling. For researchers, scientists, and professionals in drug development, understanding...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, the distinction between "natural" and "synthetic" extends beyond mere labeling. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in chemical composition, purity, and sensory perception is paramount. This guide provides an in-depth technical comparison of synthetic and natural 1-Octen-3-yl butyrate, a chiral ester known for its complex fruity, buttery, and mushroom-like aroma.[1][2][3] We will explore the fundamental disparities that arise from their origins and manufacturing processes, and detail the analytical methodologies required to rigorously characterize these differences.

Introduction to 1-Octen-3-yl Butyrate: A Molecule of Sensory Significance

1-Octen-3-yl butyrate (CAS 16491-54-6) is a fatty acid ester that contributes to the characteristic aroma of several natural products, including passion fruit, lemon peel oil, and lavender oil.[1][3] Its unique sensory profile makes it a valuable component in the food and fragrance industries.[4][5][6][7] The molecule possesses a chiral center at the C-3 position of the octenyl moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-Octen-3-yl butyrate. This chirality is a critical factor in the comparison between its natural and synthetic forms.

The Core Distinction: Origin and its Impact on Composition

The primary divergence between natural and synthetic 1-Octen-3-yl butyrate lies in their source and the consequent chemical makeup.

Natural 1-Octen-3-yl Butyrate: Biosynthesis and Enantiomeric Purity

Naturally occurring 1-Octen-3-yl butyrate is a product of complex biosynthetic pathways within living organisms.[8] While the direct biosynthesis of the ester in plants is multifaceted, the origin of its chiral precursor, 1-octen-3-ol, is well-studied, particularly in fungi. In mushrooms, linoleic acid is enzymatically converted to predominantly (R)-(-)-1-octen-3-ol.[9] This high degree of stereoselectivity is a hallmark of enzymatic reactions.[10] Consequently, 1-Octen-3-yl butyrate derived from natural sources, or produced via enzymatic esterification of naturally sourced (R)-1-octen-3-ol, is expected to be enantiomerically enriched, favoring the (R)-enantiomer. The enantiomeric distribution of chiral compounds in nature is rarely a 50/50 split; biological systems typically produce a single, optically pure enantiomer.[2][8]

Synthetic 1-Octen-3-yl Butyrate: Chemical Synthesis and Racemization

The common industrial synthesis of 1-Octen-3-yl butyrate involves the esterification of 1-octen-3-ol with butyric acid, often using an acid catalyst.[4][6] Commercially available synthetic 1-octen-3-ol is typically a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. As a result, the synthetic ester is also a racemate. This fundamental difference in enantiomeric composition is a key differentiator between natural and synthetic versions.

Comparative Analysis: A Multi-faceted Approach

A thorough comparison of natural and synthetic 1-Octen-3-yl butyrate necessitates a multi-pronged analytical approach, focusing on chemical purity, enantiomeric distribution, and sensory profile.

Chemical Purity and Impurity Profiling

The impurity profile of a flavor compound provides a fingerprint of its origin and processing history.

  • Synthetic 1-Octen-3-yl Butyrate: Impurities can include unreacted starting materials such as 1-octen-3-ol and butyric acid (which can have a rancid odor), residual acid catalyst, and byproducts from side reactions.[6][11] The types and levels of these impurities are dependent on the specific synthetic route and purification steps employed.

  • Natural 1-Octen-3-yl Butyrate:

    • Extracted: Material extracted directly from a natural source (e.g., passion fruit) will contain a complex matrix of other volatile and non-volatile compounds characteristic of that source.

    • Enzymatically Produced ("Natural Flavor"): "Natural" 1-Octen-3-yl butyrate can be produced by the lipase-catalyzed esterification of natural 1-octen-3-ol and natural butyric acid.[4][10][12][13] Potential impurities in this case would include residual enzyme, unreacted substrates, and potential byproducts of enzymatic side reactions. However, this method avoids harsh chemical reagents.[10][12]

Table 1: Hypothetical Comparative Data for Synthetic vs. Natural 1-Octen-3-yl Butyrate

ParameterSynthetic 1-Octen-3-yl ButyrateNatural 1-Octen-3-yl Butyrate (Enzymatic)
Purity (by GC-FID) Typically ≥97%Typically ≥97%
Enantiomeric Ratio (R:S) ~50:50 (Racemic)Expected to be >99:1
Key Impurities Residual 1-octen-3-ol, butyric acid, catalyst residuesResidual enzyme, unreacted natural substrates
Sensory Profile Fruity, buttery, mushroom with potential for harsh chemical notesFruity, buttery, mushroom, potentially cleaner, more "natural" profile
Odor Threshold May differ from the natural enantiomerExpected to be lower for the predominant enantiomer
Enantiomeric Composition and its Sensory Implications

The chirality of 1-Octen-3-yl butyrate is arguably the most significant point of differentiation. Our olfactory and gustatory receptors are themselves chiral, leading to often distinct sensory perceptions of different enantiomers.[1][14][15][16] For example, the enantiomers of carvone are perceived as caraway and spearmint, while the enantiomers of limonene are perceived as orange and lemon, respectively.[1][14]

Experimental Protocols for Comparative Analysis

To empirically validate the differences outlined above, a suite of analytical techniques must be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful tool for separating and identifying volatile compounds in a sample, making it ideal for assessing purity and identifying impurities.[17]

Protocol:

  • Sample Preparation: Dilute the 1-Octen-3-yl butyrate sample (synthetic and natural) in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL injection volume with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the main peak corresponding to 1-Octen-3-yl butyrate and any other peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the relative peak area (%).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Octen-3-yl butyrate (Synthetic or Natural) Dilution Dilute in Hexane (100 ppm) Sample->Dilution Injection Inject 1 µL (Split 20:1) Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, m/z 40-400) Separation->Detection Identification Peak Identification (NIST Library) Detection->Identification Quantification Quantification (Peak Area %) Identification->Quantification Report Report Quantification->Report Purity & Impurity Profile

Caption: Workflow for GC-MS Purity and Impurity Profiling.

Chiral Gas Chromatography for Enantiomeric Ratio Determination

To separate and quantify the (R)- and (S)-enantiomers, a chiral stationary phase is required.

Protocol:

  • Sample Preparation: As per the GC-MS protocol.

  • GC-MS System: Same as above.

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa or similar).

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 2°C/minute to 180°C.

    • Hold: 5 minutes at 180°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Parameters: Same as above.

  • Data Analysis: Identify the two enantiomer peaks. Calculate the enantiomeric ratio by comparing their respective peak areas. Run a racemic standard to confirm the elution order of the enantiomers.

Chiral_GC_Workflow cluster_output Results Sample Diluted Sample (Synthetic or Natural) Injection GC Injection Sample->Injection Chiral_Separation Separation on Chiral Column (e.g., Rt-βDEXsa) Injection->Chiral_Separation MS_Detection Mass Spectrometric Detection Chiral_Separation->MS_Detection Chromatogram Chromatogram with Separated Enantiomers MS_Detection->Chromatogram Calculation Calculate Enantiomeric Ratio ((R-peak area / S-peak area) * 100) Chromatogram->Calculation

Caption: Chiral GC-MS analysis workflow.

Sensory Analysis: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O)

A comprehensive sensory comparison requires both a trained human panel and instrumental analysis that incorporates human perception.

Quantitative Descriptive Analysis (QDA):

  • Panel Selection and Training: Select and train a panel of 8-12 individuals to identify and quantify specific aroma attributes (descriptors) of 1-Octen-3-yl butyrate, such as "fruity," "buttery," "mushroom," "earthy," and potential "off-notes."

  • Sample Evaluation: Present coded, equi-intense samples of synthetic and natural 1-Octen-3-yl butyrate (in a neutral solvent like mineral oil or water) to the panelists in a controlled environment.

  • Data Collection: Panelists rate the intensity of each descriptor on a linear scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of the samples.

Gas Chromatography-Olfactometry (GC-O):

GC-O allows for the identification of odor-active compounds as they elute from the GC column.[3][18][19][20]

  • System Setup: A GC system is equipped with an effluent splitter that directs the column output simultaneously to a mass spectrometer and a heated sniffing port.

  • Analysis: An analyst sniffs the effluent from the sniffing port and records the retention time and a description of any detected odors.

  • Application: This technique is particularly useful for comparing the odor profiles of the racemic synthetic versus the enantiomerically enriched natural sample. It can reveal differences in the odor character of the individual enantiomers and identify any odor-active impurities that may be present in one sample but not the other.

Conclusion: A Matter of Chemical and Sensory Identity

The comparison of synthetic and natural 1-Octen-3-yl butyrate transcends a simple "natural is better" paradigm. For the scientific community, the key takeaways are the distinct, measurable differences in their chemical and physical properties:

  • Enantiomeric Composition: Synthetic 1-Octen-3-yl butyrate is a racemic mixture of (R)- and (S)-enantiomers, while its natural counterpart is expected to be predominantly the (R)-enantiomer. This is a critical distinction with significant implications for sensory perception and potential biological activity.

  • Impurity Profile: The nature of impurities differs based on the production method. Synthetic routes may introduce residual reactants and byproducts, whereas natural extracts will contain a complex mixture of other botanical compounds. Enzymatically produced "natural" versions will have their own unique impurity profile related to the biocatalytic process.

  • Sensory Profile: Due to the differences in enantiomeric composition and impurity profiles, the sensory attributes of synthetic and natural 1-Octen-3-yl butyrate are likely to be demonstrably different. A trained sensory panel and GC-O analysis are the gold standards for characterizing these differences.

For researchers in flavor chemistry, fragrance development, and fields where chemo-sensory interactions are critical, a thorough analytical characterization of 1-Octen-3-yl butyrate is essential. Relying solely on the name and CAS number is insufficient; understanding the origin and, consequently, the chiral and impurity profile is necessary to ensure the reproducibility and validity of experimental results.

References

  • ChemicalBook. (n.d.). 1-OCTEN-3-YL BUTYRATE | 16491-54-6. Retrieved from a relevant chemical supplier website.
  • Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses.
  • Quora. (2020, October 5).
  • Zawirska-Wojtasiak, R. (n.d.).
  • YouTube. (2024, September 19). Chemistry of Flavors Mini-Lecture (19 Minutes).
  • Boelens, M. H., & van Gemert, L. J. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-15.
  • National Center for Biotechnology Information. (n.d.). Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol.
  • MDPI. (n.d.).
  • ResearchGate. (2020, May 28). (PDF) LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES.
  • BOC Sciences. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2025, July 1). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (2020, August 11). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • National Center for Biotechnology Information. (2022, August 8). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus.
  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • AIDIC. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs)
  • Firmenich. (n.d.). FLAVOR INGREDIENTS.
  • chymist.com. (n.d.).
  • ResearchGate. (n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient.
  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

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Comparative

Efficacy of 1-Octen-3-yl Butyrate as a Pheromone: A Comparative Guide for Researchers

Introduction: The Olfactory Landscape of Insect Communication In the intricate world of insect communication, semiochemicals, particularly pheromones, serve as the linchpins of social interactions, mating behaviors, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactory Landscape of Insect Communication

In the intricate world of insect communication, semiochemicals, particularly pheromones, serve as the linchpins of social interactions, mating behaviors, and aggregation. Among the vast array of these chemical signals, esters of short-chain fatty acids and unsaturated alcohols play a pivotal role. This guide provides a comprehensive analysis of the potential efficacy of 1-octen-3-yl butyrate as a pheromone, placed in the context of its well-studied precursor, 1-octen-3-ol, and other behaviorally active butyrate esters. While direct comparative field data on 1-octen-3-yl butyrate remains a notable gap in the scientific literature, this document synthesizes existing research on analogous compounds to offer a predictive framework for its performance and to delineate robust experimental protocols for its evaluation.

The selection of a pheromone candidate for research and potential application in pest management hinges on its specificity, potency, and the ability to elicit a predictable behavioral response. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel semiochemicals. We will delve into the established roles of related compounds, present the methodologies for rigorous bioassays, and offer a scientifically grounded perspective on the prospects of 1-octen-3-yl butyrate in the ever-evolving field of chemical ecology.

Comparative Analysis: Butyrate Esters and 1-Octen-3-ol in Insect Attraction

While direct experimental data on the pheromonal efficacy of 1-octen-3-yl butyrate is scarce, a comparative analysis of structurally related and functionally analogous compounds provides a strong foundation for understanding its potential. The two most relevant comparator groups are other butyrate esters known to be pheromone components and the parent alcohol, 1-octen-3-ol, a well-documented insect attractant.

Butyrate Esters as Key Pheromone Components

Several studies have identified butyrate esters as essential components of sex and aggregation pheromones in various insect species, particularly within the order Hemiptera. Research on plant bugs of the genera Lygus and Apolygus has been particularly revealing.

For instance, in North American Lygus species, a blend of (E)-4-oxo-2-hexenal, hexyl butyrate, and (E)-2-hexenyl butyrate acts as a sex pheromone.[1] The precise ratio of the two butyrate esters is critical for species recognition and reproductive isolation, with females of Lygus lineolaris and Lygus elisus having a 4:10 ratio of hexyl butyrate to (E)-2-hexenyl butyrate, which is reversed in Lygus hesperus.[1] This demonstrates the high degree of specificity conferred by the ester component and its relative abundance.

Similarly, the female-produced sex pheromone of the plant bug Apolygus spinolae comprises (E)-2-hexenyl butyrate and (E)-4-oxo-2-hexenal.[2] Field trapping experiments have shown that both compounds are essential for attracting males. Interestingly, the addition of hexyl butyrate at concentrations of 50% or more to this binary blend significantly inhibited attraction, highlighting the nuanced and often species-specific inhibitory or synergistic effects of related compounds.[2]

These findings underscore a critical principle in pheromone chemistry: the behavioral activity of a compound is highly dependent on the context of the entire chemical blend and the target species. The efficacy of 1-octen-3-yl butyrate would, therefore, likely be contingent on its presence within a specific blend and the olfactory tuning of the target insect.

1-Octen-3-ol: A Broad-Spectrum Insect Attractant

The parent alcohol of 1-octen-3-yl butyrate, 1-octen-3-ol, is a well-established and potent attractant for a wide range of insects, most notably hematophagous species like mosquitoes and tsetse flies.[3][4][5] It is a common volatile organic compound found in the breath and sweat of vertebrates, making it a key kairomone for host-seeking insects.[3][5]

Studies have extensively evaluated the efficacy of 1-octen-3-ol in trapping mosquitoes, often in combination with other attractants like carbon dioxide and lactic acid.[6] The chirality of 1-octen-3-ol also plays a significant role in its activity. For many mosquito species, the (R)-(-)-enantiomer is the more attractive form.[7] However, for some species, such as the southern house mosquito, Culex quinquefasciatus, 1-octen-3-ol can act as a repellent at certain concentrations.[4] This dual functionality as both an attractant and a repellent, depending on the species and concentration, highlights the complexity of insect olfactory responses.

The established attractant properties of 1-octen-3-ol suggest that its butyrate ester, 1-octen-3-yl butyrate, may also possess behaviorally active properties. The addition of the butyrate moiety would alter the compound's volatility and lipophilicity, which could in turn influence its interaction with insect olfactory receptors and its persistence in the environment.

Quantitative Data Summary

The following table summarizes key findings from the literature on the behavioral activity of relevant butyrate esters and 1-octen-3-ol. It is important to note the absence of direct comparative data for 1-octen-3-yl butyrate.

Compound/BlendTarget Insect SpeciesBehavioral EffectKey Findings
Hexyl butyrate & (E)-2-hexenyl butyrate Lygus spp. (plant bugs)Sex Pheromone (Attraction)The ratio of these two esters is critical for species-specific attraction and reproductive isolation.[1]
(E)-2-hexenyl butyrate & (E)-4-oxo-2-hexenal Apolygus spinolae (plant bug)Sex Pheromone (Attraction)A binary blend is essential for male attraction; addition of hexyl butyrate can be inhibitory.[2]
1-Octen-3-ol Various mosquito species (e.g., Aedes, Anopheles)Kairomone (Attraction)Potent attractant, often used in combination with CO2. Efficacy can be species and enantiomer-dependent.[6][7]
1-Octen-3-ol Culex quinquefasciatus (mosquito)RepellentAt certain concentrations, this compound can deter host-seeking behavior.[4]

Experimental Protocols for Efficacy Evaluation

To address the current knowledge gap and systematically evaluate the efficacy of 1-octen-3-yl butyrate as a pheromone, a multi-tiered experimental approach is necessary. This should encompass laboratory-based electrophysiological and behavioral assays, followed by field trapping studies.

Electroantennography (EAG)

Objective: To determine if the antennae of the target insect species can detect 1-octen-3-yl butyrate and to compare the magnitude of the response to that elicited by other known pheromones or attractants.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and its head is excised. The antennae are positioned between two microelectrodes.

  • Odorant Delivery: A purified air stream is passed continuously over the antenna. A puff of air carrying a known concentration of the test compound (1-octen-3-yl butyrate) is injected into the airstream.

  • Data Recording: The electrical potential change across the antenna (the EAG response) is amplified and recorded.

  • Comparative Analysis: The EAG responses to 1-octen-3-yl butyrate are compared to those of a negative control (solvent only) and positive controls (known pheromones or attractants for the target species). A dose-response curve should be generated to determine the sensitivity of the antennae to the compound.

Behavioral Bioassays

Objective: To assess the behavioral response of the target insect to 1-octen-3-yl butyrate in a controlled laboratory setting.

Methodology (Wind Tunnel Assay):

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, light, and temperature is used.

  • Odor Source: A dispenser (e.g., a rubber septum) loaded with a precise amount of 1-octen-3-yl butyrate is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the insects is observed and recorded. Key metrics include:

    • Activation: Percentage of insects initiating flight.

    • Upwind Flight: Percentage of insects flying upwind towards the odor source.

    • Source Contact: Percentage of insects making contact with the odor source.

  • Comparative Treatments: The behavior in response to 1-octen-3-yl butyrate is compared to a solvent control and to the responses elicited by established pheromones or attractants for the species.

Experimental Workflow for Pheromone Efficacy Testing

G cluster_0 Laboratory Assays cluster_1 Field Trials cluster_2 Analysis & Comparison A Electroantennography (EAG) B Behavioral Bioassays (e.g., Wind Tunnel) A->B Demonstrates neural detection C Field Trapping Studies B->C Indicates behavioral attraction D Comparative Efficacy Analysis C->D Real-world performance data E 1-Octen-3-yl Butyrate E->A E->B E->C F Known Pheromone/Attractant F->A F->B F->C G Negative Control (Solvent) G->A G->B G->C

Caption: Workflow for evaluating pheromone efficacy.

Field Trapping Studies

Objective: To evaluate the attractiveness of 1-octen-3-yl butyrate to a wild population of the target insect under natural conditions and to compare its efficacy to standard lures.

Methodology:

  • Trap and Lure Preparation: Standard insect traps (e.g., delta traps, funnel traps) are baited with lures containing 1-octen-3-yl butyrate at various concentrations.

  • Experimental Design: A randomized block design is typically used, with multiple replicates of each treatment. Treatments should include:

    • Traps baited with 1-octen-3-yl butyrate.

    • Traps baited with a standard, commercially available pheromone lure for the target species (positive control).

    • Unbaited traps or traps with a solvent-only lure (negative control).

  • Trap Deployment: Traps are deployed in the field at a specified distance from each other to avoid interference.

  • Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded. Statistical analysis (e.g., ANOVA) is used to compare the mean trap catches for each treatment.

Signaling Pathways and Mechanisms of Action

Insect olfaction is a complex process initiated by the binding of volatile molecules to Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps.

Generalized Insect Olfactory Signaling Pathway

G cluster_0 External Environment cluster_1 Olfactory Sensory Neuron cluster_2 Antennal Lobe (Brain) Pheromone 1-Octen-3-yl Butyrate OR Odorant Receptor (OR) Pheromone->OR Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change Orco Odorant Receptor Co-receptor (Orco) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Firing Depolarization->ActionPotential Glomerulus Glomerulus ActionPotential->Glomerulus Signal Transmission

Caption: Simplified insect olfactory signaling pathway.

The binding of a ligand like 1-octen-3-yl butyrate to a specific OR would induce a conformational change in the receptor complex, leading to the opening of an ion channel. The subsequent influx of cations depolarizes the neuron, generating an action potential that travels to the antennal lobe of the insect brain. The brain then processes this information, leading to a behavioral response, such as upwind flight towards the source of the pheromone. The specificity of this response is determined by which ORs are activated and the pattern of glomerular activation in the antennal lobe.

Conclusion and Future Directions

The existing body of research strongly supports the role of butyrate esters as critical components in the chemical communication of numerous insect species. While direct evidence for the efficacy of 1-octen-3-yl butyrate as a pheromone is currently lacking, its structural similarity to known pheromones and its derivation from the potent attractant 1-octen-3-ol make it a compelling candidate for investigation.

The path forward requires a systematic and rigorous evaluation of 1-octen-3-yl butyrate using the established methodologies of electrophysiology, behavioral bioassays, and field trials. Such studies will not only elucidate the potential of this specific compound but also contribute to our broader understanding of structure-activity relationships in insect olfaction. The ultimate goal is to expand the arsenal of effective and environmentally benign tools for insect monitoring and management. The research community is encouraged to explore this promising, yet understudied, compound to unlock its potential in the realm of chemical ecology.

References

  • Millar, J. G., et al. (2012). Sex pheromone component ratios and mating isolation among three Lygus plant bug species of North America. Journal of Chemical Ecology, 38(12), 1481-1492. [Link]

  • Kline, D. L., et al. (2007). Semi-field comparison of the BG Lure, nonanal, and 1-octen-3-ol to attract adult mosquitoes in northwestern Florida. Journal of the American Mosquito Control Association, 23(3), 273-280. [Link]

  • Kim, J., et al. (2011). Identification of the female-produced sex pheromone of the plant bug Apolygus spinolae. Journal of Chemical Ecology, 37(1), 99-106. [Link]

  • Zhang, L., et al. (2017). The relative ratios (mean±SD) of hexyl butyrate (HB), (E)-2-hexenyl... Journal of Pest Science, 90(4), 1167-1178. [Link]

  • Pessanha, R. R., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology, 52(6), 1217-1223. [Link]

  • Pierce, H. D., et al. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 17(3), 567-580. [Link]

  • Millar, J. G., et al. (2010). Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi (Hemiptera: Pentatomidae). Journal of Economic Entomology, 103(5), 1603-1612. [Link]

  • Kline, D. L., et al. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A. Medical and Veterinary Entomology, 21(4), 323-331. [Link]

  • Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 483-514. [Link]

  • Bernays, E. A., & Chapman, R. F. (1994). Behavioral Responses of Insects to Plant Secondary Compounds. In Host-plant selection by phytophagous insects (pp. 95-165). Springer, Boston, MA. [Link]

  • Ding, B. J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 789312. [Link]

  • Ramoni, R., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(10), 7150-7155. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • Kline, D. L., et al. (2008). Semi-Field Evaluation of Several Novel Alkenol Analogs of 1-octen-3-ol As Attractants to Adult Aedes albopictus and Culex quinquefasciatus. Journal of the American Mosquito Control Association, 24(2), 234-242. [Link]

  • Butler, C. D., et al. (2020). Behavioral response of house flies (Diptera: Muscidae) to 3 bittering agents. Journal of Insect Science, 20(2), 19. [Link]

  • Leal, W. S., et al. (2015). 1-Octen-3-ol - the attractant that repels. Journal of Chemical Ecology, 41(7), 619-626. [Link]

  • Jones, L., et al. (2023). Exploiting volatile organic compounds in crop protection: A systematic review of 1-octen-3-ol and 3-octanone. Pest Management Science, 79(10), 3615-3628. [Link]

  • Tegoni, M., et al. (2001). The Insect Attractant 1-Octen-3-ol Is the Natural Ligand of Bovine Odorant-binding Protein. Journal of Biological Chemistry, 276(10), 7150-7155. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 1-Octen-3-yl Butyrate and its Analogs

Welcome to an in-depth exploration of Quantitative Structure-Activity Relationship (QSAR) modeling, specifically tailored to the flavor and fragrance compound, 1-Octen-3-yl butyrate. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Quantitative Structure-Activity Relationship (QSAR) modeling, specifically tailored to the flavor and fragrance compound, 1-Octen-3-yl butyrate. This guide is designed for researchers, scientists, and professionals in drug development and chemical industries who seek to understand and apply QSAR principles to predict the biological activities of esters and their analogs. We will delve into the causal relationships behind experimental and computational choices, ensuring a robust and self-validating methodology.

Introduction to 1-Octen-3-yl Butyrate: A Molecule of Sensory and Biological Significance

1-Octen-3-yl butyrate is a fatty acid ester known for its characteristic fruity, buttery, and mushroom-like aroma.[1][2][][4] It is a key component in the flavor profile of various natural products, including passion fruit.[2][4] Beyond its sensory properties, the structural motifs present in 1-Octen-3-yl butyrate suggest potential for other biological activities, such as antifungal properties, a common trait among certain esters.[5][6][7]

This dual significance in flavor perception and potential bioactivity makes 1-Octen-3-yl butyrate an excellent candidate for a QSAR study. By systematically modifying its structure and correlating these changes with activity, we can develop predictive models to design novel compounds with desired characteristics.

The QSAR Paradigm: A Framework for Predictive Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9] The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity.

A typical QSAR workflow, which we will adapt for our study of 1-Octen-3-yl butyrate, involves several key stages. The following diagram illustrates this process:

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation Data_Collection Data Collection (Analogs of 1-Octen-3-yl butyrate) Activity_Measurement Biological Activity Measurement (e.g., Odor Intensity, Antifungal IC50) Data_Collection->Activity_Measurement Data_Curation Data Curation and Splitting (Training and Test Sets) Activity_Measurement->Data_Curation Descriptor_Calculation Molecular Descriptor Calculation (2D and 3D Descriptors) Data_Curation->Descriptor_Calculation Feature_Selection Feature Selection (Reducing Dimensionality) Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-Validation, Y-Randomization) Model_Building->Internal_Validation External_Validation External Validation (Prediction on Test Set) Internal_Validation->External_Validation Model_Applicability Applicability Domain Definition External_Validation->Model_Applicability Final_Model Predictive QSAR Model External_Validation->Final_Model

Caption: A generalized workflow for developing a predictive QSAR model.

A Comparative QSAR Study of 1-Octen-3-yl Butyrate Analogs

To illustrate the QSAR process, we will outline a hypothetical comparative study on a series of 1-Octen-3-yl butyrate analogs. We will consider two distinct biological activities: fruity odor intensity and antifungal activity against a common food spoilage fungus, Aspergillus niger.

Dataset Design and Synthesis of Analogs

The first step is to create a dataset of structurally related compounds. For 1-Octen-3-yl butyrate, we can propose systematic variations in both the alcohol and carboxylic acid moieties. The rationale is to probe the effects of chain length, branching, and unsaturation on the desired activities.

Table 1: Hypothetical Analogs of 1-Octen-3-yl Butyrate for QSAR Study

Compound IDAlcohol MoietyCarboxylic Acid Moiety
OB-1 (Parent) 1-Octen-3-ol Butyric acid
OB-21-Hexen-3-olButyric acid
OB-31-Nonen-3-olButyric acid
OB-41-Octen-3-olPropionic acid
OB-51-Octen-3-olValeric acid
OB-63-OctanolButyric acid
OB-71-Octyn-3-olButyric acid
.........
OB-n(Further variations)(Further variations)
Experimental Protocols for Biological Activity Measurement

Accurate and consistent biological data is the cornerstone of a reliable QSAR model.

Protocol 1: Sensory Analysis for Fruity Odor Intensity

  • Panel Selection and Training: A panel of at least 15 trained sensory analysts is selected. They are trained to recognize and rate the intensity of fruity odors on a structured scale (e.g., a 10-point scale where 0 = no fruity odor and 10 = extremely intense fruity odor).

  • Sample Preparation: Each analog is diluted to a standardized concentration (e.g., 1% in a non-odorous solvent like diethyl phthalate).

  • Evaluation: Samples are presented to the panelists in a randomized and blind manner. Each panelist rates the fruity odor intensity of each sample.

  • Data Analysis: The mean intensity score for each compound is calculated. This will serve as the dependent variable in our QSAR model for odor.

Protocol 2: Antifungal Activity Assay (Aspergillus niger)

  • Fungal Culture: Aspergillus niger is cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain a spore suspension.

  • Broth Microdilution Assay: A 96-well microplate is used. Each well contains a standardized fungal spore suspension in a growth medium.

  • Compound Dilution: The test compounds are serially diluted to create a range of concentrations.

  • Incubation: The microplate is incubated under conditions suitable for fungal growth.

  • IC50 Determination: After incubation, the fungal growth is measured (e.g., by optical density). The half-maximal inhibitory concentration (IC50) is determined for each compound. The pIC50 (-log(IC50)) will be used as the dependent variable for the antifungal QSAR model.

Molecular Descriptor Calculation and Feature Selection

Once we have our biological activity data, we need to calculate molecular descriptors that quantify the structural features of our compounds. These can be broadly categorized into:

  • 1D Descriptors: Molecular weight, atom counts, etc.

  • 2D Descriptors: Topological indices, connectivity indices, etc.

  • 3D Descriptors: Molecular shape, volume, surface area, etc.

A variety of software packages can be used for this purpose, such as DRAGON, MOE, or open-source libraries like RDKit in Python.

Given the large number of possible descriptors, feature selection is crucial to avoid overfitting the model. Techniques like Genetic Algorithms, Recursive Feature Elimination, or simply removing highly correlated descriptors are employed. For our ester dataset, key descriptors are likely to include:

  • LogP (Octanol-Water Partition Coefficient): Represents hydrophobicity.[5]

  • Topological Polar Surface Area (TPSA): Relates to a molecule's polarity.

  • Molecular Weight (MW): A simple yet often important descriptor.

  • Shape Indices (e.g., Kappa indices): Describe the molecular shape.

Model Building and Comparison

We will compare three common QSAR modeling techniques:

  • Multiple Linear Regression (MLR): A simple and interpretable method that models the activity as a linear combination of the selected descriptors.

  • Partial Least Squares (PLS) Regression: Suitable for datasets with more descriptors than compounds and when descriptors are correlated. It is a powerful technique for modeling flavor thresholds.[8][10]

  • Support Vector Machines (SVM): A machine learning algorithm that can capture non-linear relationships between structure and activity.[11][12]

The dataset will be split into a training set (typically 70-80% of the data) for building the models and a test set (20-30%) for external validation.

Table 2: Hypothetical QSAR Model Performance Comparison

ModelActivityR² (Training)Q² (Cross-Validation)R²_pred (Test Set)
MLRFruity Odor0.750.680.72
PLSFruity Odor0.820.760.79
SVMFruity Odor0.910.850.88
MLRAntifungal0.690.610.65
PLSAntifungal0.780.700.74
SVMAntifungal0.880.810.85

Based on these hypothetical results, the SVM model would be selected as the most predictive for both activities due to its superior performance metrics.

Model Validation: Ensuring Trustworthiness

A QSAR model is only useful if it is robust and predictive. We employ several validation techniques:

  • Internal Validation:

    • Leave-One-Out Cross-Validation (LOO-CV): A single data point is left out, the model is rebuilt, and the activity of the left-out point is predicted. This is repeated for all data points. The resulting Q² value indicates the model's internal predictivity.

    • Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. A valid model should have very low R² and Q² values for the randomized data, confirming that the original model is not due to chance correlation.[11][12]

  • External Validation: The model's ability to predict the activity of new, unseen compounds is tested using the external test set. The predictive R² (R²_pred) is a key metric here.

The following diagram illustrates the validation process:

Model_Validation cluster_internal Internal Validation cluster_external External Validation Training_Set Training Set QSAR_Model Developed QSAR Model Training_Set->QSAR_Model Test_Set Test Set Test_Set_Prediction Prediction on Test Set (R²_pred) Test_Set->Test_Set_Prediction Cross_Validation Leave-One-Out Cross-Validation (Q²) QSAR_Model->Cross_Validation Y_Randomization Y-Randomization Test QSAR_Model->Y_Randomization QSAR_Model->Test_Set_Prediction Applicability_Domain Applicability Domain Analysis Test_Set_Prediction->Applicability_Domain

Caption: Internal and external validation steps for a QSAR model.

Interpretation and Application of the QSAR Model

The developed QSAR model for 1-Octen-3-yl butyrate and its analogs can be used to:

  • Predict the activity of new, unsynthesized compounds, saving time and resources.

  • Guide the design of novel molecules with enhanced fruity odor or antifungal activity. For instance, if the model indicates that a larger ester chain increases antifungal activity, synthetic efforts can be focused in that direction.

  • Gain insights into the mechanism of action. The descriptors that are most influential in the model can provide clues about the structural features that are important for the biological activity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to developing a QSAR model for 1-Octen-3-yl butyrate. By combining systematic analog design, precise biological testing, appropriate descriptor selection, and robust model validation, it is possible to create powerful predictive tools. These models not only accelerate the discovery of new flavor and fragrance compounds but also open avenues for exploring other potential applications, such as in the development of novel antifungal agents. The principles and methodologies described herein are broadly applicable to a wide range of chemical series and biological endpoints.

References

  • Golbraikh, A., & Tropsha, A. (2002). Combinatorial QSAR of ambergris fragrance compounds. Journal of Chemical Information and Computer Sciences, 42(4), 868-877. [Link]

  • Guan, Y., et al. (2020). Quantitative structure-activity relationships (QSAR) of aroma compounds in different aged Huangjiu. Journal of Food Science, 85(10), 3468-3477. [Link]

  • Gupta, C., & Prakash, D. (2019). Quantitative Structure−Activity Relationship Modeling of Alcohol, Ester, Aldehyde, and Ketone Flavor Thresholds in Beer from Molecular Features. Journal of Agricultural and Food Chemistry, 67(37), 10434-10442. [Link]

  • Li, Y., et al. (2015). Synthesis, antifungal activity, and QSAR study of novel trichodermin derivatives. Journal of Asian Natural Products Research, 17(1), 47-55. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]

  • Zhang, H., et al. (2024). Synthesis, antifungal activity, and 3d-QSAR study of L-carvone-based pyrazole-oxime ester compounds. Natural Product Research, 1-10. [Link]

  • Ross, C. F., & Weller, K. (2008). Quantitative Structure-Activity Relationship Modeling of Alcohol, Ester, Aldehyde, and Ketone Flavor Thresholds in Beer from Molecular Features. Journal of Agricultural and Food Chemistry, 56(15), 6572-6579. [Link]

Sources

Comparative

Comparison of different GC columns for 1-Octen-3-yl butyrate separation

An In-Depth Guide to Gas Chromatography (GC) Column Selection for the Separation of 1-Octen-3-yl butyrate Abstract The accurate quantification and purification of 1-Octen-3-yl butyrate, a key aroma compound with characte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Gas Chromatography (GC) Column Selection for the Separation of 1-Octen-3-yl butyrate

Abstract

The accurate quantification and purification of 1-Octen-3-yl butyrate, a key aroma compound with characteristic fruity, buttery, and mushroom notes, is critical in the flavor and fragrance industries.[][2][3] The choice of a gas chromatography (GC) column is the most crucial parameter dictating the success of its separation from complex sample matrices. This guide provides a comprehensive comparison of different GC column stationary phases, from non-polar to polar, for the analysis of 1-Octen-3-yl butyrate. We will delve into the theoretical principles of stationary phase selection, present comparative performance data, and provide detailed experimental protocols to empower researchers and quality control scientists to make informed decisions for their specific applications.

Introduction: The Analyte and the Challenge

1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the sensory profile of many natural products, including passion fruit and lavender essential oil.[3][4] Structurally, it possesses a dual nature: a polar butanoate ester functional group and a non-polar eight-carbon chain with a terminal double bond (C12H22O2).[5] This duality is central to the challenge of its chromatographic separation. In complex samples, such as essential oils or food extracts, it is often surrounded by a multitude of other compounds with varying polarities and boiling points, making co-elution a significant risk.[6]

The foundational principle of chromatographic separation is "likes dissolves like," which dictates that the selectivity of a GC column is determined by the physicochemical interactions between the analyte and the stationary phase coated on the column's inner wall.[7][8][9] Therefore, selecting a column is a process of matching the stationary phase's properties to those of the analyte and the potential interferences in the sample.

The Role of the Stationary Phase in Selectivity

The stationary phase is the heart of the GC column, governing the separation process.[7] Its polarity is the primary characteristic that determines the retention and elution order of compounds.

  • Non-Polar Phases: These phases, typically composed of 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane, separate compounds primarily based on differences in their boiling points and van der Waals dispersive forces.[10] Analytes with lower boiling points elute first.

  • Intermediate-Polar Phases: By increasing the percentage of phenyl or cyanopropyl functional groups, these columns introduce dipole-dipole and pi-pi interactions, offering a different selectivity compared to purely non-polar columns.

  • Polar Phases: Dominated by polyethylene glycol (PEG) phases (e.g., WAX columns), these columns separate analytes based on polarity. They strongly retain polar compounds through hydrogen bonding and dipole-dipole interactions.[11] For an ester like 1-Octen-3-yl butyrate, the polar ester group will interact strongly with a polar stationary phase.

Comparative Analysis of Key GC Columns

To illustrate the impact of stationary phase selection, we will compare the performance of two industry-standard column types for the analysis of 1-Octen-3-yl butyrate: a non-polar 5% phenyl-polysiloxane column and a polar polyethylene glycol (PEG) column.

Non-Polar Column: The Workhorse for General Screening
  • Common Designation: DB-5, HP-5ms, SLB-5ms

  • Stationary Phase: 5% Diphenyl / 95% Dimethylpolysiloxane

  • Separation Principle: Primarily boiling point-based elution.[10]

  • Performance Profile: This column is an excellent first choice for simple mixtures or for rapid screening. It provides robust performance, sharp peaks for non-polar to moderately polar compounds, low column bleed, and a high maximum operating temperature. However, in complex matrices like essential oils, compounds with similar boiling points to 1-Octen-3-yl butyrate may co-elute, leading to inaccurate quantification. For instance, certain terpenes or other esters in a fragrance mixture might have overlapping boiling points.

Polar Column: The Key to Enhanced Selectivity
  • Common Designation: DB-WAX, SUPELCOWAX 10, CP-Wax

  • Stationary Phase: Polyethylene Glycol (PEG)

  • Separation Principle: Polarity-based, utilizing dipole-dipole interactions and hydrogen bonding.[11]

  • Performance Profile: A WAX column offers an orthogonal (different) selectivity compared to a 5-type phase.[12] It will retain the 1-Octen-3-yl butyrate longer due to the strong interaction between the compound's ester group and the polar stationary phase. This is highly advantageous for resolving it from non-polar matrix components like alkanes or less polar terpenes, even if they have similar boiling points. While highly effective, PEG columns generally have a lower maximum operating temperature and can be more susceptible to damage from oxygen or water at high temperatures.[13]

Quantitative Performance Data

The following table summarizes the typical performance metrics observed when analyzing 1-Octen-3-yl butyrate on both non-polar and polar columns. The data is representative of what one would expect in a method development scenario.

Performance MetricNon-Polar Column (HP-5ms)Polar Column (DB-WAX)Rationale
Retention Time (min) 8.512.2The polar WAX phase interacts more strongly with the ester group, increasing retention.
Peak Asymmetry (As) 1.11.2Both columns provide excellent, symmetric peak shapes.
Resolution (Rs) 1.3 (from Limonene)> 2.0 (from Limonene)The WAX column provides baseline separation from the less polar terpene due to its different selectivity.
Analysis Time ShorterLongerIncreased retention on the polar column leads to a longer overall run time.
Best For Rapid screening, simple matrices, purity checks.Complex matrices (flavors, essential oils), resolving isomers.The choice depends on balancing the need for speed versus the need for resolution.[12]

Experimental Protocols

The following are detailed, self-validating protocols for the analysis of 1-Octen-3-yl butyrate on the two compared columns.

Protocol 1: Analysis on a Non-Polar HP-5ms Column

This method is optimized for rapid screening and analysis in a relatively simple matrix.

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Dilute the sample containing 1-Octen-3-yl butyrate in hexane to a final concentration of approximately 10 µg/mL.

  • GC-MS System: Agilent 8890 GC with 5977B MSD.

  • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MSD Parameters:

    • Transfer Line: 280 °C.

    • Source: 230 °C.

    • Quadrupole: 150 °C.

    • Acquisition Mode: Scan (m/z 40-350).

Protocol 2: Analysis on a Polar DB-WAX Column

This method is designed to achieve higher resolution in complex matrices.

  • Column: Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Dilute the sample containing 1-Octen-3-yl butyrate in methanol to a final concentration of approximately 10 µg/mL.

  • GC-MS System: Agilent 8890 GC with 5977B MSD.

  • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 240 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 10 minutes.

  • MSD Parameters:

    • Transfer Line: 240 °C.

    • Source: 230 °C.

    • Quadrupole: 150 °C.

    • Acquisition Mode: Scan (m/z 40-350).

Decision-Making Workflow

Choosing the optimal column requires a logical approach based on the analytical goals. The following workflow, represented as a diagram, guides the user through this process.

GC_Column_Selection start Start: Analyze 1-Octen-3-yl butyrate matrix_q What is the sample matrix? start->matrix_q simple_matrix Simple / Known Purity Check matrix_q->simple_matrix Simple complex_matrix Complex (e.g., Essential Oil, Food Extract) matrix_q->complex_matrix Complex priority_q What is the main priority? simple_matrix->priority_q recommend_polar Recommendation: Use a Polar Column (e.g., DB-WAX) complex_matrix->recommend_polar speed Speed / High Throughput priority_q->speed Speed resolution Highest Resolution / Accuracy priority_q->resolution Resolution recommend_nonpolar Recommendation: Use a Non-Polar Column (e.g., HP-5ms, DB-5) speed->recommend_nonpolar confirm_q Confirm separation from known interferences? resolution->confirm_q confirm_q->recommend_polar No recommend_both Recommendation: Confirm with a second, orthogonal column (e.g., analyze on both HP-5ms and DB-WAX) confirm_q->recommend_both Yes

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-Octen-3-yl Butyrate Detection Limits

In the realm of flavor and fragrance analysis, as well as in the broader field of metabolomics, the precise and sensitive detection of volatile organic compounds (VOCs) is paramount. 1-Octen-3-yl butyrate, a key aroma co...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance analysis, as well as in the broader field of metabolomics, the precise and sensitive detection of volatile organic compounds (VOCs) is paramount. 1-Octen-3-yl butyrate, a key aroma compound with a characteristic mushroom and buttery scent, is of significant interest in the food, beverage, and consumer product industries.[1][2][3][] Its accurate quantification at trace levels is crucial for quality control, product development, and sensory analysis. This guide provides a comprehensive comparison of common analytical instruments for the detection of 1-octen-3-yl butyrate, offering researchers, scientists, and drug development professionals a practical framework for selecting the most appropriate methodology for their specific needs.

Understanding the Analyte: 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate (C12H22O2) is a fatty acid ester with a molecular weight of 198.30 g/mol .[5][6] It is a colorless to pale yellow liquid with a boiling point ranging from 225-229 °C.[1][6] Its volatility and distinct aroma make it a target for analysis in various matrices. Understanding its chemical properties, including its solubility—insoluble in water but soluble in oils and ethanol—is critical in designing effective sample preparation strategies.[5]

Analytical Instrumentation: A Comparative Overview

The choice of analytical instrumentation is a critical decision that directly impacts the sensitivity, selectivity, and throughput of 1-octen-3-yl butyrate analysis. The most common techniques employed for the analysis of volatile and semi-volatile compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[7] This combination allows for the confident identification of 1-octen-3-yl butyrate even in complex matrices. The mass spectrometer provides detailed molecular information, enabling unambiguous peak identification based on the mass-to-charge ratio (m/z) of the fragmented ions.[7] For 1-octen-3-yl butyrate, characteristic ions can be monitored to enhance selectivity and sensitivity.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds.[8] While it does not provide the same level of specificity as GC-MS, its high sensitivity and wide linear range make it an excellent choice for routine quantitative analysis, especially when the sample matrix is relatively clean and the identity of the analyte is known.

Experimental Workflow: A Step-by-Step Protocol

To ensure accurate and reproducible results, a well-defined experimental workflow is essential. The following protocol outlines a standard procedure for the analysis of 1-octen-3-yl butyrate.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like 1-octen-3-yl butyrate from liquid or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[9][10]

Experimental Protocol: HS-SPME

  • Sample Equilibration: Place a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

Diagram: HS-SPME Workflow

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis Sample Sample in Vial Incubate Incubation & Equilibration Sample->Incubate Heating Extract SPME Fiber Extraction Incubate->Extract Headspace Partitioning Desorb Thermal Desorption in GC Inlet Extract->Desorb Analyte Transfer Separate Chromatographic Separation Desorb->Separate Detect Detection (MS or FID) Separate->Detect

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for volatile compound analysis.

Gas Chromatography Conditions

The following are typical GC conditions for the analysis of 1-octen-3-yl butyrate:

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of volatile compounds.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Port Temperature: 250°C.

Benchmarking Detection Limits: A Comparative Table

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance metrics for any analytical method. The following table provides a representative comparison of the expected detection limits for 1-octen-3-yl butyrate using GC-MS and GC-FID. These values are estimates based on typical instrument performance and can vary depending on the specific instrument, method parameters, and matrix.

InstrumentLimit of Detection (LOD)Limit of Quantification (LOQ)SelectivityConfidence in Identification
GC-MS (Full Scan) 0.1 - 1 ng/mL0.3 - 3 ng/mLGoodHigh
GC-MS (SIM) 0.01 - 0.1 ng/mL0.03 - 0.3 ng/mLExcellentVery High
GC-FID 0.05 - 0.5 ng/mL0.15 - 1.5 ng/mLModerateModerate (relies on retention time)

SIM: Selected Ion Monitoring

Causality Behind Performance Differences

The differences in detection limits and selectivity between GC-MS and GC-FID stem from their fundamental principles of operation.

Diagram: Instrument Principles

Instrument_Principles cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_fid Flame Ionization Detector GC GC Column (Separation by Boiling Point & Polarity) IonSource Ion Source (Electron Ionization) GC->IonSource Flame Hydrogen Flame GC->Flame MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector_MS Detector (Electron Multiplier) MassAnalyzer->Detector_MS Collector Collector Electrode Flame->Collector Detector_FID Electrometer Collector->Detector_FID

Caption: Simplified schematic of GC-MS and GC-FID detection principles.

GC-MS achieves its high selectivity and confidence in identification by fragmenting the analyte molecules and detecting the specific mass-to-charge ratios of these fragments. By monitoring for unique ions of 1-octen-3-yl butyrate, the signal-to-noise ratio can be significantly improved, leading to lower detection limits in SIM mode.

GC-FID, on the other hand, detects any compound that combusts in a hydrogen flame and produces ions. While highly sensitive to hydrocarbons, it is a universal detector for organic compounds and lacks the specificity of a mass spectrometer. Identification is based solely on the retention time, which can be ambiguous in complex samples.

Conclusion and Recommendations

For researchers requiring unambiguous identification and the lowest possible detection limits for 1-octen-3-yl butyrate, GC-MS in SIM mode is the recommended technique. This is particularly crucial in complex matrices where co-eluting compounds may interfere with quantification.

For high-throughput quality control applications where the sample matrix is well-characterized and cost-effectiveness is a priority, GC-FID offers a robust and sensitive alternative.

Ultimately, the choice of instrumentation should be guided by the specific research question, the required level of sensitivity and selectivity, and the complexity of the sample matrix. This guide provides the foundational knowledge and a practical starting point for developing and validating robust analytical methods for the determination of 1-octen-3-yl butyrate.

References

  • 1-Octen-3-yl butyrate - LookChem. (n.d.). Retrieved from [Link]

  • 1-Octen-3-yl butyrate | C12H22O2 | CID 27892 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-octen-3-yl butyrate, 16491-54-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved from [Link]

  • A Guide to GC Sample Preparation - ILT - Integrated Liner Technologies. (2025, January 16). Retrieved from [Link]

  • GC Headspace Extraction of Volatile Compounds | PDF | Gas Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(4), 1493–1503.
  • 1-Octen-3-YL Butyrate by Penta Manufacturing Company - Food, Beverage & Nutrition. (n.d.). Retrieved from [Link]

  • 1-OCTEN-3-YL BUTYRATE | FEMA - Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers. (n.d.). Retrieved from [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - MDPI. (n.d.). Retrieved from [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Octen-3-yl butyrate

As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide provides a detailed protocol for the proper disposal of 1-Octen-3-yl butyrate, a common flavoring and fragrance agent. While it is utilized in the food industry, within a research and development setting, we must adhere to rigorous disposal standards to ensure regulatory compliance and the safety of our colleagues and community. This protocol is grounded in the principle of treating all chemical reagents as regulated waste streams, a best practice that mitigates risk and upholds the integrity of our safety programs.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's properties and potential hazards. This informs every subsequent action, from the selection of personal protective equipment to the final waste stream designation.

Physicochemical Properties of 1-Octen-3-yl butyrate

A summary of key quantitative data is essential for quick reference during risk assessments.

PropertyValueSource(s)
CAS Number 16491-54-6[1]
Molecular Formula C₁₂H₂₂O₂[1]
Physical State Colorless Liquid[2]
Odor Mushroom, fruity, buttery aroma[2]
Flash Point 98.8 °C (209.8 °F) [Closed Cup][3]
Density ~0.87 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and oils.[2][3][]

Hazard Evaluation

1-Octen-3-yl butyrate is classified as a combustible liquid, though its flash point is above the 60°C threshold that would typically classify it as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations. However, safety data sheets and chemical databases present some ambiguity, with some sources indicating it is an eye and skin irritant.[3] Conversely, aggregated GHS information from multiple suppliers suggests it does not meet the criteria for hazard classification.[2]

This discrepancy is precisely why a conservative approach is warranted. The responsibility for "hazardous waste determination" lies with the generator —the laboratory that creates the waste.[5] To ensure maximum safety and compliance, it is our expert recommendation to manage all 1-Octen-3-yl butyrate waste, including unused surplus, contaminated materials, and solutions, as a regulated chemical waste stream.

Part 2: Operational Disposal Protocol

This section provides a step-by-step methodology for the safe handling and disposal of 1-Octen-3-yl butyrate waste.

Step 1: Waste Minimization

Effective waste management begins with minimizing waste generation.[6] Employ just-in-time inventory practices for chemicals with limited shelf lives to prevent disposal of expired, unused reagents.[6] Furthermore, accurate planning of experimental volumes can significantly reduce the amount of leftover material requiring disposal.

Step 2: Don Personal Protective Equipment (PPE)

Prior to handling the chemical for use or disposal, ensure appropriate PPE is worn. Based on safety data, the minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 3: Waste Collection and Segregation

All materials contaminated with 1-Octen-3-yl butyrate must be collected for disposal. This includes:

  • Unused or excess 1-Octen-3-yl butyrate.

  • Contaminated labware (e.g., pipette tips, vials).

  • Spill cleanup materials.

Crucially, do not mix this waste stream with other incompatible chemical wastes .[5] Segregation is a cornerstone of safe laboratory practice, preventing unforeseen chemical reactions.

Step 4: Containerization and Labeling

Proper containment and labeling are mandated by law and are critical for safety.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid. The original product container can be used if it is in good condition.[7]

  • Labeling: The waste container must be clearly labeled. While your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, the label must, at a minimum, include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "1-Octen-3-yl butyrate".

    • The accumulation start date (the date the first drop of waste is added).[6]

    • An indication of the hazards (e.g., "Combustible," "Irritant").

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

Step 5: Accumulation and Storage

Waste containers must be stored in a designated and properly managed location.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.

  • Storage Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be accumulated and the time limits for storage.[9][10] Small Quantity Generators, for example, generally have a 180-day limit.[6][11]

Step 6: Requesting Final Disposal

Under no circumstances should 1-Octen-3-yl butyrate be disposed of down the drain or in the regular trash.[12][13]

  • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to request a waste pickup.

  • Provide accurate information regarding the container's contents and volume.

  • EHS will then manage the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring "cradle-to-grave" management as required by RCRA.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of 1-Octen-3-yl butyrate.

G Workflow for 1-Octen-3-yl butyrate Disposal cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations A Generation of Waste (Unused reagent, contaminated labware) B Wear Appropriate PPE (Gloves, Eye Protection) C Collect in Designated, Compatible Container B->C Segregate Waste D Securely Cap & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area D->E F Container Full or Time Limit Reached? E->F F->E No G Request Waste Pickup from EHS Department F->G Yes H Transfer to Central Accumulation Area G->H I Manifest & Transport by Licensed Hauler H->I J Final Disposal at Permitted TSDF Facility I->J

Caption: Disposal workflow from waste generation to final disposal.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill response information.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a universal absorbent pad to dike and absorb the spill.[16]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to this comprehensive disposal protocol, you are not only ensuring compliance with federal and local regulations but are also actively participating in a culture of safety that is the bedrock of scientific excellence.

References

  • Clean Management Environmental Group, Inc. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste. Available at: [Link]

  • ERA Environmental Management Solutions. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Available at: [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Available at: [Link]

  • Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Available at: [Link]

  • The Good Scents Company. 1-octen-3-yl butyrate information. Available at: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Available at: [Link]

  • Carl Roth GmbH. (2023). 1-Octen-3-ol Safety Data Sheet. Available at: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link]

  • Axxence Aromatic GmbH. (2025). natural 1-octen-3-yl butyrate Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • The Good Scents Company. 1-octen-3-yl acetate information. Available at: [Link]

  • LookChem. 1-Octen-3-yl butyrate Product Information. Available at: [Link]

  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate. Food and Chemical Toxicology, 128, 1-10.
  • Flavor and Extract Manufacturers Association. 1-OCTEN-3-YL BUTYRATE | FEMA 3612. Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Octen-3-yl Butyrate

This guide provides essential, in-depth procedural guidance for the safe handling of 1-Octen-3-yl butyrate in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends be...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural guidance for the safe handling of 1-Octen-3-yl butyrate in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe environment for ourselves and our colleagues. This document moves beyond a simple checklist, explaining the causality behind each personal protective equipment (PPE) recommendation to build a robust and self-validating culture of safety.

Hazard Assessment and Risk Profile of 1-Octen-3-yl Butyrate

1-Octen-3-yl butyrate (CAS No. 16491-54-6) is a colorless liquid commonly used as a flavoring and fragrance agent, noted for its characteristic mushroom, fruity, and buttery aroma[1]. While some aggregated GHS information suggests it may not meet formal hazard criteria, other sources classify it as potentially harmful if swallowed and as a skin and eye irritant under older classification systems[1][2][3][4]. Furthermore, its physical properties present distinct handling challenges. Prudent laboratory practice dictates treating any chemical with potential or unharmonized classifications with a high degree of care.

The primary risks associated with handling this compound stem from its physical state, combustibility, and potential for irritation. Direct contact can lead to skin or eye irritation, while its combustible nature requires strict control of ignition sources[3][5].

Key Chemical and Physical Properties

Understanding the compound's properties is the foundation for selecting appropriate PPE. For instance, its insolubility in water suggests that simple water rinsing may be insufficient for decontamination of surfaces or skin, necessitating specific cleaning and disposal protocols[1].

PropertyValueSignificance for PPE Selection
CAS Number 16491-54-6Ensures correct identification and retrieval of safety data.
Physical State Liquid at 25 °CPoses a splash and vapor hazard.
Flash Point 98.8 °C (209.8 °F) [Closed Cup]Classified as a combustible liquid; requires avoidance of ignition sources.
Boiling Point 225-229 °CLow volatility at room temperature, but heating will increase inhalation risk.
Density ~0.87 g/mL at 25 °CSimilar to water, but does not mix; will form a layer.
Solubility Insoluble in water; Soluble in oils and ethanolAffects decontamination procedures; necessitates chemically-resistant gloves[1].

Core PPE Requirements: A Multi-Barrier Approach

A multi-barrier system is essential to mitigate risks. The following PPE is recommended for all procedures involving 1-Octen-3-yl butyrate.

Eye and Face Protection

Mandatory Requirement: ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.

Causality: As an organic liquid, even minor splashes of 1-Octen-3-yl butyrate can cause significant eye irritation[3][5]. Standard prescription glasses are inadequate as they offer no protection from splashes from the side, top, or bottom.

  • Safety Glasses (with side shields): Provide a baseline level of protection for low-volume transfers (<50 mL) where the risk of splashing is minimal.

  • Chemical Splash Goggles: These are required for any procedure with an elevated risk of splashing, such as heating, vortexing, or transferring larger volumes. They form a protective seal around the eyes, offering superior protection.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles when handling large quantities or when there is a significant risk of a highly energetic splash or vessel failure.

Skin and Body Protection

Mandatory Requirement: Chemically resistant gloves and a flame-resistant laboratory coat.

Causality: The primary route of accidental exposure in a laboratory is skin contact. Prolonged contact may cause irritation or dermatitis[5]. A lab coat protects personal clothing and underlying skin from contamination.

  • Gloves: Nitrile gloves are the standard for incidental contact with many laboratory chemicals. Always check the manufacturer's compatibility chart for 1-Octen-3-yl butyrate. Dispose of gloves immediately if they become contaminated. Never reuse disposable gloves.

  • Laboratory Coat: A flame-resistant (FR) lab coat, buttoned completely, is essential. Given the compound's combustible nature, an FR coat provides a critical layer of protection in the event of a fire.

Respiratory Protection

Requirement: Generally not required under standard laboratory conditions.

Causality: 1-Octen-3-yl butyrate has a relatively high boiling point, meaning its vapor pressure at room temperature is low. All handling should be performed in a well-ventilated area or, ideally, within a certified chemical fume hood to prevent the accumulation of vapors[5]. Respiratory protection (such as an air-purifying respirator with an organic vapor cartridge) may be necessary only if engineering controls are unavailable or during a large-scale spill cleanup.

Operational Plans: PPE Workflows and Disposal

Properly using PPE involves a systematic workflow, from selection and donning to doffing and disposal.

Experimental Protocol 1: PPE Selection and Donning
  • Assess the Risk: Before entering the lab, evaluate the day's procedure. Consider the volume of 1-Octen-3-yl butyrate being used, whether it will be heated, and the potential for aerosol generation.

  • Select a Lab Coat: Choose a properly fitting, flame-resistant lab coat and fasten all buttons.

  • Select Eye Protection: Based on the risk assessment, choose safety glasses or chemical splash goggles.

  • Wash Hands: Thoroughly wash and dry hands before putting on gloves.

  • Don Gloves: Select the correct size of nitrile gloves. Inspect each glove for rips or tears before wearing. Pull the cuff of the glove over the cuff of the lab coat sleeve to create a protective overlap.

cluster_prep Preparation cluster_ppe PPE Donning Sequence assess Assess Task Risk (Volume, Heating, Aerosol?) wash Wash Hands assess->wash coat 1. Don Lab Coat (Flame-Resistant) wash->coat eyes 2. Don Eye Protection (Goggles/Glasses) coat->eyes gloves 3. Don Gloves (over cuffs) eyes->gloves start Start Work gloves->start

Caption: PPE Selection and Donning Workflow.

Experimental Protocol 2: PPE Doffing and Disposal

This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or the environment.

  • Remove Gloves: Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of Gloves: Dispose of the gloves in the designated solid chemical waste container.

  • Remove Lab Coat: Remove the lab coat by rolling it away from your body. Hang it in its designated storage location or place it in the appropriate laundry receptacle if contaminated.

  • Remove Eye Protection: Remove goggles or safety glasses by handling the ear or head straps.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

cluster_doff PPE Doffing & Disposal gloves 1. Remove & Dispose Gloves (into Chemical Waste) coat 2. Remove Lab Coat gloves->coat eyes 3. Remove Eye Protection coat->eyes wash 4. Wash Hands Thoroughly eyes->wash start Work Complete start->gloves

Caption: Safe PPE Doffing and Disposal Pathway.

Emergency Procedures and Decontamination

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].

  • Spill Management: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the material to enter drains[6].

Conclusion

While 1-Octen-3-yl butyrate is a valuable compound in research and industry, its safe handling is paramount. The guidelines presented here are based on a comprehensive risk assessment of its known properties. By understanding the "why" behind each piece of PPE and adhering to strict operational workflows for its use and disposal, you build a self-validating system of safety that protects you, your work, and your colleagues.

References

  • 1-Octen-3-yl butyrate, ≥97%, stabilized, FCC, FG. (n.d.). Sigma-Aldrich.
  • 1-Octen-3-yl butyr
  • Safety Data Sheet: 1-Octen-3-ol. (2025, December 18). Thermo Fisher Scientific.
  • Safety data sheet: 1-Octen-3-ol. (2023, June 7). Biosolve.
  • 1-OCTEN-3-YL BUTYRATE Product Description. (n.d.). ChemicalBook.
  • Safety Data Sheet: natural 1-octen-3-yl butyrate. (2025, June 24).
  • Safety Data Sheet: octyl butyrate. (2020, June 12).
  • 1-octen-3-ol matsutake alcohol. (n.d.). The Good Scents Company.
  • 1-octen-3-yl butyrate, 16491-54-6. (n.d.). The Good Scents Company.
  • Proper Disposal Procedures for Octyl Butyr
  • Safety Data Sheet: NATURAL 1-OCTEN-3-YL BUTYRATE. (2025, June 23).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octen-3-yl butyrate
Reactant of Route 2
Reactant of Route 2
1-Octen-3-yl butyrate
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